(S)-2-Methylbutyryl-CoA tetrasodium
描述
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
属性
分子式 |
C26H44N7O17P3S |
|---|---|
分子量 |
851.7 g/mol |
IUPAC 名称 |
S-[2-[3-[[(2R)-4-[[[(2R,3R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] 2-methylbutanethioate |
InChI |
InChI=1S/C26H44N7O17P3S/c1-5-14(2)25(38)54-9-8-28-16(34)6-7-29-23(37)20(36)26(3,4)11-47-53(44,45)50-52(42,43)46-10-15-19(49-51(39,40)41)18(35)24(48-15)33-13-32-17-21(27)30-12-31-22(17)33/h12-15,18-20,24,35-36H,5-11H2,1-4H3,(H,28,34)(H,29,37)(H,42,43)(H,44,45)(H2,27,30,31)(H2,39,40,41)/t14?,15-,18?,19+,20+,24-/m1/s1 |
InChI 键 |
LYNVNYDEQMMNMZ-RPCLQMOUSA-N |
手性 SMILES |
CCC(C)C(=O)SCCNC(=O)CCNC(=O)[C@@H](C(C)(C)COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@@H](C([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O |
规范 SMILES |
CCC(C)C(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O |
产品来源 |
United States |
Foundational & Exploratory
An In-depth Technical Guide to (S)-2-Methylbutyryl-CoA Tetrasodium: Chemical Structure, Properties, and Metabolic Significance
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of (S)-2-Methylbutyryl-CoA tetrasodium, a key intermediate in the catabolism of the essential amino acid isoleucine. This document details its chemical structure, physicochemical properties, and its central role in metabolic pathways. Furthermore, it provides detailed experimental protocols for its synthesis and analysis, supporting further research into metabolic disorders and related therapeutic interventions.
Chemical Structure and Properties
(S)-2-Methylbutyryl-CoA is a thioester composed of (S)-2-methylbutyric acid and Coenzyme A. The tetrasodium salt form indicates that four acidic protons on the phosphate groups of the Coenzyme A moiety are replaced by sodium ions.
Synonyms: (S)-2-Methylbutanoyl-CoA Tetrasodium, (S)-2-Methylbutyryl-Coenzyme A Tetrasodium
While specific experimental data for the tetrasodium salt are limited, the following tables summarize the known and predicted physicochemical properties of the parent molecule, (S)-2-Methylbutanoyl-CoA, and the properties of the tetrasodium salt.
Table 1: Physicochemical Properties of (S)-2-Methylbutanoyl-CoA
| Property | Value | Source |
| Molecular Formula | C26H44N7O17P3S | [1][2] |
| Molecular Weight | 851.65 g/mol | [2] |
| IUPAC Name | S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] (2S)-2-methylbutanethioate | [1] |
| Physical Description | Solid (predicted) | |
| Water Solubility | 5.77 g/L (predicted) | [3] |
| logP | 0.09 (predicted) | [3] |
Table 2: Properties of this compound
| Property | Value | Source |
| Molecular Formula | C26H40N7Na4O17P3S | |
| Molecular Weight | 939.58 g/mol | |
| Physical Description | Solid (expected) | |
| Solubility | Expected to be readily soluble in aqueous solutions | [4] |
Biological Significance and Metabolic Pathway
(S)-2-Methylbutyryl-CoA is a critical intermediate in the mitochondrial catabolism of the branched-chain amino acid (BCAA) L-isoleucine.[4][5] This metabolic pathway is essential for energy production, with the breakdown of isoleucine ultimately yielding acetyl-CoA and propionyl-CoA, which can then enter the citric acid cycle.[6][7]
The formation of (S)-2-Methylbutyryl-CoA is the result of the oxidative decarboxylation of (S)-α-keto-β-methylvalerate by the branched-chain α-keto acid dehydrogenase (BCKDH) complex.[6][7] This is the rate-limiting step in BCAA catabolism and is tightly regulated by phosphorylation and dephosphorylation of the BCKDH complex.[8][9][10][11] Subsequently, (S)-2-Methylbutyryl-CoA is dehydrogenated by short/branched-chain acyl-CoA dehydrogenase (SBCAD) to form tiglyl-CoA.[4]
A deficiency in the SBCAD enzyme leads to the genetic disorder 2-methylbutyryl-CoA dehydrogenase deficiency, characterized by the accumulation of (S)-2-Methylbutyryl-CoA and its derivatives.[4]
Below is a diagram illustrating the central role of (S)-2-Methylbutyryl-CoA in the isoleucine degradation pathway.
Experimental Protocols
Synthesis of (S)-2-Methylbutyryl-CoA
The synthesis of (S)-2-Methylbutyryl-CoA can be achieved through both chemo-enzymatic and chemical methods. The resulting free acid can be converted to the tetrasodium salt by titration with a stoichiometric amount of sodium hydroxide or sodium bicarbonate in an aqueous solution, followed by lyophilization.
Protocol 1: Chemo-Enzymatic Synthesis
This method utilizes an acyl-CoA synthetase to catalyze the formation of the thioester bond.
-
Reaction Mixture:
-
100 mM Potassium Phosphate Buffer (pH 7.5)
-
10 mM (S)-2-Methylbutanoic Acid
-
5 mM Coenzyme A (free acid)
-
15 mM ATP
-
20 mM MgCl₂
-
1 mM TCEP
-
-
Procedure:
-
Combine the reaction mixture components in a microcentrifuge tube.
-
Add a suitable acyl-CoA synthetase (e.g., from Pseudomonas sp.) to a final concentration of 1-5 µM.
-
Incubate at 37°C for 2-4 hours.
-
Monitor the reaction progress by HPLC.
-
Quench the reaction by adding an equal volume of ice-cold acetonitrile.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the enzyme.
-
Purify the supernatant using a C18 solid-phase extraction (SPE) cartridge, eluting with 50% acetonitrile in water.
-
Protocol 2: Chemical Synthesis (Mixed Anhydride Method)
-
Materials:
-
(S)-2-Methylbutanoic Acid
-
Ethyl Chloroformate
-
Triethylamine
-
Coenzyme A (free acid)
-
Tetrahydrofuran (THF)
-
-
Procedure:
-
Dissolve (S)-2-methylbutanoic acid (1 equivalent) in anhydrous THF.
-
Add triethylamine (1.2 equivalents) and cool to 0°C.
-
Slowly add ethyl chloroformate (1.1 equivalents) dropwise while stirring. Continue stirring at 0°C for 30 minutes to form the mixed anhydride.
-
In a separate flask, dissolve Coenzyme A (1 equivalent) in a 1:1 mixture of water and THF.
-
Slowly add the mixed anhydride solution to the Coenzyme A solution with vigorous stirring.
-
Allow the reaction to proceed at room temperature for 1-2 hours.
-
Purify the product by preparative HPLC.
-
Analysis of (S)-2-Methylbutyryl-CoA
High-performance liquid chromatography (HPLC) is a standard method for the analysis and quantification of (S)-2-Methylbutyryl-CoA.[12][13]
HPLC Method:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 100 mM Sodium Phosphate buffer, pH 5.3.
-
Mobile Phase B: Acetonitrile.
-
Gradient: A linear gradient from 5% to 30% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV absorbance at 260 nm.
-
Quantification: The concentration can be determined by comparing the peak area to a standard curve of known concentrations of a commercially available or synthesized standard.
Experimental Workflow for Analysis:
Conclusion
This compound is a vital metabolic intermediate in the breakdown of isoleucine. Understanding its chemical properties, synthesis, and biological role is crucial for researchers investigating branched-chain amino acid metabolism and related genetic disorders. While specific experimental physicochemical data for the tetrasodium salt are not extensively documented, the provided protocols for its synthesis and analysis offer a solid foundation for further scientific inquiry in this area. The metabolic pathway diagram highlights its central position and the key enzymes involved in its transformation, providing a framework for studying the regulation of this important catabolic route.
References
- 1. 2-Methylbutyryl CoA | C26H44N7O17P3S | CID 11966141 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2-Methylbutyryl-CoA - Wikipedia [en.wikipedia.org]
- 3. Showing Compound 2-Methylbutyryl-CoA (FDB022387) - FooDB [foodb.ca]
- 4. benchchem.com [benchchem.com]
- 5. This compound | S-对映体 | MCE [medchemexpress.cn]
- 6. youtube.com [youtube.com]
- 7. Branched-chain Amino Acids: Catabolism in Skeletal Muscle and Implications for Muscle and Whole-body Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Regulation of branched-chain alpha-keto acid dehydrogenase kinase expression in rat liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Regulation of the branched-chain alpha-ketoacid dehydrogenase and elucidation of a molecular basis for maple syrup urine disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Regulation of branched-chain alpha-ketoacid dehydrogenase complex by covalent modification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Regulation of branched-chain amino acid catabolism: nutritional and hormonal regulation of activity and expression of the branched-chain alpha-keto acid dehydrogenase kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Isolated 2-Methylbutyrylglycinuria Caused by Short/Branched-Chain Acyl-CoA Dehydrogenase Deficiency: Identification of a New Enzyme Defect, Resolution of Its Molecular Basis, and Evidence for Distinct Acyl-CoA Dehydrogenases in Isoleucine And Valine Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
(S)-2-Methylbutyryl-CoA biological function in isoleucine catabolism
An In-depth Technical Guide on the Biological Function of (S)-2-Methylbutyryl-CoA in Isoleucine Catabolism
Abstract
(S)-2-Methylbutyryl-CoA is a pivotal intermediate in the mitochondrial catabolic pathway of the essential branched-chain amino acid (BCAA), L-isoleucine. Its metabolism is critical for energy homeostasis, as its degradation yields both acetyl-CoA and propionyl-CoA, classifying isoleucine as both a ketogenic and glucogenic amino acid.[1][2] This technical guide provides a comprehensive exploration of the formation, metabolic fate, and regulatory significance of (S)-2-Methylbutyryl-CoA. It details the enzymatic reactions governing its flux, summarizes available quantitative data, outlines key experimental protocols for its study, and illustrates the metabolic pathway through detailed diagrams. Understanding the intricacies of this pathway is crucial for research into inborn errors of metabolism, such as 2-methylbutyryl-CoA dehydrogenase deficiency, and for the development of novel therapeutic strategies.[1][3]
Introduction
L-isoleucine is one of three essential branched-chain amino acids (BCAAs), alongside L-leucine and L-valine, that must be obtained from the diet.[1] Unlike most other amino acids, the initial steps of BCAA catabolism occur primarily in the mitochondria of extrahepatic tissues, such as skeletal muscle, heart, and adipose tissue.[4] The breakdown of BCAAs serves not only as a source of energy but also provides precursors for the synthesis of other molecules. The catabolic pathways for the three BCAAs share the first two enzymatic steps before diverging.[2][5] This guide focuses on the unique distal pathway of isoleucine catabolism, centering on the critical intermediate, (S)-2-Methylbutyryl-CoA. Its proper metabolism is essential, and defects in this pathway lead to serious metabolic disorders.[1][6]
The Isoleucine Catabolic Pathway
The catabolism of L-isoleucine to central metabolic intermediates is a multi-step process occurring within the mitochondrial matrix. (S)-2-Methylbutyryl-CoA is the product of the second common step in BCAA degradation and the entry point into the specific isoleucine degradation pathway.
Formation of (S)-2-Methylbutyryl-CoA
-
Transamination: The pathway begins with the reversible transamination of L-isoleucine to (S)-α-keto-β-methylvalerate. This reaction is catalyzed by a branched-chain aminotransferase (BCAT).[1]
-
Oxidative Decarboxylation: The resulting α-keto acid undergoes irreversible oxidative decarboxylation to form (S)-2-Methylbutyryl-CoA. This is a critical, rate-limiting step catalyzed by the multi-enzyme branched-chain α-keto acid dehydrogenase complex (BCKDH).[1][2]
Degradation of (S)-2-Methylbutyryl-CoA
(S)-2-Methylbutyryl-CoA is subsequently degraded in a series of reactions analogous to β-oxidation.[5][7]
-
Dehydrogenation: (S)-2-Methylbutyryl-CoA is dehydrogenated to tiglyl-CoA. This reaction is catalyzed by Short/Branched-Chain Acyl-CoA Dehydrogenase (SBCAD), encoded by the ACADSB gene.[3][8] A deficiency in this enzyme is the cause of 2-methylbutyrylglycinuria.[8][9]
-
Hydration: Tiglyl-CoA is hydrated to form 2-methyl-3-hydroxybutyryl-CoA by enoyl-CoA hydratase.[5][10]
-
Dehydrogenation: 2-methyl-3-hydroxybutyryl-CoA is then oxidized to 2-methylacetoacetyl-CoA by 2-methyl-3-hydroxybutyryl-CoA dehydrogenase.[5][10]
-
Thiolysis: Finally, 2-methylacetoacetyl-CoA undergoes thiolytic cleavage by a β-ketothiolase, using a molecule of Coenzyme A to yield acetyl-CoA and propionyl-CoA.[5][7]
These end products can then enter central metabolic pathways. Acetyl-CoA can be oxidized in the tricarboxylic acid (TCA) cycle or used for ketone body synthesis, while propionyl-CoA is converted to succinyl-CoA and enters the TCA cycle.[2]
Caption: Mitochondrial catabolism of L-isoleucine.
Quantitative Data
Quantitative analysis of enzyme kinetics and metabolite levels is essential for understanding metabolic flux and the impact of enzymatic defects.
Table 1: Substrate Specificity of Human Short/Branched-Chain Acyl-CoA Dehydrogenase (SBCAD/ACADSB) This table summarizes the relative activity of SBCAD with its primary substrate compared to other related molecules.
| Substrate | Relative Activity (%) | Notes |
| (S)-2-Methylbutyryl-CoA | 100 | The primary substrate from the isoleucine pathway.[3][8] |
| Butyryl-CoA | High | Indicates a role in short-chain fatty acid metabolism.[3][9] |
| Isobutyryl-CoA | Low to Moderate (30-50%) | Suggests limited but potential crossover with the valine pathway.[3][9] |
| Hexanoyl-CoA | Moderate | Demonstrates activity towards other short, straight-chain acyl-CoAs.[11] |
| Valproyl-CoA | Substrate | Implies a role in the metabolism of the drug valproic acid.[3][11] |
| Note: Relative activities are compiled from comparative studies. Absolute kinetic values can vary between experimental setups. |
Table 2: Inhibitor Concentration Data for Acyl-CoA Dehydrogenases This data is crucial for developing therapeutic strategies, such as substrate reduction therapy.
| Enzyme | Inhibitor | IC₅₀ (μM) | Cell Type |
| SBCAD | 2-methylenecyclopropaneacetic acid (MCPA) | 0.8 ± 0.1 | Human Fibroblasts |
| IVD (Isovaleryl-CoA Dehydrogenase) | 2-methylenecyclopropaneacetic acid (MCPA) | 1.2 ± 0.1 | Human Fibroblasts |
| Data from a study investigating substrate reduction therapy for disorders of valine and isoleucine metabolism.[8] |
Clinical Significance: 2-Methylbutyryl-CoA Dehydrogenase Deficiency
A defect in the ACADSB gene leads to Short/Branched-Chain Acyl-CoA Dehydrogenase (SBCAD) deficiency, an autosomal recessive metabolic disorder also known as 2-Methylbutyrylglycinuria.[3][6][12]
-
Biochemical Hallmark: The deficiency of SBCAD impairs the dehydrogenation of (S)-2-Methylbutyryl-CoA, leading to its accumulation.[3] The excess (S)-2-Methylbutyryl-CoA is then conjugated with glycine to form 2-methylbutyrylglycine, which is excreted in the urine and serves as a key diagnostic marker.[1][9] Elevated (S)-2-methylbutyrylcarnitine (C5-carnitine) is also detected in blood spots during newborn screening.[8]
-
Clinical Presentation: The clinical phenotype of SBCADD is highly variable. Many individuals identified through newborn screening remain asymptomatic.[3][12] However, some case reports have described neurological symptoms, including developmental delay, seizures, and muscular hypotonia, though it is unclear if these symptoms are a direct result of the enzyme deficiency.[3][6]
Caption: Pathophysiological cascade in SBCAD deficiency.
Experimental Protocols
Studying the isoleucine catabolic pathway requires specialized techniques to trace metabolic flux and quantify key intermediates.
Protocol: Metabolic Flux Analysis with Stable Isotope Tracers
This protocol outlines the use of stable isotope-labeled isoleucine to track its metabolic fate in vivo, providing quantitative insights into protein synthesis, degradation, and catabolism.[4]
-
Animal Preparation: Acclimate rodent models to the experimental conditions. For acute studies, surgical placement of catheters for infusion and sampling may be required.
-
Tracer Infusion: Administer a primed, constant infusion of a stable isotope-labeled tracer, such as L-Isoleucine-¹³C₆,¹⁵N, to achieve isotopic steady-state in the plasma.[4]
-
Sample Collection: Collect blood samples at baseline and at timed intervals during the infusion into EDTA-coated tubes and place immediately on ice.[4]
-
Sample Preparation for Mass Spectrometry:
-
Thaw plasma samples on ice.
-
To a small volume of plasma (e.g., 20-50 µL), add a known amount of an internal standard.
-
Precipitate proteins by adding a cold solution (e.g., 4 volumes of methanol), then vortex and centrifuge.[4]
-
Collect the supernatant and dry it under nitrogen gas.
-
Reconstitute the dried extract in a suitable solvent for LC-MS/MS analysis.[4]
-
-
LC-MS/MS Analysis:
-
Inject the prepared sample onto an appropriate LC column for amino acid analysis.
-
Use a suitable gradient of mobile phases to chromatographically separate isoleucine.
-
Set the mass spectrometer to monitor the specific precursor-to-product ion transitions for both unlabeled isoleucine and the ¹³C₆,¹⁵N-labeled isotopologue using Multiple Reaction Monitoring (MRM).[4]
-
-
Data Analysis: Calculate the isotopic enrichment of isoleucine. Use this data in metabolic models to determine key kinetic parameters, such as the rate of appearance and disappearance of isoleucine, to quantify flux through the catabolic pathway.
Protocol: Quantification of Acylcarnitines by Tandem Mass Spectrometry (MS/MS)
This method is a cornerstone for diagnosing inborn errors of metabolism by indirectly measuring acyl-CoA intermediates through their corresponding acylcarnitine esters.[1]
-
Sample Collection: Collect biological samples, typically dried blood spots from newborn screening cards or plasma.
-
Extraction:
-
Punch a small disk (e.g., 3 mm) from a dried blood spot.
-
Place the disk in a well of a 96-well plate.
-
Add a methanol-based extraction solution containing a mixture of stable-isotope-labeled internal standards of various acylcarnitines.
-
Agitate the plate for 20-30 minutes to ensure complete extraction.
-
-
Derivatization (Optional but common): To improve chromatographic separation and detection, the extracted acylcarnitines can be derivatized (e.g., butylation) by adding acidic butanol and incubating at an elevated temperature (e.g., 65°C).
-
Dry-down and Reconstitution: Evaporate the solvent under a stream of nitrogen. Reconstitute the sample in the mobile phase used for analysis.
-
Flow Injection Analysis-Tandem Mass Spectrometry (FIA-MS/MS):
-
Introduce the sample directly into the mass spectrometer.
-
Use precursor ion scanning or neutral loss scanning specific to the carnitine moiety to detect all acylcarnitine species in the sample.
-
Quantify individual acylcarnitines, including C5-acylcarnitine (indicative of (S)-2-Methylbutyryl-CoA), by comparing their signal intensity to that of their corresponding labeled internal standard.
-
Caption: Workflow for metabolite analysis in isoleucine catabolism.
Conclusion
(S)-2-Methylbutyryl-CoA stands as a critical juncture in the metabolic fate of isoleucine. Its formation via the regulated BCKDH complex and its subsequent degradation through a dedicated β-oxidation-like pathway are essential for energy homeostasis. The generation of both acetyl-CoA and propionyl-CoA from this pathway highlights the dual ketogenic and glucogenic nature of isoleucine, linking BCAA metabolism directly to core cellular energy machinery.[1] Further research, utilizing the advanced experimental protocols detailed herein, will continue to illuminate the intricate regulation of this pathway and aid in the development of effective treatments for related metabolic disorders.
References
- 1. benchchem.com [benchchem.com]
- 2. Valine, Leucine, and Isoleucine Degradation | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2-Methylbutyryl-CoA|Isoleucine Metabolism Intermediate [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 6. metabolicsupportuk.org [metabolicsupportuk.org]
- 7. isoleucine degradation | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Acyl-CoA dehydrogenase substrate promiscuity: Challenges and opportunities for development of substrate reduction therapy in disorders of valine and isoleucine metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Isolated 2-Methylbutyrylglycinuria Caused by Short/Branched-Chain Acyl-CoA Dehydrogenase Deficiency: Identification of a New Enzyme Defect, Resolution of Its Molecular Basis, and Evidence for Distinct Acyl-CoA Dehydrogenases in Isoleucine And Valine Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 10. d- and l-Isoleucine Metabolism and Regulation of Their Pathways in Pseudomonas putida - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Bovine Metabolome Database: Showing metabocard for 2-Methylbutyryl-CoA (BMDB0001041) [bovinedb.ca]
- 12. 2-Methylbutyryl-CoA dehydrogenase deficiency - Wikipedia [en.wikipedia.org]
An In-depth Technical Guide to the Mitochondrial Synthesis of (S)-2-Methylbutyryl-CoA
Audience: Researchers, scientists, and drug development professionals.
Introduction
(S)-2-Methylbutyryl-CoA is a pivotal intermediate in the mitochondrial catabolism of the essential branched-chain amino acid (BCAA), L-isoleucine.[1] Its synthesis is the result of the initial steps of a metabolic pathway that ultimately converts L-isoleucine into key metabolites that fuel the tricarboxylic acid (TCA) cycle. This process classifies isoleucine as both a ketogenic and a glucogenic amino acid, as its breakdown yields both acetyl-CoA and propionyl-CoA (which is converted to the TCA cycle intermediate succinyl-CoA).[1][2][3]
The synthesis of (S)-2-Methylbutyryl-CoA occurs within the mitochondrial matrix and is catalyzed by a multi-enzyme complex.[4][5][6] Dysregulation of this pathway is associated with certain inborn errors of metabolism, such as 2-Methylbutyryl-CoA dehydrogenase deficiency, making the study of this pathway critical for diagnostics and therapeutic development.[7][8][9] This guide provides a comprehensive overview of the synthesis pathway, its regulation, quantitative data, and detailed experimental protocols for its investigation.
The Core Synthesis Pathway
The formation of (S)-2-Methylbutyryl-CoA from L-isoleucine is a two-step process that takes place exclusively within the mitochondria.
Step 1: Transamination of L-Isoleucine
The first step is a reversible transamination reaction. The α-amino group of L-isoleucine is transferred to α-ketoglutarate, yielding glutamate and the corresponding branched-chain α-keto acid (BCKA), α-keto-β-methylvalerate.[2][3] This reaction is catalyzed by the mitochondrial isoform of branched-chain aminotransferase (BCATm).[5][10] Notably, BCAT activity is low in the liver but high in extra-hepatic tissues, particularly skeletal muscle.[2][5]
Step 2: Oxidative Decarboxylation of α-Keto-β-Methylvalerate
The second and irreversible step is the oxidative decarboxylation of the α-keto-β-methylvalerate formed in the previous step.[3] This reaction is catalyzed by the branched-chain α-keto acid dehydrogenase (BCKDH) complex, a large, multi-enzyme complex analogous to the pyruvate dehydrogenase complex.[4][10] The BCKDH complex decarboxylates the α-keto acid and attaches the remaining acyl group to Coenzyme A (CoA), forming (S)-2-Methylbutyryl-CoA.[3] This is the rate-limiting step in BCAA catabolism and is therefore tightly regulated.[3][11]
Caption: Mitochondrial synthesis pathway of (S)-2-Methylbutyryl-CoA from L-Isoleucine.
Regulation of the Pathway
The synthesis of (S)-2-Methylbutyryl-CoA is primarily regulated at the level of the BCKDH complex, the pathway's rate-limiting step.[11] This regulation occurs through a phosphorylation/dephosphorylation cycle.[12][13]
-
Inactivation: The BCKDH complex is inactivated by phosphorylation, a reaction catalyzed by a dedicated kinase, branched-chain α-keto acid dehydrogenase kinase (BCKDK).[4][14]
-
Activation: The complex is reactivated by dephosphorylation, catalyzed by a phosphatase, protein phosphatase 2Cm (PP2Cm).[14]
The activity of BCKDK itself is subject to regulation. For instance, the α-keto acid produced from leucine is a potent inhibitor of the kinase, while conditions like starvation for dietary protein can increase its expression.[12] Nutrients and hormones, including thyroid hormone and glucocorticoids, also play a role in regulating the expression of BCKDK.[12]
Quantitative Data
The activity of the enzymes involved in this pathway can be quantified to understand metabolic flux and diagnose enzymatic deficiencies. The following table summarizes representative quantitative data from the literature.
| Enzyme/Parameter | Organism/Tissue | Substrate | Value | Reference |
| SBCAD Activity | Human Fibroblasts (Control) | (S)-2-Methylbutyryl-CoA | 0.157 nmol/min/mg protein | [15] |
| SBCAD Activity | Human Fibroblasts (Patient with Deficiency) | (S)-2-Methylbutyryl-CoA | 0.016 nmol/min/mg protein (≈10% of control) | [15] |
| Medium-Chain Acyl-CoA Dehydrogenase Activity | Rat Liver Homogenate | 3-Phenylpropionyl-CoA | 29 mU/mg of protein | [16] |
| Medium-Chain Acyl-CoA Dehydrogenase Activity | Rat Heart Homogenate | 3-Phenylpropionyl-CoA | 68 mU/mg of protein | [16] |
Experimental Protocols
Investigating the synthesis of (S)-2-Methylbutyryl-CoA requires robust methodologies for isolating mitochondria, assaying enzyme activity, and quantifying metabolites.
Isolation of Mitochondria from Cultured Cells
This protocol describes a standard method for isolating mitochondria using differential centrifugation.[17]
-
Cell Harvesting: Grow cells to confluency. Harvest cells by trypsinization, wash with ice-cold PBS, and pellet by centrifugation (e.g., 500 x g for 5 minutes at 4°C).
-
Homogenization: Resuspend the cell pellet in an ice-cold mitochondrial isolation buffer (e.g., 225 mM mannitol, 75 mM sucrose, 10 mM HEPES, 1 mM EGTA, pH 7.4).
-
Cell Lysis: Lyse the cells using a Dounce homogenizer with a tight-fitting pestle on ice. The number of strokes should be optimized to maximize cell disruption while minimizing mitochondrial damage.
-
Differential Centrifugation:
-
Centrifuge the homogenate at a low speed (e.g., 600-800 x g for 10 minutes at 4°C) to pellet nuclei and unbroken cells.
-
Carefully transfer the supernatant to a new tube and centrifuge at a higher speed (e.g., 10,000-12,000 x g for 15 minutes at 4°C) to pellet the mitochondria.
-
-
Washing: Discard the supernatant. Gently wash the mitochondrial pellet by resuspending it in isolation buffer and repeating the high-speed centrifugation step.
-
Final Pellet: Resuspend the final mitochondrial pellet in a minimal volume of a suitable buffer for downstream applications (e.g., storage buffer or enzyme assay buffer). Determine protein concentration using a standard method like the Bradford assay.
BCKDH Complex Activity Assay (HPLC-Based)
This method quantifies BCKDH activity by measuring the formation of the acyl-CoA product from its corresponding α-keto acid substrate using High-Performance Liquid Chromatography (HPLC).[15]
-
Reaction Mixture: Prepare a reaction mixture in a microcentrifuge tube containing:
-
Assay Buffer (e.g., 30 mM KH2PO4, 0.5 mM EDTA, pH 6.5)
-
Cofactors: 0.2 mM Thiamine Pyrophosphate (TPP), 1 mM MgCl2, 2 mM NAD+
-
0.2 mM Coenzyme A (CoA)
-
Detergent (e.g., 0.1% Triton X-100) to permeabilize mitochondrial membranes.
-
Mitochondrial extract or cell lysate (typically 50-100 µg of protein).
-
-
Pre-incubation: Pre-incubate the reaction mixture for 5 minutes at 37°C.
-
Reaction Initiation: Initiate the reaction by adding the substrate, α-keto-β-methylvalerate, to a final concentration of 0.2-0.5 mM.
-
Incubation: Incubate the reaction at 37°C for a defined period (e.g., 15-30 minutes).
-
Reaction Termination: Stop the reaction by adding an equal volume of a stop solution, such as 10% perchloric acid or ice-cold acetonitrile.
-
Sample Preparation: Centrifuge the terminated reaction at high speed (e.g., 14,000 x g for 10 minutes) to pellet precipitated protein. Transfer the supernatant to an HPLC vial.
-
HPLC Analysis:
-
Inject the supernatant onto a C18 reverse-phase HPLC column.
-
Separate the acyl-CoA product from the substrate and other components using a suitable gradient (e.g., a water/acetonitrile gradient with trifluoroacetic acid).
-
Detect the acyl-CoA product by its UV absorbance at 260 nm.
-
-
Quantification: Calculate the amount of (S)-2-Methylbutyryl-CoA produced by comparing the peak area to a standard curve generated with known concentrations of the compound. Express activity in nmol/min/mg protein.
Caption: General experimental workflow for studying mitochondrial metabolism.
Quantification of Acyl-CoAs by LC-MS/MS
For highly sensitive and specific quantification of (S)-2-Methylbutyryl-CoA and other acyl-CoAs, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the method of choice.
-
Sample Preparation: Isolate mitochondria and extract metabolites as described previously. An acidic cold solvent (e.g., acetonitrile/water with formic acid) is typically used for extraction.
-
LC Separation: Inject the extracted sample onto a reverse-phase C18 UPLC/HPLC column. Use a gradient elution program to separate the different acyl-CoA species based on their hydrophobicity.
-
MS/MS Detection:
-
The eluent from the LC is directed into a tandem mass spectrometer equipped with an electrospray ionization (ESI) source, typically operated in positive ion mode.
-
Use Multiple Reaction Monitoring (MRM) for detection. For each acyl-CoA, a specific precursor ion (the molecular ion, [M+H]+) is selected in the first quadrupole (Q1).
-
This precursor ion is fragmented in the collision cell (Q2), and a specific product ion is monitored in the third quadrupole (Q3). This precursor-to-product ion transition is highly specific to the target molecule.
-
-
Quantification: Create a standard curve using synthetic (S)-2-Methylbutyryl-CoA of known concentrations. Spike an internal standard (e.g., a stable isotope-labeled version of the analyte) into all samples and standards to correct for matrix effects and variations in sample processing. Quantify the endogenous levels of (S)-2-Methylbutyryl-CoA based on the standard curve.
References
- 1. benchchem.com [benchchem.com]
- 2. AMINO ACID METABOLISM : BRANCHED-CHAIN AMINO ACID DEGRADATION [education.med.nyu.edu]
- 3. Branched-chain Amino Acids: Catabolism in Skeletal Muscle and Implications for Muscle and Whole-body Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
- 5. Catabolism of Branched Chain Amino Acids Contributes Significantly to Synthesis of Odd-Chain and Even-Chain Fatty Acids in 3T3-L1 Adipocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ACADSB gene: MedlinePlus Genetics [medlineplus.gov]
- 7. 2-Methylbutyryl-CoA|Isoleucine Metabolism Intermediate [benchchem.com]
- 8. 2-methylbutyryl-CoA dehydrogenase deficiency associated with autism and mental retardation: a case report - PMC [pmc.ncbi.nlm.nih.gov]
- 9. metabolicsupportuk.org [metabolicsupportuk.org]
- 10. youtube.com [youtube.com]
- 11. academic.oup.com [academic.oup.com]
- 12. Regulation of branched-chain alpha-keto acid dehydrogenase kinase expression in rat liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Regulation of branched-chain alpha-ketoacid dehydrogenase complex by covalent modification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Isolated 2-Methylbutyrylglycinuria Caused by Short/Branched-Chain Acyl-CoA Dehydrogenase Deficiency: Identification of a New Enzyme Defect, Resolution of Its Molecular Basis, and Evidence for Distinct Acyl-CoA Dehydrogenases in Isoleucine And Valine Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Specific assay of medium-chain acyl-CoA dehydrogenase based on the spectrophotometric measurement of product formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. diabetesjournals.org [diabetesjournals.org]
The Central Role of (S)-2-Methylbutyryl-CoA in Branched-Chain Amino Acid Metabolism: A Technical Guide
Abstract
(S)-2-Methylbutyryl-CoA is a critical intermediate in the mitochondrial catabolism of the essential branched-chain amino acid (BCAA), L-isoleucine. Its formation and subsequent degradation are pivotal for energy homeostasis, and dysregulation of this pathway is implicated in several inborn errors of metabolism. This technical guide provides a comprehensive overview of the synthesis, metabolic fate, and regulatory significance of (S)-2-Methylbutyryl-CoA. It is intended for researchers, scientists, and drug development professionals engaged in the study of BCAA metabolism and related metabolic disorders. This document details the enzymatic reactions governing its metabolic flux, presents quantitative data in structured tables, outlines key experimental protocols for its analysis, and illustrates the core metabolic and experimental workflows using detailed diagrams.
Introduction: The Isoleucine Catabolic Pathway
The breakdown of L-isoleucine, a vital nutrient that must be acquired from dietary sources, primarily occurs within the mitochondria of various tissues, with skeletal muscle being a major site. This intricate multi-step process converts the carbon skeleton of isoleucine into intermediates that fuel central energy-producing pathways, namely the tricarboxylic acid (TCA) cycle. As the degradation of isoleucine yields both acetyl-CoA and propionyl-CoA, it is classified as both a ketogenic and a glucogenic amino acid. The pathway can be broadly divided into three key stages:
-
Transamination and Oxidative Decarboxylation: The initial steps are common to all three BCAAs and involve the removal of the amino group and the subsequent irreversible decarboxylation of the resulting α-keto acid.
-
Dehydrogenation: This stage is specific to the carbon skeleton of each BCAA. For isoleucine, this involves the dehydrogenation of (S)-2-Methylbutyryl-CoA.
-
Final Conversion to TCA Cycle Intermediates: The subsequent reactions process the molecule into acetyl-CoA and propionyl-CoA.
Synthesis of (S)-2-Methylbutyryl-CoA
The formation of (S)-2-Methylbutyryl-CoA is a two-step process that begins with the catabolism of L-isoleucine.
Transamination of L-Isoleucine
The first step is a reversible transamination reaction where the α-amino group of L-isoleucine is transferred to α-ketoglutarate. This reaction is catalyzed by the pyridoxal 5'-phosphate (PLP)-dependent enzyme, branched-chain aminotransferase (BCAT) . The products of this reaction are glutamate and the branched-chain α-keto acid (BCKA), (S)-α-keto-β-methylvalerate .
Oxidative Decarboxylation of (S)-α-keto-β-methylvalerate
Following its formation, (S)-α-keto-β-methylvalerate undergoes an irreversible oxidative decarboxylation to yield (S)-2-Methylbutyryl-CoA. This is a critical, rate-limiting step in BCAA catabolism and is catalyzed by the mitochondrial branched-chain α-keto acid dehydrogenase (BCKDH) complex . This multi-enzyme complex is analogous to the pyruvate dehydrogenase and α-ketoglutarate dehydrogenase complexes and plays a central role in regulating the flux of BCAAs into oxidative pathways.
Degradation of (S)-2-Methylbutyryl-CoA
(S)-2-Methylbutyryl-CoA is catabolized through a series of reactions analogous to the β-oxidation of fatty acids.
Dehydrogenation to Tiglyl-CoA
The first and committed step in the degradation of (S)-2-Methylbutyryl-CoA is its dehydrogenation to tiglyl-CoA . This reaction is catalyzed by short/branched-chain acyl-CoA dehydrogenase (SBCAD) , also known as 2-methylbutyryl-CoA dehydrogenase. SBCAD is a mitochondrial flavoenzyme that utilizes flavin adenine dinucleotide (FAD) as a cofactor.[1] A deficiency in this enzyme leads to the genetic disorder 2-methylbutyrylglycinuria.[2][3]
Subsequent Metabolic Steps
Tiglyl-CoA is further metabolized through a series of enzymatic reactions, including hydration, dehydrogenation, and thiolytic cleavage, ultimately yielding acetyl-CoA and propionyl-CoA . Propionyl-CoA can then be converted to succinyl-CoA, which enters the TCA cycle.
Quantitative Data
The following tables summarize key quantitative data related to the metabolism of (S)-2-Methylbutyryl-CoA.
Table 1: Kinetic Parameters of Short/Branched-Chain Acyl-CoA Dehydrogenase (SBCAD)
| Substrate | Organism | Km (µM) | Vmax (nmol/min/mg protein) | Reference |
| (S)-2-Methylbutyryl-CoA | Human | 12 | Not Reported | [3] |
| Butyryl-CoA | Human | - | - | [2] |
| Isobutyryl-CoA | Human | - | No significant activity | [2] |
Note: Data on Vmax is not consistently reported across studies. The activity of SBCAD is highest with (S)-2-methylbutyryl-CoA and butyryl-CoA.[2][4]
Table 2: Biomarker Concentrations in 2-Methylbutyrylglycinuria (SBCAD Deficiency)
| Analyte | Sample Type | Normal Range | Affected Range | Reference |
| 2-Methylbutyrylglycine | Urine | Not typically detected | Significantly elevated | [5] |
| C5-Acylcarnitine (2-methylbutyrylcarnitine) | Dried Blood Spot / Plasma | < 0.44 µmol/L | ≥ 0.44 µmol/L | [6] |
Note: C5-acylcarnitine is a primary marker in newborn screening for SBCAD deficiency.[1][5]
Experimental Protocols
This section provides detailed methodologies for key experiments used in the study of (S)-2-Methylbutyryl-CoA metabolism.
Quantification of (S)-2-Methylbutyryl-CoA by LC-MS/MS
This protocol outlines a method for the sensitive and specific quantification of (S)-2-Methylbutyryl-CoA and other short-chain acyl-CoAs in biological samples.
5.1.1. Acyl-CoA Extraction from Tissues or Cells
-
Homogenization: Homogenize frozen tissue powder or cell pellets in a 20-fold excess (v/w) of a cold extraction solvent mixture of acetonitrile/methanol/water (2:2:1, v/v/v).
-
Internal Standard: Add an appropriate internal standard, such as a stable isotope-labeled acyl-CoA, to the homogenate.
-
Protein Precipitation: Vortex the mixture vigorously and incubate on ice for 15 minutes to precipitate proteins.
-
Centrifugation: Centrifuge the homogenate at 16,000 x g for 10 minutes at 4°C.
-
Supernatant Collection: Carefully collect the supernatant containing the acyl-CoAs for LC-MS/MS analysis.
5.1.2. LC-MS/MS Analysis
-
Chromatography: Use a C18 reversed-phase column for separation. A typical mobile phase consists of an aqueous solution with an ion-pairing agent (e.g., ammonium acetate) and an organic solvent (e.g., acetonitrile) gradient.
-
Mass Spectrometry: Employ a triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode.
-
Detection: Use Multiple Reaction Monitoring (MRM) for quantification. The precursor ion for (S)-2-Methylbutyryl-CoA is its [M+H]⁺ ion, and a characteristic product ion is generated through collision-induced dissociation (e.g., the neutral loss of the phosphopantetheine moiety).
Assay for Short/Branched-Chain Acyl-CoA Dehydrogenase (SBCAD) Activity
The electron transfer flavoprotein (ETF) fluorescence reduction assay is a standard method for measuring the activity of acyl-CoA dehydrogenases, including SBCAD.
5.2.1. Principle
The assay measures the rate of reduction of ETF by the acyl-CoA dehydrogenase, which is detected by a decrease in the intrinsic fluorescence of the FAD cofactor in ETF.
5.2.2. Protocol Outline
-
Reaction Mixture: Prepare a reaction mixture in a cuvette or 96-well plate containing a suitable buffer (e.g., potassium phosphate buffer, pH 7.6), purified ETF, and the cell or tissue homogenate containing SBCAD.
-
Anaerobic Conditions: The assay must be performed under anaerobic conditions to prevent re-oxidation of the reduced ETF by oxygen. This can be achieved by using a glucose/glucose oxidase/catalase oxygen-scavenging system or by performing the assay in an anaerobic chamber.[7][8]
-
Initiation: Start the reaction by adding the substrate, (S)-2-Methylbutyryl-CoA.
-
Fluorescence Measurement: Monitor the decrease in ETF fluorescence over time using a fluorometer with an excitation wavelength of approximately 380 nm and an emission wavelength of approximately 495 nm.
-
Calculation: The rate of fluorescence decrease is proportional to the SBCAD activity.
Signaling and Regulatory Aspects
While the signaling roles of BCAAs, particularly leucine, in activating the mTORC1 pathway are well-documented, the specific signaling functions of (S)-2-Methylbutyryl-CoA are less clear. However, the downstream products of its catabolism, acetyl-CoA and propionyl-CoA, have significant regulatory roles.
-
Acetyl-CoA: A key hub in cellular metabolism, linking carbohydrate, fat, and protein metabolism. It is also the donor of acetyl groups for histone acetylation, a major epigenetic modification that regulates gene expression.
-
Propionyl-CoA: An important intermediate that can be converted to succinyl-CoA and enter the TCA cycle. Elevated levels of propionyl-CoA, as seen in propionic acidemia, can lead to the propionylation of histones, another epigenetic mark that can alter gene transcription and contribute to cardiac dysfunction.[9] Propionyl-CoA can also competitively inhibit N-acetylglutamate synthetase, potentially leading to hyperammonemia.[10]
The expression of the ACADSB gene, which encodes SBCAD, is subject to transcriptional regulation. Peroxisome proliferator-activated receptors (PPARs), a family of nuclear receptors that are master regulators of lipid metabolism, are known to regulate the expression of many genes involved in fatty acid oxidation.[11] It is plausible that ACADSB expression is also under the control of PPARs, although direct evidence is still emerging.
Clinical Relevance: 2-Methylbutyrylglycinuria
A deficiency in SBCAD activity, caused by mutations in the ACADSB gene, results in the autosomal recessive disorder 2-methylbutyrylglycinuria.[3][5] This condition is characterized by the accumulation of (S)-2-Methylbutyryl-CoA, which is then conjugated with glycine to form 2-methylbutyrylglycine and with carnitine to form 2-methylbutyrylcarnitine (C5-acylcarnitine), both of which are excreted in the urine and can be detected in the blood.[1][12]
The clinical presentation of SBCAD deficiency is variable, with many individuals identified through newborn screening remaining asymptomatic.[6] However, some affected individuals may present with neurological symptoms such as developmental delay, seizures, and hypotonia, particularly during periods of metabolic stress.[3]
Conclusion
(S)-2-Methylbutyryl-CoA occupies a central position in the catabolism of L-isoleucine. Its synthesis from isoleucine and subsequent degradation to acetyl-CoA and propionyl-CoA are crucial for normal energy metabolism. The study of this intermediate and the enzymes that act upon it, particularly SBCAD, is essential for understanding the pathophysiology of inborn errors of BCAA metabolism and for the development of diagnostic and therapeutic strategies for these conditions. The experimental protocols and quantitative data presented in this guide provide a valuable resource for researchers in this field.
References
- 1. 2-Methylbutyryl-CoA dehydrogenase deficiency - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. metabolicsupportuk.org [metabolicsupportuk.org]
- 4. researchgate.net [researchgate.net]
- 5. Deficiency of 2-methylbutyryl-CoA dehydrogenase (Concept Id: C1864912) - MedGen - NCBI [ncbi.nlm.nih.gov]
- 6. Prevalence and mutation analysis of short/branched chain acyl-CoA dehydrogenase deficiency (SBCADD) detected on newborn screening in Wisconsin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. An acyl-CoA dehydrogenase microplate activity assay using recombinant porcine electron transfer flavoprotein - PMC [pmc.ncbi.nlm.nih.gov]
- 8. An acyl-CoA dehydrogenase microplate activity assay using recombinant porcine electron transfer flavoprotein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Propionyl-CoA metabolism links chromatin acylation to cardiac transcription - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Inhibition by propionyl-coenzyme A of N-acetylglutamate synthetase in rat liver mitochondria. A possible explanation for hyperammonemia in propionic and methylmalonic acidemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Transcriptional regulation of hepatic fatty acid metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. taylorfrancis.com [taylorfrancis.com]
An In-depth Technical Guide to 2-Methylbutyryl-Coenzyme A: From Discovery to Modern-Day Analysis
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
2-Methylbutyryl-coenzyme A (2-methylbutyryl-CoA) is a critical intermediate in the mitochondrial catabolism of the essential branched-chain amino acid, L-isoleucine. Its discovery and the subsequent elucidation of its metabolic pathway have been intrinsically linked to the investigation of a rare inborn error of metabolism, 2-methylbutyryl-CoA dehydrogenase deficiency (SBCADD). This technical guide provides a comprehensive overview of the history, discovery, and scientific understanding of 2-methylbutyryl-CoA, with a focus on the experimental methodologies and quantitative data that have been pivotal in this field of study. Detailed experimental protocols, structured data tables, and signaling pathway diagrams are presented to serve as a valuable resource for researchers and professionals in drug development and metabolic disease research.
Introduction: The Emergence of a Metabolic Intermediate
The story of 2-methylbutyryl-CoA is fundamentally intertwined with the broader investigation of branched-chain amino acid (BCAA) metabolism. While the general pathways for isoleucine, leucine, and valine degradation were outlined earlier, the specific intermediates and the enzymes governing their conversion remained a subject of intense research. The definitive identification and characterization of 2-methylbutyryl-CoA as a key player in isoleucine breakdown came to the forefront with the advent of advanced analytical techniques and the study of patients with specific metabolic disorders.
The formal discovery of 2-methylbutyryl-CoA's clinical significance can be traced to the late 20th and early 21st centuries with the identification of patients presenting with a previously unknown inborn error of metabolism. These individuals exhibited an accumulation of specific metabolites, leading researchers to pinpoint a deficiency in the enzyme responsible for the dehydrogenation of 2-methylbutyryl-CoA. This condition was named 2-methylbutyryl-CoA dehydrogenase deficiency, also known as short/branched-chain acyl-CoA dehydrogenase deficiency (SBCADD).
The Isoleucine Catabolic Pathway and the Role of 2-Methylbutyryl-CoA
L-isoleucine, an essential amino acid, is catabolized in the mitochondria through a series of enzymatic reactions to yield acetyl-CoA and propionyl-CoA, which can then enter the citric acid cycle for energy production.[1] 2-Methylbutyryl-CoA is a central intermediate in this pathway.[2]
The catabolism of isoleucine begins with a transamination reaction, followed by oxidative decarboxylation to form (S)-2-methylbutyryl-CoA.[1] This is the point at which our molecule of interest is generated. The subsequent and critical step is the dehydrogenation of 2-methylbutyryl-CoA to tiglyl-CoA, a reaction catalyzed by the enzyme short/branched-chain acyl-CoA dehydrogenase (SBCAD).[3][4] A deficiency in SBCAD leads to the accumulation of 2-methylbutyryl-CoA and its derivatives in the body.[5]
Discovery and Characterization of Short/Branched-Chain Acyl-CoA Dehydrogenase (SBCAD)
The enzyme responsible for the dehydrogenation of 2-methylbutyryl-CoA, short/branched-chain acyl-CoA dehydrogenase (SBCAD), is encoded by the ACADSB gene.[3][4] The cloning and characterization of this gene were crucial steps in understanding the molecular basis of SBCADD. The ACADSB gene is located on chromosome 10q25-26 and consists of 11 exons.[6][7] Mutations in this gene lead to a reduction or complete loss of SBCAD enzyme activity, resulting in the accumulation of 2-methylbutyryl-CoA.[3][4]
Experimental Protocols for the Study of 2-Methylbutyryl-CoA and Related Compounds
The investigation of 2-methylbutyryl-CoA and its role in metabolism relies on a suite of specialized experimental techniques. These protocols are essential for the diagnosis of SBCADD and for research into its pathophysiology.
Newborn Screening: Tandem Mass Spectrometry (MS/MS) for Acylcarnitine Profiling
The primary method for the detection of SBCADD in newborns is through expanded newborn screening programs that utilize tandem mass spectrometry (MS/MS) to analyze acylcarnitine profiles in dried blood spots.[8][9][10] In SBCADD, the accumulation of 2-methylbutyryl-CoA leads to its conversion to 2-methylbutyrylcarnitine, which is a C5-acylcarnitine.
Protocol for C5-Acylcarnitine Analysis by Tandem Mass Spectrometry:
-
Sample Preparation: A 3 mm punch from a dried blood spot is placed into a well of a 96-well microtiter plate.
-
Extraction: An extraction solution containing internal standards (isotopically labeled carnitines and acylcarnitines) in methanol is added to each well. The plate is then agitated to facilitate extraction.
-
Derivatization (Optional but common): The extracted acylcarnitines are often derivatized to butyl esters by adding butanolic HCl and incubating at an elevated temperature. This enhances their ionization efficiency.[8]
-
Analysis: The derivatized sample is injected into the tandem mass spectrometer. A precursor ion scan is typically used to detect all acylcarnitines that produce a common fragment ion (m/z 85).
-
Quantification: The concentration of C5-acylcarnitine is determined by comparing its ion intensity to that of the corresponding isotopically labeled internal standard.
Confirmatory Testing: Organic Acid Analysis by HPLC
A presumptive positive result from newborn screening is typically confirmed by analyzing the profile of organic acids in the urine using High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS). In SBCADD, the hallmark urinary metabolite is 2-methylbutyrylglycine.[11]
Protocol for Urinary Organic Acid Analysis by HPLC:
-
Sample Preparation: A urine sample is collected and may be subjected to a clean-up procedure, such as solid-phase extraction, to remove interfering substances.
-
Chromatographic Separation: The prepared sample is injected onto an HPLC system equipped with a suitable column, typically a C18 reversed-phase column.[12][13]
-
Mobile Phase: A common mobile phase for organic acid analysis is an acidic aqueous buffer, such as a phosphate or sulfate buffer at a low pH (e.g., 2.7).[12][13] An isocratic or gradient elution may be used to achieve optimal separation of the various organic acids.
-
Detection: UV detection at a low wavelength (e.g., 210 nm) is often used, as it detects the carboxyl group present in organic acids.[14][15] Mass spectrometry can also be coupled with HPLC for more specific detection and identification.
-
Quantification: The concentration of 2-methylbutyrylglycine is determined by comparing its peak area to that of a known standard.
Enzyme Activity Assay
Direct measurement of SBCAD enzyme activity in patient-derived cells, such as fibroblasts, provides definitive evidence for the diagnosis of SBCADD.
Protocol for SBCAD Enzyme Activity Assay:
-
Cell Culture: Fibroblasts from a skin biopsy are cultured under standard conditions.
-
Cell Lysis: The cultured fibroblasts are harvested and lysed to release the mitochondrial enzymes.
-
Enzyme Reaction: The cell lysate is incubated with a reaction mixture containing the substrate, (S)-2-methylbutyryl-CoA, and an artificial electron acceptor, such as ferricenium.[11]
-
Product Detection: The reaction product, tiglyl-CoA, is separated and quantified by HPLC with UV detection.[11]
-
Activity Calculation: The enzyme activity is calculated based on the rate of product formation and is typically expressed as nmol/min/mg of protein.
Molecular Genetic Analysis
Sequencing of the ACADSB gene is performed to identify the disease-causing mutations.
Protocol for ACADSB Gene Sequencing:
-
DNA Extraction: Genomic DNA is extracted from a blood sample or cultured fibroblasts.
-
PCR Amplification: The 11 exons and their flanking intron-exon boundaries of the ACADSB gene are amplified using polymerase chain reaction (PCR).[6][16]
-
Sequencing: The PCR products are sequenced using Sanger sequencing or next-generation sequencing methods.[16][17]
-
Sequence Analysis: The patient's DNA sequence is compared to the reference sequence of the ACADSB gene to identify any mutations.
Quantitative Data in the Study of 2-Methylbutyryl-CoA Metabolism
The following tables summarize key quantitative data from the literature, providing a reference for researchers in the field.
Table 1: C5-Acylcarnitine Concentrations in Newborn Screening
| Population | Condition | Mean C5-Acylcarnitine (µmol/L) | Range (µmol/L) | Citation |
| Hmong | SBCADD (Confirmed) | 0.69 ± 0.03 | 0.44 - 2.05 | [18] |
| Caucasian | SBCADD (Confirmed) | - | 0.62 - 0.77 | [18] |
| General | Isovaleric Acidemia (IVA) | 3.18 ± 0.37 | 2.41 - 4.15 | [18] |
| General (Follow-up) | SBCADD | 1.0 (median) | 0.5 - 2.8 | [19][20] |
| Reference | Normal | - | 0.02 - 0.26 | [20] |
Table 2: Urinary 2-Methylbutyrylglycine Concentrations
| Condition | Median 2-Methylbutyrylglycine (mmol/mol creatinine) | Reference Range (mmol/mol creatinine) | Citation |
| SBCADD (NBS Recall) | 15.0 | < 2 | [20] |
| SBCADD (Follow-up) | 21.0 | < 2 | [19][20] |
Table 3: SBCAD Enzyme Activity in Fibroblasts
| Condition | SBCAD Activity (nmol/min/mg protein) | Citation |
| SBCADD Patient | 0.016 (±10%) | [11] |
| Control | 0.157 | [11] |
Conclusion and Future Directions
The discovery and ongoing study of 2-methylbutyryl-CoA have significantly advanced our understanding of isoleucine metabolism and the molecular basis of inborn errors of metabolism. The development of sensitive and specific analytical methods has been instrumental in the diagnosis and management of SBCADD. Future research in this area will likely focus on further elucidating the clinical spectrum of SBCADD, exploring potential therapeutic interventions beyond dietary management, and investigating the broader role of 2-methylbutyryl-CoA in cellular metabolism. The detailed protocols and quantitative data presented in this guide are intended to serve as a valuable resource to support these future endeavors.
References
- 1. Valine, Leucine, and Isoleucine Degradation | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2-Methylbutyryl-CoA - Wikipedia [en.wikipedia.org]
- 3. medlineplus.gov [medlineplus.gov]
- 4. ACADSB gene: MedlinePlus Genetics [medlineplus.gov]
- 5. ACADSB - Wikipedia [en.wikipedia.org]
- 6. providers2.genedx.com [providers2.genedx.com]
- 7. publications.aap.org [publications.aap.org]
- 8. familiasga.com [familiasga.com]
- 9. Quantitative Acylcarnitine Determination by UHPLC-MS/MS – Going Beyond Tandem MS Acylcarnitine “Profiles” - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Tandem mass spectrometry: a new method for acylcarnitine profiling with potential for neonatal screening for inborn errors of metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Isolated 2-Methylbutyrylglycinuria Caused by Short/Branched-Chain Acyl-CoA Dehydrogenase Deficiency: Identification of a New Enzyme Defect, Resolution of Its Molecular Basis, and Evidence for Distinct Acyl-CoA Dehydrogenases in Isoleucine And Valine Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 12. hplc.eu [hplc.eu]
- 13. mdpi.com [mdpi.com]
- 14. scioninstruments.com [scioninstruments.com]
- 15. Analytical Methods for Organic Acids : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 16. Frontiers | Biochemical, Clinical, and Genetic Characteristics of Short/Branched Chain Acyl-CoA Dehydrogenase Deficiency in Chinese Patients by Newborn Screening [frontiersin.org]
- 17. 2-Methylbutyryl-CoA Dehydrogenase Deficiency (ACADSB Single Gene Test) | Fulgent Genetics [fulgentgenetics.com]
- 18. Prevalence and mutation analysis of short/branched chain acyl-CoA dehydrogenase deficiency (SBCADD) detected on newborn screening in Wisconsin - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Long-term monitoring for short/branched-chain acyl-CoA dehydrogenase deficiency: A single-center 4-year experience and open issues - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Frontiers | Long-term monitoring for short/branched-chain acyl-CoA dehydrogenase deficiency: A single-center 4-year experience and open issues [frontiersin.org]
(S)-2-Methylbutyryl-CoA Tetrasodium: A Technical Guide for Researchers
An in-depth exploration of the pivotal intermediate in isoleucine metabolism, its quantification, and its role in metabolic disorders.
This technical guide provides a comprehensive overview of (S)-2-Methylbutyryl-CoA tetrasodium, a key metabolite in the catabolism of the essential amino acid L-isoleucine. Tailored for researchers, scientists, and drug development professionals, this document delves into the biochemical significance, analytical methodologies, and clinical relevance of this compound. All quantitative data is presented in structured tables, and key experimental protocols are detailed to facilitate practical application in a laboratory setting.
Core Compound Data
(S)-2-Methylbutyryl-CoA and its tetrasodium salt are crucial for studies in intermediary metabolism and inborn errors of metabolism. The following table summarizes their key chemical identifiers.
| Identifier | This compound | (S)-2-Methylbutanoyl-CoA |
| CAS Number | Not explicitly available | 87069-91-8[1] |
| Molecular Weight | 939.58 g/mol | 851.7 g/mol [1] |
| Synonyms | (S)-2-methylbutyryl-Coenzyme A tetrasodium | (S)-2-methylbutyryl-CoA |
Biochemical Context: The Isoleucine Catabolic Pathway
(S)-2-Methylbutyryl-CoA is a central intermediate in the mitochondrial degradation pathway of L-isoleucine. This pathway is critical for energy production, as it ultimately yields acetyl-CoA and propionyl-CoA, which can enter the citric acid cycle.
The catabolism of isoleucine begins with a transamination reaction, followed by oxidative decarboxylation of the resulting α-keto acid to form (S)-2-methylbutyryl-CoA. This intermediate is then further metabolized through a series of enzymatic steps. A key enzyme in this pathway is the short/branched-chain acyl-CoA dehydrogenase (SBCAD), which catalyzes the conversion of (S)-2-methylbutyryl-CoA to tiglyl-CoA.
A deficiency in the SBCAD enzyme leads to the accumulation of (S)-2-methylbutyryl-CoA and its derivatives, resulting in the metabolic disorder known as 2-methylbutyryl-CoA dehydrogenase deficiency. This condition is often identified through newborn screening by the detection of elevated levels of C5-acylcarnitine in the blood.
Experimental Protocols
Accurate quantification and analysis of (S)-2-Methylbutyryl-CoA and related metabolites are essential for both research and clinical diagnostics. The following sections provide detailed methodologies for key experiments.
Enzymatic Synthesis of (S)-2-Methylbutyryl-CoA
This protocol outlines the synthesis of (S)-2-Methylbutyryl-CoA for use as an analytical standard.
Principle: An acyl-CoA synthetase is used to catalyze the formation of a thioester bond between (S)-2-methylbutanoic acid and Coenzyme A in an ATP-dependent reaction.
Materials:
-
100 mM Potassium phosphate buffer (pH 7.5)
-
(S)-2-methylbutanoic acid
-
Coenzyme A (free acid)
-
ATP (Adenosine triphosphate)
-
MgCl₂
-
TCEP (Tris(2-carboxyethyl)phosphine)
-
Acyl-CoA synthetase
-
Acetonitrile
-
C18 Solid-Phase Extraction (SPE) cartridges
Procedure:
-
Reaction Setup: In a microcentrifuge tube, prepare a reaction mixture containing 100 mM potassium phosphate buffer (pH 7.5), 10 mM (S)-2-methylbutanoic acid, 5 mM Coenzyme A, 15 mM ATP, 20 mM MgCl₂, and 1 mM TCEP.[2]
-
Enzyme Addition: Add acyl-CoA synthetase to a final concentration of 1-5 µM.[2]
-
Incubation: Incubate the reaction mixture at 37°C for 1-2 hours.
-
Reaction Quenching: Stop the reaction by adding an equal volume of ice-cold acetonitrile.[2]
-
Centrifugation: Centrifuge the mixture at 14,000 x g for 10 minutes at 4°C to pellet the precipitated enzyme.[2]
-
Purification:
-
Quantification: Determine the concentration of the purified product spectrophotometrically by measuring the absorbance at 260 nm.
Quantification of (S)-2-Methylbutyryl-CoA by HPLC
High-Performance Liquid Chromatography (HPLC) is a widely used technique for the separation and quantification of acyl-CoAs.
Principle: Acyl-CoAs are separated on a reverse-phase C18 column and detected by their UV absorbance at 260 nm, which is characteristic of the adenine moiety of Coenzyme A.
Instrumentation and Reagents:
-
HPLC system with a UV detector
-
C18 reverse-phase column
-
Mobile Phase A: 75 mM KH₂PO₄[3]
-
Mobile Phase B: Acetonitrile with 600 mM acetic acid[3]
-
(S)-2-Methylbutyryl-CoA standard
Procedure:
-
Sample Preparation: Extract acyl-CoAs from biological samples using a suitable method, such as solvent precipitation.[4]
-
Chromatographic Separation:
-
Equilibrate the C18 column with the initial mobile phase conditions.
-
Inject the prepared sample or standard.
-
Elute the acyl-CoAs using a gradient of Mobile Phase B. A typical gradient might involve a linear increase in acetonitrile concentration to resolve different acyl-CoA species.[3]
-
-
Detection: Monitor the column effluent at 260 nm.
-
Quantification: Identify the (S)-2-Methylbutyryl-CoA peak by comparing its retention time to that of a pure standard. Quantify the amount by integrating the peak area and comparing it to a standard curve.
Analysis of C5-Acylcarnitine by Tandem Mass Spectrometry
In clinical settings, the accumulation of (S)-2-methylbutyryl-CoA is often assessed indirectly by measuring its corresponding acylcarnitine (C5-acylcarnitine) in blood spots or plasma using tandem mass spectrometry (MS/MS).
Principle: Acylcarnitines are extracted from the biological matrix and derivatized to their butyl esters. These derivatives are then analyzed by flow-injection electrospray ionization tandem mass spectrometry (ESI-MS/MS).[5]
Instrumentation and Reagents:
-
Tandem mass spectrometer with an ESI source
-
Acidified butanol for derivatization
-
Internal standards (isotopically labeled acylcarnitines)
Procedure:
-
Sample Preparation:
-
For dried blood spots, a small punch is taken and placed in a well of a microtiter plate.
-
Add an extraction solution containing internal standards.
-
-
Derivatization: Add acidified butanol and incubate to convert the acylcarnitines to their butyl esters.[6]
-
Analysis:
-
The derivatized sample is introduced into the mass spectrometer via flow injection.
-
The instrument is operated in precursor ion scan or multiple reaction monitoring (MRM) mode to specifically detect the acylcarnitines.[6]
-
-
Quantification: The concentration of C5-acylcarnitine is determined by comparing the ion intensity of the analyte to that of the corresponding internal standard.
This comprehensive guide provides foundational knowledge and practical methodologies for the study of (S)-2-Methylbutyryl-CoA. The provided protocols and diagrams serve as a starting point for researchers to delve into the complexities of isoleucine metabolism and its associated disorders.
References
- 1. (S)-2-Methylbutanoyl-CoA | C26H44N7O17P3S | CID 71448903 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Fatty acyl CoA analysis | Cyberlipid [cyberlipid.gerli.com]
- 4. benchchem.com [benchchem.com]
- 5. Acylcarnitine analysis by tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Tandem Mass Spectrometry for the Analysis of Plasma/Serum Acylcarnitines for the Diagnosis of Certain Organic Acidurias and Fatty Acid Oxidation Disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
Metabolic Fate of (S)-2-Methylbutyryl-CoA: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
(S)-2-Methylbutyryl-CoA is a critical intermediate in the catabolism of the essential branched-chain amino acid, L-isoleucine. Its metabolic fate is of significant interest in various fields, including inherited metabolic disorders, neuroscience, and cancer metabolism. The primary pathway for (S)-2-Methylbutyryl-CoA metabolism occurs within the mitochondria and is catalyzed by the enzyme short/branched-chain acyl-CoA dehydrogenase (SBCAD). Dysregulation of this pathway leads to the accumulation of (S)-2-Methylbutyryl-CoA and its derivatives, which are associated with the genetic disorder Short/Branched-Chain Acyl-CoA Dehydrogenase Deficiency (SBCADD). The tissue-specific differences in isoleucine catabolism, particularly the predominant role of skeletal muscle, highlight the diverse metabolic handling of this acyl-CoA species across different cell types. This technical guide provides a comprehensive overview of the metabolic fate of (S)-2-Methylbutyryl-CoA in various cellular contexts, detailed experimental protocols for its study, and insights into its relevance in health and disease.
Introduction
(S)-2-Methylbutyryl-CoA is a thioester of coenzyme A and (S)-2-methylbutyric acid, formed during the degradation of L-isoleucine. The catabolism of branched-chain amino acids (BCAAs), including isoleucine, is a crucial process for energy production, particularly in extrahepatic tissues like skeletal muscle.[1] The metabolic pathway of (S)-2-Methylbutyryl-CoA is a key junction, channeling the carbon skeleton of isoleucine into the tricarboxylic acid (TCA) cycle. Understanding the intricate details of its metabolism in different cell types is paramount for elucidating the pathophysiology of related metabolic diseases and for the development of targeted therapeutic interventions.
The Core Metabolic Pathway of (S)-2-Methylbutyryl-CoA
The central step in the metabolism of (S)-2-Methylbutyryl-CoA is its dehydrogenation to tiglyl-CoA. This reaction is catalyzed by the mitochondrial enzyme short/branched-chain acyl-CoA dehydrogenase (SBCAD), also known as 2-methylbutyryl-CoA dehydrogenase.[2] SBCAD is a flavoprotein that utilizes flavin adenine dinucleotide (FAD) as a cofactor.
A deficiency in SBCAD activity, caused by mutations in the ACADSB gene, leads to the accumulation of (S)-2-Methylbutyryl-CoA. This accumulation results in the formation and excretion of downstream metabolites, including 2-methylbutyrylglycine and 2-methylbutyrylcarnitine (C5-carnitine), which serve as diagnostic markers for SBCADD.[2][3] While many individuals with SBCADD are asymptomatic, some may present with neurological symptoms such as developmental delay and seizures.[3][4]
dot
References
- 1. Acyl-CoA dehydrogenase substrate promiscuity: Challenges and opportunities for development of substrate reduction therapy in disorders of valine and isoleucine metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Isolated 2-Methylbutyrylglycinuria Caused by Short/Branched-Chain Acyl-CoA Dehydrogenase Deficiency: Identification of a New Enzyme Defect, Resolution of Its Molecular Basis, and Evidence for Distinct Acyl-CoA Dehydrogenases in Isoleucine And Valine Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Deficiency of 2-methylbutyryl-CoA dehydrogenase (Concept Id: C1864912) - MedGen - NCBI [ncbi.nlm.nih.gov]
- 4. Short/Branched Chain Acyl-CoA Dehydrogenase Deficiency | Newborn Screening [newbornscreening.hrsa.gov]
The Enzymatic Architecture of (S)-2-Methylbutyryl-CoA Synthesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core enzymes involved in the synthesis of (S)-2-Methylbutyryl-CoA, a key intermediate in the catabolism of the essential amino acid L-isoleucine. A thorough understanding of this metabolic pathway is critical for research into various metabolic disorders and for the development of novel therapeutic interventions. This document details the enzymatic reactions, presents quantitative data, outlines experimental protocols, and provides visual representations of the involved pathways and workflows.
The Metabolic Pathway: From Isoleucine to (S)-2-Methylbutyryl-CoA
The synthesis of (S)-2-Methylbutyryl-CoA is the initial phase of L-isoleucine catabolism, a mitochondrial process. This pathway involves two primary enzymatic steps that convert L-isoleucine into its corresponding acyl-CoA derivative.
The first step is a reversible transamination reaction catalyzed by Branched-chain amino acid aminotransferase (BCAT) . In this reaction, the amino group from L-isoleucine is transferred to α-ketoglutarate, yielding (S)-3-methyl-2-oxopentanoate and glutamate. There are two major isoforms of BCAT in mammals: a cytosolic form (BCAT1) and a mitochondrial form (BCAT2), with BCAT2 being the predominant isoform in most tissues except the brain.[1]
The second and rate-limiting step is the irreversible oxidative decarboxylation of (S)-3-methyl-2-oxopentanoate. This reaction is catalyzed by the Branched-chain α-keto acid dehydrogenase (BCKDH) complex , a large, multi-enzyme complex located on the inner mitochondrial membrane.[2][3][4] The BCKDH complex converts (S)-3-methyl-2-oxopentanoate into (S)-2-Methylbutyryl-CoA, releasing carbon dioxide and reducing NAD+ to NADH.
The resulting (S)-2-Methylbutyryl-CoA is then further metabolized through a series of reactions analogous to β-oxidation, ultimately yielding acetyl-CoA and propionyl-CoA, which can then enter the citric acid cycle.
Below is a diagram illustrating the metabolic pathway from L-isoleucine to (S)-2-Methylbutyryl-CoA.
Quantitative Data on Core Enzymes
The following table summarizes the available quantitative data for the key enzymes involved in the synthesis of (S)-2-Methylbutyryl-CoA and the subsequent metabolism of its products. Kinetic parameters can vary depending on the specific experimental conditions, including pH, temperature, and substrate concentrations.
| Enzyme | Substrate(s) | Km | Vmax | Specific Activity | Source Organism/Tissue |
| Branched-chain amino acid aminotransferase (BCAT) | L-Isoleucine | 6.59 ± 1.2 mM | 1.44 ± 0.07 U/mg | - | Thermus thermophilus |
| α-Ketoglutarate | 83.5 ± 31.3 mM | 0.18 ± 0.05 U/mg | - | Thermus thermophilus | |
| Branched-chain α-keto acid dehydrogenase (BCKDH) complex | α-Ketoisovalerate | 0.05-0.06 mM | 13-15 nmol/h/mg protein | - | Human lymphoblastoid cells |
| Propionyl-CoA Carboxylase (PCC) | Propionyl-CoA | 0.29 mM | - | - | Not specified |
| Bicarbonate | 3.0 mM | - | - | Not specified | |
| ATP | 0.08 mM | - | - | Not specified | |
| Methylmalonyl-CoA Epimerase | (R,S)-methylmalonyl-CoA | - | - | - | Metallosphaera sedula |
| Methylmalonyl-CoA Mutase (MCM) | (R,S)-methylmalonyl-CoA | - | - | - | Metallosphaera sedula |
Experimental Protocols
Detailed methodologies for the characterization of enzymes in the (S)-2-Methylbutyryl-CoA synthesis pathway are crucial for reproducible research.
Spectrophotometric Assay for Branched-chain Amino Acid Aminotransferase (BCAT) Activity
This protocol describes a continuous spectrophotometric assay for BCAT activity.
Principle: The transamination of a branched-chain amino acid with α-ketoglutarate produces a branched-chain α-keto acid and glutamate. The formation of the α-keto acid can be coupled to a dehydrogenase reaction that results in the oxidation of NADH, which can be monitored by the decrease in absorbance at 340 nm.
Materials:
-
96-well microtiter plate
-
Spectrophotometer capable of reading absorbance at 340 nm
-
Reaction Buffer: 100 mM Tris-HCl, pH 8.0
-
L-Isoleucine solution (100 mM)
-
α-Ketoglutarate solution (50 mM)
-
NADH solution (10 mM)
-
Leucine dehydrogenase (or a suitable dehydrogenase for the specific α-keto acid)
-
Enzyme sample (cell lysate or purified enzyme)
Procedure:
-
Prepare a master mix containing Reaction Buffer, L-Isoleucine, α-Ketoglutarate, NADH, and leucine dehydrogenase.
-
Add the enzyme sample to the wells of the 96-well plate.
-
Initiate the reaction by adding the master mix to each well.
-
Immediately place the plate in the spectrophotometer and measure the decrease in absorbance at 340 nm over time.
-
Calculate the rate of NADH oxidation, which is proportional to the BCAT activity. One unit of BCAT activity is defined as the amount of enzyme that catalyzes the formation of 1 µmol of product per minute under the specified conditions.
Spectrophotometric Assay for Branched-chain α-keto acid Dehydrogenase (BCKDH) Complex Activity
This protocol details a method for measuring the activity of the BCKDH complex.
Principle: The BCKDH complex catalyzes the oxidative decarboxylation of branched-chain α-keto acids, which is coupled to the reduction of NAD+ to NADH. The increase in NADH concentration is monitored by measuring the absorbance at 340 nm.
Materials:
-
Spectrophotometer
-
Assay Buffer: 30 mM potassium phosphate buffer, pH 7.4, containing 2 mM MgCl2, 1 mM dithiothreitol, and 0.1% Triton X-100
-
(S)-3-methyl-2-oxopentanoate solution (10 mM)
-
NAD+ solution (20 mM)
-
Coenzyme A (CoA) solution (5 mM)
-
Thiamine pyrophosphate (TPP) solution (2 mM)
-
Mitochondrial extract or purified BCKDH complex
Procedure:
-
Prepare a reaction mixture containing Assay Buffer, NAD+, CoA, and TPP in a cuvette.
-
Add the mitochondrial extract or purified BCKDH complex to the cuvette and incubate for 5 minutes at 30°C to allow for temperature equilibration.
-
Initiate the reaction by adding the (S)-3-methyl-2-oxopentanoate solution.
-
Monitor the increase in absorbance at 340 nm for 5-10 minutes.
-
The rate of increase in absorbance is directly proportional to the BCKDH activity. The activity is expressed in units, where one unit corresponds to the formation of 1 µmol of NADH per minute.
Quantitative Analysis of Acyl-CoA Esters by LC-MS/MS
This protocol provides a general workflow for the quantification of acyl-CoA esters, including (S)-2-Methylbutyryl-CoA, using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Principle: Acyl-CoA esters are extracted from biological samples, separated by liquid chromatography, and then detected and quantified by tandem mass spectrometry based on their specific mass-to-charge ratios and fragmentation patterns.
Materials:
-
LC-MS/MS system (e.g., a triple quadrupole mass spectrometer)
-
C18 reversed-phase LC column
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Extraction Solvent: Acetonitrile/Methanol/Water (2:2:1, v/v/v)
-
Internal standards (e.g., isotopically labeled acyl-CoAs)
-
Biological samples (cells, tissues)
Procedure:
-
Sample Preparation:
-
Homogenize tissue samples or lyse cells in the cold Extraction Solvent.
-
Add internal standards to the samples.
-
Centrifuge to pellet proteins and cellular debris.
-
Collect the supernatant containing the acyl-CoA esters.
-
-
LC Separation:
-
Inject the extracted sample onto the C18 column.
-
Use a gradient of Mobile Phase B to elute the acyl-CoA esters.
-
-
MS/MS Detection:
-
Ionize the eluted compounds using electrospray ionization (ESI) in positive mode.
-
Use multiple reaction monitoring (MRM) to detect the specific precursor-to-product ion transitions for each acyl-CoA of interest.
-
-
Quantification:
-
Generate a standard curve using known concentrations of acyl-CoA standards.
-
Calculate the concentration of each acyl-CoA in the samples by comparing their peak areas to the standard curve and normalizing to the internal standard.
-
Below is a diagram illustrating a general experimental workflow for the analysis of the enzymes involved in (S)-2-Methylbutyryl-CoA synthesis.
References
- 1. A graph layout algorithm for drawing metabolic pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The specificity and kinetic mechanism of branched-chain amino acid aminotransferase from Escherichia coli studied with a new improved coupled assay procedure and the enzyme's potential for biocatalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Branched-chain alpha-keto acid dehydrogenase complex - Wikipedia [en.wikipedia.org]
(S)-2-Methylbutyryl-CoA's role in cellular energy production
An In-depth Technical Guide on the Role of (S)-2-Methylbutyryl-CoA in Cellular Energy Production
For Researchers, Scientists, and Drug Development Professionals
Abstract
(S)-2-Methylbutyryl-CoA is a pivotal intermediate in the catabolism of the essential branched-chain amino acid, isoleucine. Its metabolic pathway is a significant contributor to cellular energy production, culminating in the generation of ATP through the tricarboxylic acid (TCA) cycle and oxidative phosphorylation. This technical guide provides a comprehensive overview of the metabolic fate of (S)-2-Methylbutyryl-CoA, its energetic yield, the enzymes and regulatory mechanisms governing its processing, and detailed experimental protocols for its study. This document is intended to be a valuable resource for researchers in metabolism, drug discovery, and related fields.
Introduction
The catabolism of branched-chain amino acids (BCAAs)—leucine, isoleucine, and valine—is a crucial process for cellular energy homeostasis, particularly in tissues such as skeletal muscle.[1] (S)-2-Methylbutyryl-CoA is a key metabolite derived from the breakdown of isoleucine. The complete oxidation of this molecule provides a substantial amount of ATP, highlighting its importance in cellular bioenergetics. Understanding the intricacies of this pathway is essential for elucidating the metabolic basis of various physiological and pathological states.
Metabolic Pathway of (S)-2-Methylbutyryl-CoA
The metabolic journey of (S)-2-Methylbutyryl-CoA begins with the catabolism of isoleucine and proceeds through a series of enzymatic reactions within the mitochondria, ultimately feeding into the central energy-producing pathways of the cell.
Formation of (S)-2-Methylbutyryl-CoA from Isoleucine
The initial steps of isoleucine catabolism are shared with the other BCAAs.[1][2]
-
Transamination: Isoleucine undergoes reversible transamination to α-keto-β-methylvalerate, a reaction catalyzed by branched-chain aminotransferase (BCAT).[3]
-
Oxidative Decarboxylation: α-keto-β-methylvalerate is then irreversibly decarboxylated by the branched-chain α-keto acid dehydrogenase (BCKDH) complex to form (S)-2-Methylbutyryl-CoA.[3][4]
Catabolism of (S)-2-Methylbutyryl-CoA
Once formed, (S)-2-Methylbutyryl-CoA enters a specific catabolic sequence:
-
Dehydrogenation: (S)-2-Methylbutyryl-CoA is dehydrogenated to tiglyl-CoA by the mitochondrial enzyme short/branched-chain acyl-CoA dehydrogenase (SBCAD), also known as 2-methylbutyryl-CoA dehydrogenase.[5][6] This reaction is analogous to the first step of fatty acid β-oxidation and results in the reduction of FAD to FADH₂.
-
Hydration: Tiglyl-CoA is hydrated to 2-methyl-3-hydroxybutyryl-CoA.
-
Dehydrogenation: 2-methyl-3-hydroxybutyryl-CoA is dehydrogenated to 2-methylacetoacetyl-CoA, with the concomitant reduction of NAD⁺ to NADH.
-
Thiolysis: Finally, 2-methylacetoacetyl-CoA is cleaved by β-ketothiolase into two key products: acetyl-CoA and propionyl-CoA .[1]
Entry into the Tricarboxylic Acid (TCA) Cycle
The end products of (S)-2-Methylbutyryl-CoA catabolism directly fuel the TCA cycle:
-
Acetyl-CoA: Enters the TCA cycle by condensing with oxaloacetate to form citrate. Its complete oxidation in the cycle generates a significant amount of ATP.[1]
-
Propionyl-CoA: Is converted to the TCA cycle intermediate succinyl-CoA through a three-step process involving propionyl-CoA carboxylase, methylmalonyl-CoA epimerase, and methylmalonyl-CoA mutase.[1][7]
The metabolic pathway from isoleucine to the TCA cycle is illustrated in the following diagram:
Caption: Catabolic pathway of isoleucine to TCA cycle intermediates.
Quantitative Data on ATP Yield
The complete oxidation of (S)-2-Methylbutyryl-CoA yields a significant amount of ATP. The following table summarizes the estimated ATP production from the catabolism of one molecule of (S)-2-Methylbutyryl-CoA.
| Metabolic Step | Products Yielding ATP | ATP per Molecule | Total ATP |
| (S)-2-Methylbutyryl-CoA → Tiglyl-CoA | 1 FADH₂ | 1.5 | 1.5 |
| 2-methyl-3-hydroxybutyryl-CoA → 2-methylacetoacetyl-CoA | 1 NADH | 2.5 | 2.5 |
| Acetyl-CoA oxidation (in TCA cycle) | 3 NADH, 1 FADH₂, 1 GTP | 10 | 10 |
| Propionyl-CoA → Succinyl-CoA | -1 ATP (for carboxylation) | -1 | -1 |
| Succinyl-CoA → Oxaloacetate (in TCA cycle) | 1 NADH, 1 FADH₂, 1 GTP | 5 | 5 |
| Total | 18 |
Note: The ATP yield is based on the P/O ratios of 2.5 for NADH and 1.5 for FADH₂. The conversion of propionyl-CoA to succinyl-CoA requires the input of one ATP molecule.[1][7]
Regulation of (S)-2-Methylbutyryl-CoA Metabolism
The catabolism of (S)-2-Methylbutyryl-CoA is tightly regulated, primarily at the level of the branched-chain α-keto acid dehydrogenase (BCKDH) complex and through transcriptional control of the involved enzymes.
Regulation of the BCKDH Complex
The BCKDH complex is a key regulatory point in BCAA catabolism. Its activity is controlled by a phosphorylation/dephosphorylation cycle:[4]
-
Inhibition: BCKDH is inactivated by phosphorylation, a reaction catalyzed by BCKDH kinase (BCKDK).
-
Activation: BCKDH is activated by dephosphorylation, catalyzed by a phosphatase known as PPM1K (also referred to as PP2Cm).[4]
The activity of BCKDK is, in turn, allosterically inhibited by the branched-chain α-keto acids, including the product of isoleucine transamination.[4]
Transcriptional Regulation
The expression of genes involved in BCAA catabolism, including ACADSB (the gene encoding SBCAD), is subject to transcriptional control. Key transcription factors include:
-
Krüppel-like factor 15 (KLF15): Activated by glucocorticoids, KLF15 upregulates the expression of genes involved in BCAA catabolism.[8]
-
Peroxisome proliferator-activated receptor-gamma coactivator 1-alpha (PGC-1α): This coactivator can modulate the expression of BCAA catabolic enzymes.[8]
A simplified diagram of the regulatory influences is presented below:
Caption: Regulatory mechanisms of BCAA catabolism.
Experimental Protocols
Spectrophotometric Assay for (S)-2-Methylbutyryl-CoA Dehydrogenase (SBCAD) Activity
This protocol is adapted from general methods for assaying acyl-CoA dehydrogenases and can be used to measure SBCAD activity in cell lysates or purified enzyme preparations.[2][9][10]
Principle: The activity of SBCAD is determined by monitoring the reduction of an artificial electron acceptor, ferricenium hexafluorophosphate, which changes its absorbance upon reduction.
Materials:
-
Cell lysate or purified SBCAD
-
(S)-2-Methylbutyryl-CoA (substrate)
-
Ferricenium hexafluorophosphate (electron acceptor)
-
Potassium phosphate buffer (pH 7.6)
-
Spectrophotometer capable of reading at 300 nm
Procedure:
-
Prepare a reaction mixture containing potassium phosphate buffer and ferricenium hexafluorophosphate in a cuvette.
-
Add the cell lysate or purified enzyme to the cuvette and mix gently.
-
Initiate the reaction by adding (S)-2-Methylbutyryl-CoA.
-
Immediately monitor the decrease in absorbance at 300 nm over time.
-
Calculate the enzyme activity based on the rate of absorbance change and the molar extinction coefficient of ferricenium.
A sample experimental workflow is depicted below:
Caption: Workflow for a spectrophotometric enzyme assay.
Tracing Isoleucine Metabolism using Stable Isotope-Labeled Tracers and LC-MS/MS
This protocol outlines a method for tracing the metabolic fate of isoleucine, including its conversion to (S)-2-Methylbutyryl-CoA, using a stable isotope-labeled precursor and subsequent analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1]
Principle: Cells or organisms are supplied with L-Isoleucine labeled with heavy isotopes (e.g., ¹³C₆, ¹⁵N). The incorporation of these heavy isotopes into downstream metabolites, such as acyl-CoAs and organic acids, is quantified by LC-MS/MS, allowing for the determination of metabolic flux.
Materials:
-
Cells or animal model
-
L-Isoleucine-¹³C₆,¹⁵N
-
Cell culture medium or infusion solutions
-
Methanol or acetonitrile for protein precipitation
-
LC-MS/MS system
Procedure:
-
Labeling: Incubate cells with medium containing L-Isoleucine-¹³C₆,¹⁵N or infuse an animal model with the labeled amino acid.
-
Sample Collection: Harvest cells or collect biological samples (e.g., plasma, tissue) at specified time points.
-
Metabolite Extraction:
-
Quench metabolism rapidly (e.g., with liquid nitrogen).
-
Precipitate proteins with cold methanol or acetonitrile.
-
Centrifuge to remove protein and collect the supernatant containing metabolites.
-
-
LC-MS/MS Analysis:
-
Separate metabolites using an appropriate liquid chromatography method.
-
Detect and quantify the labeled and unlabeled forms of (S)-2-Methylbutyryl-CoA and other relevant metabolites using tandem mass spectrometry in multiple reaction monitoring (MRM) mode.
-
-
Data Analysis: Calculate the isotopic enrichment and metabolic flux through the pathway.
The workflow for this experiment is as follows:
Caption: Workflow for stable isotope tracing of isoleucine metabolism.
Conclusion
(S)-2-Methylbutyryl-CoA stands as a critical juncture in the catabolism of isoleucine, directly linking branched-chain amino acid breakdown to central energy metabolism. Its efficient conversion to acetyl-CoA and propionyl-CoA provides a substantial source of ATP, underscoring its importance in maintaining cellular energy balance. The regulation of its metabolic pathway, primarily through the BCKDH complex and transcriptional control, ensures that its contribution to energy production is responsive to the cell's metabolic state. The experimental approaches detailed herein provide a framework for further investigation into this vital metabolic pathway, which may lead to new therapeutic strategies for metabolic disorders.
References
- 1. homework.study.com [homework.study.com]
- 2. A simple spectrophotometric assay for long-chain acyl-CoA dehydrogenase activity measurements in human skin fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Branched-chain Amino Acids: Catabolism in Skeletal Muscle and Implications for Muscle and Whole-body Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
- 5. ACADSB - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. How many ATP can be produced by the complete oxidation of each propionyl-.. [askfilo.com]
- 8. researchgate.net [researchgate.net]
- 9. An acyl-CoA dehydrogenase microplate activity assay using recombinant porcine electron transfer flavoprotein - PMC [pmc.ncbi.nlm.nih.gov]
- 10. An acyl-coenzyme A dehydrogenase assay utilizing the ferricenium ion - PubMed [pubmed.ncbi.nlm.nih.gov]
The Natural Occurrence of (S)-2-Methylbutyryl-CoA: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
(S)-2-Methylbutyryl-CoA is a pivotal intermediate in the catabolism of the essential branched-chain amino acid (BCAA), L-isoleucine. This thioester plays a crucial role in cellular energy metabolism and serves as a key precursor for the biosynthesis of various natural products. Its metabolic flux is tightly regulated, and dysregulation is associated with certain inborn errors of metabolism. This technical guide provides a comprehensive overview of the natural occurrence of (S)-2-Methylbutyryl-CoA across different organisms, its biosynthetic and metabolic pathways, and the regulatory mechanisms that govern its intracellular concentration. Detailed experimental protocols for its quantification and the analysis of related enzymatic activities are provided, alongside illustrative diagrams of the relevant metabolic and signaling pathways.
Introduction
(S)-2-Methylbutyryl-CoA is a short-chain branched acyl-coenzyme A derivative that occupies a central position in the metabolic fate of L-isoleucine. As a product of the second step in the isoleucine catabolic pathway, its formation is a commitment to either energy production or its utilization as a building block for other biomolecules. Understanding the biosynthesis, degradation, and regulation of (S)-2-Methylbutyryl-CoA is fundamental for research into BCAA metabolism, associated metabolic disorders, and the bioengineering of novel natural products.
Biosynthesis and Metabolic Fate of (S)-2-Methylbutyryl-CoA
The primary route for the formation of (S)-2-Methylbutyryl-CoA is through the catabolism of L-isoleucine, a pathway that is conserved across a wide range of organisms, from bacteria to mammals.
Biosynthesis from L-Isoleucine
The conversion of L-isoleucine to (S)-2-Methylbutyryl-CoA occurs in two principal enzymatic steps, primarily within the mitochondrial matrix in eukaryotes:
-
Transamination: The initial step is a reversible transamination reaction catalyzed by a branched-chain aminotransferase (BCAT) . This enzyme transfers the α-amino group from L-isoleucine to α-ketoglutarate, yielding (S)-α-keto-β-methylvalerate and glutamate.
-
Oxidative Decarboxylation: The resulting α-keto acid undergoes irreversible oxidative decarboxylation to form (S)-2-Methylbutyryl-CoA. This reaction is catalyzed by the branched-chain α-ketoacid dehydrogenase (BCKDH) complex , a large, multi-enzyme complex that is a key regulatory point in BCAA catabolism. The reaction releases carbon dioxide and reduces NAD+ to NADH.
Metabolic Fates
Once formed, (S)-2-Methylbutyryl-CoA can enter several metabolic pathways:
-
Isoleucine Catabolism for Energy Production: In most organisms, (S)-2-Methylbutyryl-CoA is further metabolized through a series of reactions analogous to β-oxidation. The short/branched-chain acyl-CoA dehydrogenase (SBCAD) catalyzes the dehydrogenation of (S)-2-Methylbutyryl-CoA to tiglyl-CoA. Subsequent enzymatic steps lead to the production of acetyl-CoA and propionyl-CoA, which can then enter the citric acid cycle for energy generation.[1][2]
-
Precursor for Natural Product Biosynthesis: In some bacteria, particularly Streptomyces, (S)-2-Methylbutyryl-CoA serves as a starter unit for polyketide synthases (PKS) in the biosynthesis of macrolide antibiotics, such as avermectins.[3]
-
Branched-Chain Fatty Acid Synthesis: In certain bacteria, (S)-2-Methylbutyryl-CoA can be utilized as a primer for the synthesis of branched-chain fatty acids, which are important components of their cell membranes.[4]
Regulation of (S)-2-Methylbutyryl-CoA Levels
The intracellular concentration of (S)-2-Methylbutyryl-CoA is tightly controlled, primarily through the regulation of the BCKDH complex. This regulation occurs through two main mechanisms:
-
Phosphorylation/Dephosphorylation: The activity of the BCKDH complex is regulated by a dedicated kinase (BCKDK) and a phosphatase. Phosphorylation by BCKDK inactivates the complex, thereby reducing the production of (S)-2-Methylbutyryl-CoA. Conversely, dephosphorylation by a specific phosphatase activates the complex.[5][6]
-
Allosteric Regulation: The BCKDH kinase is allosterically inhibited by branched-chain α-keto acids, including the precursor of (S)-2-Methylbutyryl-CoA. This creates a feedback mechanism where an accumulation of the substrate for the BCKDH complex leads to its activation.[7]
Quantitative Data
Direct quantitative data on the physiological concentrations of (S)-2-Methylbutyryl-CoA in healthy tissues are scarce in the literature. Most studies focus on the accumulation of related metabolites in disease states. However, acyl-CoA profiling studies in various organisms provide context for its likely abundance relative to other acyl-CoAs.
| Organism/Tissue | Compound | Concentration/Abundance | Method | Reference |
| Engineered E. coli | Isovaleryl-CoA | 80.77 ± 3.83 nmol/g wet weight | HPLC | [7] |
| Rat Liver Mitochondria | Total Acyl-CoA Pool | 656 ± 13 µM | LC-MS/MS | [8] |
| Rat Liver Mitochondria | Acetyl-CoA | 143 ± 5 µM | LC-MS/MS | [8] |
| Rat Liver Mitochondria | Succinyl-CoA | 97 ± 13 µM | LC-MS/MS | [8] |
| Human Fibroblasts (SBCAD Deficient) | SBCAD Activity | 0.016 nmol/min/mg protein | HPLC | [9] |
| Human Fibroblasts (Control) | SBCAD Activity | 0.157 nmol/min/mg protein | HPLC | [9] |
Note: Data for isovaleryl-CoA in E. coli is provided as an example of a quantified short branched-chain acyl-CoA in a microbial system. Data for the total acyl-CoA pool and major components in rat liver mitochondria are included for context.
Experimental Protocols
Extraction of Short-Chain Acyl-CoAs from Tissues and Cells for LC-MS/MS Analysis
This protocol is adapted from methods described for the analysis of short-chain acyl-CoAs.[10]
Materials:
-
Frozen tissue or cell pellet
-
Liquid nitrogen
-
5% (w/v) Sulfosalicylic acid (SSA), ice-cold
-
Internal standards (e.g., isotopically labeled acyl-CoAs)
-
Homogenizer (e.g., bead beater or sonicator)
-
Refrigerated centrifuge
Procedure:
-
Sample Preparation: Weigh 20-50 mg of frozen tissue or a cell pellet. Keep the sample frozen on dry ice or in liquid nitrogen.
-
Homogenization: Add the frozen sample to a pre-chilled tube containing 500 µL of ice-cold 5% SSA solution spiked with appropriate internal standards. Immediately homogenize the sample using a bead beater or sonicator on ice.
-
Protein Precipitation: Incubate the homogenate on ice for 10 minutes to ensure complete protein precipitation.
-
Centrifugation: Centrifuge the homogenate at 16,000 x g for 10 minutes at 4°C.
-
Supernatant Collection: Carefully transfer the supernatant, which contains the acyl-CoAs, to a new pre-chilled tube.
-
Analysis: The supernatant is ready for direct injection and analysis by LC-MS/MS.
Quantification of (S)-2-Methylbutyryl-CoA by LC-MS/MS
This is a general workflow based on established methods for short-chain acyl-CoA quantification.[11]
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system coupled to a tandem mass spectrometer (MS/MS)
Chromatographic Conditions:
-
Column: A reverse-phase C18 column (e.g., 100 x 2.1 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid or an appropriate buffer like ammonium acetate.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A linear gradient from a low to high percentage of mobile phase B is used to separate the acyl-CoAs.
-
Flow Rate: 0.2-0.4 mL/min.
-
Column Temperature: 40°C.
Mass Spectrometry Conditions:
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Analysis Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Specific precursor-to-product ion transitions for (S)-2-Methylbutyryl-CoA and the internal standard must be determined by direct infusion of standards.
-
Quantification: The concentration of (S)-2-Methylbutyryl-CoA is determined by comparing the peak area ratio of the analyte to the internal standard against a standard curve prepared with a synthetic (S)-2-Methylbutyryl-CoA standard.
Assay for Short/Branched-Chain Acyl-CoA Dehydrogenase (SBCAD) Activity
This protocol is based on the method described by Andresen et al. (2000).[9]
Materials:
-
Fibroblast cell lysate or purified enzyme
-
(S)-2-Methylbutyryl-CoA (substrate)
-
Ferricenium hexafluorophosphate (electron acceptor)
-
Reaction buffer (e.g., potassium phosphate buffer, pH 7.5)
-
HPLC system with a UV detector
Procedure:
-
Reaction Mixture: Prepare a reaction mixture containing the reaction buffer, ferricenium, and the cell lysate or purified enzyme.
-
Initiate Reaction: Start the reaction by adding (S)-2-Methylbutyryl-CoA to the mixture.
-
Incubation: Incubate the reaction at 37°C for a defined period (e.g., 10-30 minutes).
-
Stop Reaction: Terminate the reaction by adding a quenching solution (e.g., perchloric acid or acetonitrile).
-
Analysis: Centrifuge to pellet precipitated protein and analyze the supernatant by HPLC.
-
Quantification: The product of the reaction, tiglyl-CoA, is separated and quantified by HPLC with UV detection (e.g., at 260 nm). Enzyme activity is calculated based on the rate of product formation.
Signaling Pathways and Experimental Workflows
Conclusion
(S)-2-Methylbutyryl-CoA is a fundamentally important metabolite in the catabolism of isoleucine and serves as a key node connecting amino acid metabolism with energy production and secondary metabolism. While its direct quantification in healthy tissues remains an area for further research, the methodologies for its analysis are well-established. This guide provides a foundational understanding of the biological context of (S)-2-Methylbutyryl-CoA and the practical approaches for its study, which will be of value to researchers in metabolic diseases, drug discovery, and biotechnology.
References
- 1. ECMDB: the E. coli Metabolome Database - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Quantification of Branched-Chain Amino Acids in Plasma by High-Performance Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Springer Nature Experiments [experiments.springernature.com]
- 3. Acyl-CoA: Functions, Metabolism, and Analytical Methods - Creative Proteomics [creative-proteomics.com]
- 4. ECMDB [ecmdb.ca]
- 5. Quantitative analysis of the whole-body metabolic fate of branched chain amino acids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Yeast Metabolome Database - Wikipedia [en.wikipedia.org]
- 7. ymdb.ca [ymdb.ca]
- 8. Native chemical ligation approach to sensitively probe tissue acyl-CoA pools - PMC [pmc.ncbi.nlm.nih.gov]
- 9. E. Coli Metabolome Database - Wikipedia [en.wikipedia.org]
- 10. Sensitive LC-MS/MS quantification of tissue acyl-CoA pools: Potential implications for non-enzymatic protein <i>N-</i>acylation [morressier.com]
- 11. Metabolic analysis reveals evidence for branched chain amino acid catabolism crosstalk and the potential for improved treatment of organic acidurias - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for In Vitro Enzyme Assays Using (S)-2-Methylbutyryl-CoA
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-2-Methylbutyryl-CoA is a critical intermediate in the mitochondrial catabolism of the essential branched-chain amino acid, L-isoleucine. The enzymatic dehydrogenation of this acyl-CoA thioester is a pivotal step in cellular metabolism. A comprehensive understanding of the kinetics of enzymes that metabolize (S)-2-Methylbutyryl-CoA is essential for elucidating fundamental metabolic pathways, investigating inborn errors of metabolism such as 2-methylbutyrylglycinuria, and for the development of novel therapeutic agents. These application notes provide detailed protocols for the in vitro assay of enzymes that utilize (S)-2-Methylbutyryl-CoA as a substrate, with a primary focus on Short/Branched-Chain Acyl-CoA Dehydrogenase (SBCAD).
Metabolic Pathway of L-Isoleucine Catabolism
(S)-2-Methylbutyryl-CoA is formed from L-isoleucine through a series of enzymatic reactions. The subsequent dehydrogenation of (S)-2-Methylbutyryl-CoA is catalyzed by SBCAD, a flavin-dependent enzyme, to form tiglyl-CoA. This reaction is a key step in the isoleucine degradation pathway.[1][2][3]
Principle of the Enzyme Assay
The activity of Short/Branched-Chain Acyl-CoA Dehydrogenase (SBCAD) can be measured using various methods. A widely used and reliable method is the electron transfer flavoprotein (ETF) fluorescence reduction assay.[4][5] This assay measures the decrease in fluorescence of ETF as it accepts electrons from the FAD cofactor of an acyl-CoA dehydrogenase (like SBCAD) that has been reduced by its substrate, (S)-2-Methylbutyryl-CoA. The rate of fluorescence decrease is directly proportional to the enzyme activity.
Alternative methods include spectrophotometric assays that use artificial electron acceptors like ferricenium hexafluorophosphate or follow the production of NADH in coupled enzymatic reactions.[6][7][8] HPLC-based methods can also be employed to directly measure the formation of the product, tiglyl-CoA, or the disappearance of the substrate, (S)-2-Methylbutyryl-CoA.[9][10]
Quantitative Data: Kinetic Parameters of Human SBCAD
The following table summarizes the kinetic parameters of recombinant human SBCAD with (S)-2-Methylbutyryl-CoA as the substrate. This data is crucial for designing and interpreting enzyme kinetic experiments.
| Kinetic Parameter | Value | Enzyme Source |
| Km | ~25 µM | Recombinant Human SBCAD |
| Vmax | Not specified | Recombinant Human SBCAD |
| Optimal pH | Not specified | Recombinant Human SBCAD |
| Optimal Temperature | 37°C (assay condition) | Not specified |
Data sourced from publicly available application notes and may vary based on experimental conditions.[1]
Experimental Protocols
Protocol 1: ETF Fluorescence Reduction Assay for SBCAD Activity
This protocol describes a continuous assay to determine the kinetic parameters of SBCAD using the ETF fluorescence reduction method.
Materials and Reagents:
-
Purified recombinant Short/Branched-Chain Acyl-CoA Dehydrogenase (SBCAD)
-
Purified recombinant porcine Electron Transfer Flavoprotein (ETF)[4][5]
-
(S)-2-Methylbutyryl-CoA (substrate)
-
Potassium phosphate buffer (e.g., 100 mM, pH 7.5)
-
Glucose and Glucose Oxidase/Catalase solution (for creating anaerobic conditions)
-
Spectrofluorometer with temperature control
-
Anaerobic cuvettes or 96-well microplates suitable for fluorescence measurements[4]
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of (S)-2-Methylbutyryl-CoA in deionized water. Determine the precise concentration spectrophotometrically.
-
Prepare working solutions of SBCAD and ETF in potassium phosphate buffer.
-
Prepare the glucose/glucose oxidase/catalase solution in the same buffer to remove dissolved oxygen.
-
-
Assay Setup (Anaerobic Conditions):
-
To a quartz cuvette or a well of a microplate, add the potassium phosphate buffer, ETF solution, and the glucose/glucose oxidase/catalase solution.
-
Seal the cuvette or plate and incubate for a sufficient time (e.g., 10-15 minutes) at the desired temperature (e.g., 37°C) to allow for the removal of oxygen.
-
-
Baseline Reading:
-
Place the cuvette or microplate in the spectrofluorometer and record the baseline fluorescence of ETF (Excitation: ~340 nm, Emission: ~490 nm) for 1-2 minutes.[4]
-
-
Enzyme Addition:
-
Add a known amount of purified SBCAD to the reaction mixture and mix gently.
-
-
Initiate Reaction:
-
Initiate the enzymatic reaction by adding a specific concentration of (S)-2-Methylbutyryl-CoA. For determining Km, a range of substrate concentrations bracketing the expected Km (~25 µM) should be used.[1]
-
-
Data Acquisition:
-
Immediately start recording the decrease in fluorescence over time. The initial linear rate of the reaction is used for kinetic calculations.
-
-
Data Analysis:
-
Calculate the initial velocity (v0) from the linear portion of the fluorescence decay curve.
-
Plot the initial velocities against the substrate concentrations and fit the data to the Michaelis-Menten equation to determine Km and Vmax.
-
Troubleshooting:
-
Low enzyme activity: Confirm the purity and concentration of the purified SBCAD and ensure the ETF is active. Verify the integrity of the (S)-2-Methylbutyryl-CoA substrate. It is critical to maintain strictly anaerobic conditions throughout the assay.[1]
-
High background fluorescence: Use high-purity reagents and water. Ensure the cuvette or microplate is clean.[1]
Visualizations
Caption: Experimental workflow for the in vitro SBCAD enzyme assay.
Caption: Simplified metabolic pathway of L-isoleucine catabolism.
References
- 1. benchchem.com [benchchem.com]
- 2. ACADSB gene: MedlinePlus Genetics [medlineplus.gov]
- 3. researchgate.net [researchgate.net]
- 4. An acyl-CoA dehydrogenase microplate activity assay using recombinant porcine electron transfer flavoprotein - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Enzymatic determination of the branched-chain alpha-keto acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A simple spectrophotometric assay for long-chain acyl-CoA dehydrogenase activity measurements in human skin fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. A simple and rapid enzymatic assay for the branched-chain alpha-ketoacid dehydrogenase complex using high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Isolated 2-Methylbutyrylglycinuria Caused by Short/Branched-Chain Acyl-CoA Dehydrogenase Deficiency: Identification of a New Enzyme Defect, Resolution of Its Molecular Basis, and Evidence for Distinct Acyl-CoA Dehydrogenases in Isoleucine And Valine Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
Measuring (S)-2-Methylbutyryl-CoA: A Cell-Based Assay Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-2-Methylbutyryl-CoA is a key metabolic intermediate in the catabolism of the branched-chain amino acid, L-isoleucine. Dysregulation of branched-chain amino acid metabolism is implicated in various metabolic diseases, including insulin resistance and maple syrup urine disease. Accurate measurement of (S)-2-Methylbutyryl-CoA levels in a cellular context is crucial for understanding the pathophysiology of these conditions and for the development of novel therapeutic interventions. This document provides a detailed protocol for a sensitive and specific cell-based assay to quantify (S)-2-Methylbutyryl-CoA using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
(S)-2-Methylbutyryl-CoA is situated at a critical juncture in the isoleucine degradation pathway. Its concentration can reflect the flux through this pathway and may also influence other cellular processes. Emerging evidence suggests that short-chain acyl-CoAs can act as donors for post-translational modifications of proteins, such as histones, thereby linking cellular metabolism to gene regulation. This assay provides a robust tool to investigate these fundamental biological questions.
Metabolic Pathway of (S)-2-Methylbutyryl-CoA
(S)-2-Methylbutyryl-CoA is generated from L-isoleucine through a series of enzymatic reactions. It is subsequently converted to tiglyl-CoA by the mitochondrial enzyme short/branched-chain acyl-CoA dehydrogenase (SBCAD). A deficiency in SBCAD leads to the accumulation of (S)-2-Methylbutyryl-CoA and its derivatives, resulting in the genetic disorder 2-methylbutyrylglycinuria.[1]
Caption: Simplified metabolic pathway of L-isoleucine degradation.
Potential Role in Histone Acylation
Short-chain acyl-CoAs, derived from various metabolic pathways, can serve as substrates for histone acetyltransferases (HATs) or other acyltransferases, leading to the acylation of lysine residues on histone tails. These modifications can alter chromatin structure and regulate gene expression.[2][3] While direct evidence for histone methylbutyrylation is still emerging, the structural similarity of (S)-2-Methylbutyryl-CoA to other known acyl-CoA donors suggests it as a potential candidate for this novel type of post-translational modification.
Caption: Hypothetical pathway of histone 2-methylbutyrylation.
Experimental Protocol: Quantification of (S)-2-Methylbutyryl-CoA by LC-MS/MS
This protocol outlines the procedure for the extraction and quantification of (S)-2-Methylbutyryl-CoA from cultured mammalian cells.
Materials and Reagents
-
Cultured mammalian cells (e.g., HepG2, HEK293)
-
(S)-2-Methylbutyryl-CoA sodium salt (analytical standard)
-
Internal Standard (e.g., ¹³C-labeled acyl-CoA or a structural analog not present in the sample)
-
5% (w/v) 5-Sulfosalicylic acid (SSA) in water, ice-cold
-
Acetonitrile (LC-MS grade)
-
Water (LC-MS grade)
-
Ammonium acetate (LC-MS grade)
-
Microcentrifuge tubes (1.5 mL)
-
Refrigerated centrifuge
-
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system
-
Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source
Sample Preparation (Cell Extraction)
-
Culture cells to the desired confluency in a 6-well plate (approximately 1-2 x 10⁶ cells per well).
-
Aspirate the culture medium and wash the cells once with ice-cold phosphate-buffered saline (PBS).
-
Add 200 µL of ice-cold 5% SSA to each well to precipitate proteins and lyse the cells.
-
Scrape the cells and transfer the lysate to a pre-chilled 1.5 mL microcentrifuge tube.
-
Add the internal standard to each sample.
-
Vortex the mixture vigorously for 30 seconds.
-
Incubate on ice for 10 minutes to ensure complete protein precipitation.
-
Centrifuge at 15,000 x g for 15 minutes at 4°C.
-
Carefully transfer the supernatant, which contains the acyl-CoAs, to a new microcentrifuge tube for LC-MS/MS analysis.
LC-MS/MS Analysis
Liquid Chromatography (LC) Parameters:
| Parameter | Setting |
| Column | C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.7 µm) |
| Mobile Phase A | 5 mM Ammonium acetate in water |
| Mobile Phase B | Acetonitrile |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| Gradient | 0-2 min: 2% B; 2-10 min: 2-50% B; 10-12 min: 50-95% B; 12-14 min: 95% B; 14-14.1 min: 95-2% B; 14.1-18 min: 2% B |
Mass Spectrometry (MS) Parameters:
| Parameter | Setting |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 400°C |
| Gas Flow | Desolvation: 800 L/hr; Cone: 50 L/hr |
| Detection Mode | Multiple Reaction Monitoring (MRM) |
MRM Transitions:
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| (S)-2-Methylbutyryl-CoA | 852.2 | 347.1 | 35 |
| Internal Standard | To be determined based on the chosen standard | To be determined based on the chosen standard | To be determined based on the chosen standard |
Note: The exact m/z values and collision energies should be optimized for the specific instrument used.
Data Analysis and Quantification
-
Generate a standard curve by analyzing known concentrations of the (S)-2-Methylbutyryl-CoA analytical standard.
-
Process the raw data using the instrument's software to integrate the peak areas for (S)-2-Methylbutyryl-CoA and the internal standard in both the standards and the samples.
-
Calculate the ratio of the peak area of (S)-2-Methylbutyryl-CoA to the peak area of the internal standard.
-
Determine the concentration of (S)-2-Methylbutyryl-CoA in the samples by interpolating from the standard curve.
-
Normalize the results to the cell number or total protein concentration of the original sample.
Experimental Workflow
Caption: Overall experimental workflow for (S)-2-Methylbutyryl-CoA quantification.
Representative Data
The following table presents hypothetical quantitative data for (S)-2-Methylbutyryl-CoA levels in two different cell lines under basal conditions. Actual values will vary depending on the cell type, culture conditions, and experimental treatments. The concentrations are in the expected picomolar range for short-chain acyl-CoAs in mammalian cells.
| Cell Line | (S)-2-Methylbutyryl-CoA (pmol/10⁶ cells) | Standard Deviation |
| HepG2 | 0.85 | ± 0.12 |
| HEK293 | 0.52 | ± 0.08 |
Troubleshooting and Considerations
-
Analyte Instability: Acyl-CoAs are susceptible to hydrolysis. Keep samples on ice or at 4°C throughout the extraction process and analyze them promptly.
-
Matrix Effects: Co-eluting compounds from the cell extract can interfere with ionization. The use of a stable isotope-labeled internal standard is highly recommended to correct for matrix effects and variations in extraction efficiency.
-
Chromatographic Separation: Ensure adequate chromatographic separation from isomeric compounds, if present, to achieve accurate quantification.
-
Instrument Sensitivity: Optimization of MS parameters is crucial for achieving the required sensitivity to detect low-abundance acyl-CoAs.
Conclusion
The described LC-MS/MS-based cell assay provides a robust and sensitive method for the quantification of (S)-2-Methylbutyryl-CoA. This protocol enables researchers to accurately measure the intracellular levels of this key metabolite, facilitating investigations into isoleucine metabolism, its role in disease, and its potential function in epigenetic regulation. The detailed methodology and workflows presented here serve as a comprehensive guide for the successful implementation of this assay in a research setting.
References
- 1. Frontiers | Long-term monitoring for short/branched-chain acyl-CoA dehydrogenase deficiency: A single-center 4-year experience and open issues [frontiersin.org]
- 2. Metabolic regulation of gene expression through histone acylations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Acetylation & Co: an expanding repertoire of histone acylations regulates chromatin and transcription - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Use of (S)-2-Methylbutyryl-CoA in SBCAD Enzyme Kinetics
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-2-Methylbutyryl-CoA is a critical intermediate in the catabolism of the essential amino acid L-isoleucine. The dehydrogenation of (S)-2-Methylbutyryl-CoA is catalyzed by the mitochondrial enzyme Short/Branched-Chain Acyl-CoA Dehydrogenase (SBCAD), also known as 2-methylbutyryl-CoA dehydrogenase. This reaction is a key step in the isoleucine degradation pathway, ultimately leading to the production of acetyl-CoA and propionyl-CoA, which can then enter the citric acid cycle for energy production.
Mutations in the ACADSB gene, which encodes for the SBCAD enzyme, lead to SBCAD deficiency, an autosomal recessive metabolic disorder.[1] This condition is characterized by the accumulation of 2-methylbutyrylglycine and 2-methylbutyrylcarnitine in the urine and blood, respectively.[2][3] While the clinical presentation of SBCAD deficiency can be variable, ranging from asymptomatic to severe neurological symptoms, the study of SBCAD enzyme kinetics is crucial for understanding the pathophysiology of the disease and for the development of potential therapeutic interventions.[4][5]
These application notes provide a comprehensive overview of the use of (S)-2-Methylbutyryl-CoA as a substrate for studying the enzymatic activity of SBCAD. Detailed protocols for enzyme purification and kinetic assays are provided to facilitate research in this area.
Isoleucine Catabolism Pathway
The catabolism of L-isoleucine involves a series of enzymatic reactions. The conversion of (S)-2-Methylbutyryl-CoA to Tiglyl-CoA, catalyzed by SBCAD, is the third step in this pathway.
Quantitative Data: Kinetic Parameters of Human SBCAD
The following table summarizes the kinetic parameters of human SBCAD with (S)-2-Methylbutyryl-CoA as the substrate. This data is essential for designing and interpreting enzyme kinetic experiments.
| Kinetic Parameter | Value | Substrate | Electron Acceptor | Source |
| Apparent Km | 20 µM | (S)-2-Methylbutyryl-CoA | Phenazine methosulfate | [6] |
| Apparent Vmax | 2.2 µmol min-1 mg-1 | (S)-2-Methylbutyryl-CoA | Phenazine methosulfate | [6] |
| kcat | 9700 s-1 | (2S)-2-Methylbutanoyl-CoA | Not Specified | [7] |
| Specific Activity | 0.157 nmol/min/mg protein | 2-methylbutyryl-CoA | Ferricenium | [8] |
Experimental Protocols
Recombinant Human SBCAD Purification
This protocol describes the expression and purification of His-tagged human SBCAD from E. coli.
Materials:
-
SBCAD expression vector in a suitable E. coli expression strain (e.g., BL21(DE3))
-
Luria-Bertani (LB) medium with appropriate antibiotic
-
Isopropyl β-D-1-thiogalactopyranoside (IPTG)
-
Lysis Buffer (50 mM Tris-HCl, pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM DTT, 1 mM PMSF)
-
Wash Buffer (50 mM Tris-HCl, pH 8.0, 300 mM NaCl, 20 mM imidazole, 1 mM DTT)
-
Elution Buffer (50 mM Tris-HCl, pH 8.0, 300 mM NaCl, 250 mM imidazole, 1 mM DTT)
-
Ni-NTA affinity chromatography column
-
Dialysis tubing and Dialysis Buffer (50 mM Tris-HCl, pH 8.0, 150 mM NaCl, 1 mM DTT)
-
Sonicator
-
Centrifuge
Protocol:
-
Transformation and Culture: Transform the SBCAD expression vector into the E. coli expression strain. Inoculate a single colony into a starter culture and grow overnight. Use the starter culture to inoculate a larger volume of LB medium and grow at 37°C with shaking until the OD600 reaches 0.6-0.8.
-
Induction: Induce protein expression by adding IPTG to a final concentration of 0.5-1 mM. Continue to grow the culture for 4-6 hours at 30°C or overnight at 18°C.
-
Cell Harvest: Harvest the cells by centrifugation.
-
Cell Lysis: Resuspend the cell pellet in ice-cold Lysis Buffer and lyse the cells by sonication on ice.
-
Clarification: Centrifuge the lysate to pellet cell debris.
-
Affinity Chromatography: Load the clarified supernatant onto a pre-equilibrated Ni-NTA column.
-
Wash: Wash the column with Wash Buffer to remove non-specifically bound proteins.
-
Elution: Elute the His-tagged SBCAD with Elution Buffer.
-
Dialysis: Dialyze the eluted protein against Dialysis Buffer to remove imidazole.
-
Concentration and Storage: Concentrate the purified protein and store at -80°C.
SBCAD Enzyme Activity Assays
Two common methods for measuring SBCAD activity are the Electron Transfer Flavoprotein (ETF) reduction assay and the ferricenium-based assay.
This is the gold-standard method for measuring the activity of many acyl-CoA dehydrogenases. The assay measures the decrease in ETF fluorescence upon its reduction by SBCAD.
Materials:
-
Purified recombinant human SBCAD
-
(S)-2-Methylbutyryl-CoA
-
Purified Electron Transfer Flavoprotein (ETF)
-
Anaerobic Reaction Buffer (e.g., 100 mM HEPES, pH 7.6, 0.5 mM EDTA)
-
System for creating an anaerobic environment (e.g., nitrogen or argon gas)
-
Fluorometer or microplate reader
Protocol (Cuvette-based):
-
Prepare Anaerobic Reagents: Deoxygenate all buffers and solutions by bubbling with nitrogen or argon gas.
-
Reaction Mixture: In an anaerobic cuvette, prepare the reaction mixture containing Anaerobic Reaction Buffer and a known concentration of ETF (e.g., 1-5 µM).
-
Baseline Reading: Place the cuvette in the spectrofluorometer and record the baseline fluorescence for 1-2 minutes.
-
Enzyme Addition: Add a known amount of purified SBCAD to the cuvette and mix gently.
-
Initiate Reaction: Initiate the reaction by adding a specific concentration of (S)-2-Methylbutyryl-CoA. For determining Km, a range of substrate concentrations bracketing the expected Km (~20 µM) should be used.[6]
-
Data Acquisition: Immediately start recording the decrease in fluorescence over time. The initial linear rate of the reaction is used for kinetic calculations.
This assay uses ferricenium as an artificial electron acceptor, which is reduced to ferrocinium, leading to a decrease in absorbance at 300 nm. This method has the advantage of being performed under aerobic conditions.
Materials:
-
Purified recombinant human SBCAD or cell lysate containing SBCAD
-
(S)-2-Methylbutyryl-CoA
-
Ferricenium hexafluorophosphate
-
Reaction Buffer (e.g., 100 mM Tris-HCl, pH 8.0, 100 µM FAD)
-
Spectrophotometer
Protocol:
-
Reaction Mixture: In a cuvette, prepare the reaction mixture containing Reaction Buffer and ferricenium hexafluorophosphate.
-
Enzyme Addition: Add the SBCAD enzyme source (purified enzyme or cell lysate).
-
Baseline Reading: Record the baseline absorbance at 300 nm.
-
Initiate Reaction: Start the reaction by adding (S)-2-Methylbutyryl-CoA (e.g., 0.2 mM).[8]
-
Data Acquisition: Monitor the decrease in absorbance at 300 nm over time. The initial linear rate is used for calculating enzyme activity.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low enzyme activity | - Inactive enzyme- Degraded substrate- Suboptimal assay conditions | - Confirm enzyme purity and concentration.- Verify the integrity of (S)-2-Methylbutyryl-CoA.- Optimize buffer pH, temperature, and ionic strength. |
| High background signal | - Contaminated reagents- Dirty cuvettes/plates | - Use high-purity reagents and water.- Thoroughly clean all labware. |
| Non-linear reaction curves | - Substrate depletion- Product inhibition | - Use a lower enzyme concentration or shorter reaction time.- Analyze only the initial linear phase of the reaction. |
Conclusion
The protocols and data presented in these application notes provide a robust framework for researchers investigating the kinetics of SBCAD with its physiological substrate, (S)-2-Methylbutyryl-CoA. Adherence to these detailed methodologies will enable the acquisition of reliable and reproducible kinetic data, which is fundamental to advancing our understanding of isoleucine metabolism and the molecular basis of SBCAD deficiency. This knowledge is essential for the development of novel diagnostic and therapeutic strategies for this and related metabolic disorders.
References
- 1. Deficiency of 2-methylbutyryl-CoA dehydrogenase (Concept Id: C1864912) - MedGen - NCBI [ncbi.nlm.nih.gov]
- 2. Short/branched chain acyl-CoA dehydrogenase deficiency: MedlinePlus Genetics [medlineplus.gov]
- 3. medlineplus.gov [medlineplus.gov]
- 4. Short/Branched Chain Acyl-CoA Dehydrogenase Deficiency | Newborn Screening [newbornscreening.hrsa.gov]
- 5. Orphanet: 2-methylbutyryl-CoA dehydrogenase deficiency [orpha.net]
- 6. researchgate.net [researchgate.net]
- 7. uniprot.org [uniprot.org]
- 8. Isolated 2-Methylbutyrylglycinuria Caused by Short/Branched-Chain Acyl-CoA Dehydrogenase Deficiency: Identification of a New Enzyme Defect, Resolution of Its Molecular Basis, and Evidence for Distinct Acyl-CoA Dehydrogenases in Isoleucine And Valine Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
Preparation of (S)-2-Methylbutyryl-CoA standards for mass spectrometry
Application Note & Protocol
Introduction
(S)-2-Methylbutyryl-Coenzyme A ((S)-2-MB-CoA) is a critical intermediate in the mitochondrial catabolism of the essential branched-chain amino acid, L-isoleucine.[1][2][3] The accurate quantification of this metabolite is crucial for studying inborn errors of metabolism, such as 2-methylbutyryl-CoA dehydrogenase deficiency (SBCADD), where its accumulation serves as a key diagnostic marker.[3][4] Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the gold standard for analyzing acyl-CoA species due to its high sensitivity and specificity.[5][6] However, the accuracy of LC-MS/MS quantification relies heavily on the availability of high-purity, well-characterized standards.
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the preparation, purification, and characterization of (S)-2-Methylbutyryl-CoA standards for use in mass spectrometry-based assays. Two primary synthesis methods are detailed: a chemical approach using a carbodiimide activator and an enzymatic approach using an acyl-CoA synthetase.
Biochemical Pathway: Isoleucine Catabolism
(S)-2-Methylbutyryl-CoA is formed in the third step of L-isoleucine degradation. A deficiency in the subsequent enzyme, short/branched-chain acyl-CoA dehydrogenase (SBCAD), leads to the accumulation of (S)-2-Methylbutyryl-CoA and its derivatives.[3][7] Understanding this pathway is essential for interpreting metabolic data.
Caption: Simplified pathway of L-Isoleucine catabolism.
Synthesis of (S)-2-Methylbutyryl-CoA Standard
The preparation of an (S)-2-MB-CoA standard begins with obtaining the precursor, (S)-2-methylbutanoic acid, and coupling it to Coenzyme A (CoA).
Materials and Reagents
| Material/Reagent | Supplier Example | Notes |
| (S)-2-Methylbutanoic acid | Sigma-Aldrich | Purity >98% |
| Coenzyme A, trilithium salt | Sigma-Aldrich | Store at -20°C |
| 1,1'-Carbonyldiimidazole (CDI) | Sigma-Aldrich | Store in a desiccator |
| Acyl-CoA Synthetase (e.g., from yeast) | Sigma-Aldrich | Broad specificity preferred[8] |
| Adenosine 5'-triphosphate (ATP) | Sigma-Aldrich | Prepare fresh solution |
| Magnesium Chloride (MgCl₂) | Fisher Scientific | Anhydrous |
| Potassium Phosphate Buffer | Fisher Scientific | pH 7.5 |
| Tetrahydrofuran (THF) | Fisher Scientific | Anhydrous |
| Sodium Bicarbonate (NaHCO₃) | Fisher Scientific | |
| Hydrochloric Acid (HCl) | Fisher Scientific | 1 M solution |
Method 1: Chemical Synthesis Protocol
This method utilizes 1,1'-Carbonyldiimidazole (CDI) to activate the carboxylic acid, forming a reactive acyl-imidazolide intermediate that readily reacts with the thiol group of CoA.[9][10]
Caption: Workflow for chemical synthesis and purification.
Experimental Protocol:
-
Activation of (S)-2-Methylbutanoic Acid:
-
In a clean, dry glass vial, dissolve 10 mg of (S)-2-methylbutanoic acid (1 equivalent) in 1 mL of anhydrous tetrahydrofuran (THF).
-
Add 17 mg of 1,1'-Carbonyldiimidazole (CDI) (1.1 equivalents) to the solution.[9]
-
Stir the mixture at room temperature for 1 hour. The formation of the acyl-imidazolide intermediate can be monitored by the evolution of CO₂ gas.
-
-
Coupling with Coenzyme A:
-
In a separate vial, dissolve 20 mg of Coenzyme A trilithium salt in 1 mL of 100 mM sodium bicarbonate buffer (pH 8.0).
-
Slowly add the CoA solution to the activated acid mixture from step 1.
-
Stir the reaction mixture at room temperature for 3-4 hours.
-
-
Purification by HPLC:
-
Acidify the reaction mixture to pH ~5.0 with 1 M HCl.
-
Filter the solution through a 0.22 µm syringe filter.
-
Purify the (S)-2-Methylbutyryl-CoA using reversed-phase high-performance liquid chromatography (RP-HPLC).[11][12] A C18 column is commonly used.[13][14]
-
Collect fractions corresponding to the (S)-2-MB-CoA peak, identified by UV detection at 260 nm.
-
-
Solvent Removal and Storage:
-
Pool the pure fractions and lyophilize (freeze-dry) to obtain the purified (S)-2-MB-CoA as a white powder.
-
Store the standard at -80°C to prevent degradation.
-
Method 2: Enzymatic Synthesis Protocol
This method uses an acyl-CoA synthetase to catalyze the ATP-dependent formation of the thioester bond, offering high specificity.[3][15] Yeast acetyl-CoA synthetase has been shown to have broader substrate specificity and can catalyze the formation of other short-chain acyl-CoAs.[8]
Experimental Protocol:
-
Reaction Setup:
-
Prepare a reaction buffer containing 100 mM potassium phosphate (pH 7.5), 10 mM MgCl₂, and 5 mM ATP.
-
In a microcentrifuge tube, combine:
-
800 µL of reaction buffer.
-
50 µL of 100 mM (S)-2-methylbutanoic acid stock solution.
-
50 µL of 20 mM Coenzyme A stock solution.
-
100 µL of Acyl-CoA Synthetase solution (e.g., 10 units).
-
-
-
Incubation:
-
Incubate the reaction mixture at 30-37°C for 2-3 hours.[15]
-
-
Reaction Termination and Purification:
-
Terminate the reaction by adding an equal volume of ice-cold 10% trichloroacetic acid (TCA) or 5% 5-sulfosalicylic acid (SSA) to precipitate the enzyme.[16]
-
Centrifuge at >15,000 x g for 10 minutes at 4°C.[2]
-
Collect the supernatant and proceed with HPLC purification as described in Section 3.2, Step 3 .
-
Purification and Quantification
HPLC Purification
Proper purification is essential to remove unreacted starting materials and byproducts.
| HPLC Parameter | Typical Condition |
| Column | C18 Reversed-Phase (e.g., 4.6 x 150 mm, 5 µm)[13] |
| Mobile Phase A | 75 mM KH₂PO₄, pH 4.9[12] |
| Mobile Phase B | Acetonitrile[12] |
| Gradient | Start at 5-10% B, ramp to 50-60% B over 30-40 minutes |
| Flow Rate | 0.5 - 1.0 mL/min[12][14] |
| Detection | UV at 260 nm (adenine moiety of CoA)[11][14] |
| Column Temp. | 35 - 40°C[2][14] |
Quantification of the Standard
The concentration of the purified (S)-2-MB-CoA stock solution is determined by measuring its absorbance at 260 nm using a UV-Vis spectrophotometer. The molar extinction coefficient (ε) for the adenine portion of CoA at pH 7.0 is 16,400 M⁻¹cm⁻¹.
Calculation: Concentration (M) = (Absorbance at 260 nm) / (16,400 M⁻¹cm⁻¹ * path length (cm))
Characterization by Mass Spectrometry
The identity and purity of the synthesized standard must be confirmed by LC-MS/MS. This involves verifying its mass and characteristic fragmentation pattern.
Caption: General workflow for LC-MS/MS characterization.
LC-MS/MS Protocol
Sample Preparation: Prepare a stock solution of the lyophilized (S)-2-MB-CoA in an appropriate solvent (e.g., 5% SSA in water).[2] Create a series of dilutions from this stock to determine the limit of detection and linearity.
LC-MS/MS Parameters: The following table provides typical starting parameters for the analysis. These should be optimized for the specific instrument being used.[2]
| Parameter | Typical Setting | Reference |
| Ionization Mode | Positive Electrospray (ESI+) | [2][5] |
| Scan Mode | Multiple Reaction Monitoring (MRM) | [1][2] |
| Precursor Ion (Q1) | m/z 852.2 (for [M+H]⁺) | Calculated from formula C₂₆H₄₄N₇O₁₇P₃S[17] |
| Product Ion (Q3) | m/z 346.1 (acyl-pantetheine fragment) | Based on common fragmentation patterns |
| Alternative Product Ion | m/z 428.1 (adenosine-diphosphate fragment) | [18] |
| Collision Energy (CE) | Instrument Dependent; Optimize for max sensitivity | [2] |
Data Analysis: Confirm the identity of the synthesized standard by verifying the retention time and the presence of the correct precursor-to-product ion transition. Purity can be assessed by the absence of other significant peaks in the chromatogram.
Conclusion
This application note provides detailed chemical and enzymatic protocols for the synthesis of (S)-2-Methylbutyryl-CoA standards. Following these guidelines for synthesis, HPLC purification, and LC-MS/MS characterization will enable researchers to produce high-quality, reliable standards. The availability of such standards is indispensable for accurate and reproducible quantification of this key metabolite in studies of isoleucine metabolism and related metabolic disorders.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. 2-Methylbutyryl-CoA|Isoleucine Metabolism Intermediate [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. taylorandfrancis.com [taylorandfrancis.com]
- 11. An improved method for tissue long-chain acyl-CoA extraction and analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Fatty acyl CoA analysis | Cyberlipid [cyberlipid.gerli.com]
- 15. researchgate.net [researchgate.net]
- 16. benchchem.com [benchchem.com]
- 17. 2-Methylbutyryl-CoA - Wikipedia [en.wikipedia.org]
- 18. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Applications of Labeled (S)-2-Methylbutyryl-CoA
Audience: Researchers, scientists, and drug development professionals.
Introduction:
(S)-2-Methylbutyryl-CoA is a pivotal intermediate in the catabolism of the essential branched-chain amino acid (BCAA), L-isoleucine. The metabolic fate of (S)-2-Methylbutyryl-CoA is of significant interest as it sits at a crucial juncture leading to the production of acetyl-CoA and propionyl-CoA, which are key substrates for the tricarboxylic acid (TCA) cycle and cellular energy production. Dysregulation of the isoleucine catabolic pathway has been implicated in various metabolic disorders, making the study of this pathway vital for both basic research and therapeutic development.
Stable isotope labeling provides a powerful methodology for tracing the in vivo flux of metabolites through specific pathways. By introducing isotopically labeled precursors, researchers can track the incorporation of heavy atoms into downstream metabolites like (S)-2-Methylbutyryl-CoA. This allows for the quantitative assessment of metabolic rates and the contribution of specific substrates to metabolic pools. These application notes provide detailed protocols for the use of labeled precursors to study the in vivo applications of (S)-2-Methylbutyryl-CoA, focusing on metabolic flux analysis in preclinical models.
Primary Application: In Vivo Metabolic Flux Analysis of Isoleucine Catabolism
The primary in vivo application of labeled (S)-2-Methylbutyryl-CoA involves tracing its formation from isotopically labeled L-isoleucine (e.g., [U-¹³C₆]-L-Isoleucine) to quantify the flux through the isoleucine degradation pathway. Direct in vivo administration of labeled (S)-2-Methylbutyryl-CoA is not a standard method due to the inherent instability of thioester bonds in circulation and the low permeability of acyl-CoAs across cell membranes. Therefore, precursor labeling is the method of choice.
Principle: A stable isotope-labeled precursor, typically uniformly ¹³C-labeled L-Isoleucine, is introduced into an in vivo model (e.g., mouse) via a primed, constant infusion to achieve isotopic steady-state in the plasma.[1] As the labeled isoleucine is metabolized, the ¹³C atoms are incorporated into downstream metabolites, including (S)-2-Methylbutyryl-CoA. By measuring the mass isotopologue distribution (MID) of (S)-2-Methylbutyryl-CoA and other metabolites in various tissues using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), the rate of metabolic reactions (fluxes) can be calculated.[2]
Data Presentation
Quantitative data from metabolic flux analysis studies should be presented in a clear and structured format to allow for easy comparison between different experimental conditions.
Table 1: Representative Mass Isotopologue Distribution of (S)-2-Methylbutyryl-CoA in Mouse Liver Following [U-¹³C₅]-Isoleucine Infusion
| Isotopologue | Abbreviation | Mass Shift | Relative Abundance (%) |
| Unlabeled | M+0 | 0 | 65.3 ± 4.2 |
| +1 ¹³C | M+1 | +1 | 7.1 ± 0.8 |
| +2 ¹³C | M+2 | +2 | 2.5 ± 0.4 |
| +3 ¹³C | M+3 | +3 | 1.1 ± 0.2 |
| +4 ¹³C | M+4 | +4 | 0.8 ± 0.1 |
| +5 ¹³C | M+5 | +5 | 23.2 ± 3.5 |
| Data are presented as mean ± standard deviation (n=5). The M+5 isotopologue represents (S)-2-Methylbutyryl-CoA fully labeled from [U-¹³C₅]-Isoleucine. This data is illustrative and will vary based on experimental conditions. |
Table 2: Estimated Fluxes Through Isoleucine Catabolic Pathway in Different Tissues
| Metabolic Flux | Liver (nmol/g/min) | Skeletal Muscle (nmol/g/min) | Adipose Tissue (nmol/g/min) |
| Isoleucine -> (S)-2-Methylbutyryl-CoA | 15.2 ± 2.1 | 8.7 ± 1.5 | 3.1 ± 0.6 |
| (S)-2-Methylbutyryl-CoA -> Tiglyl-CoA | 14.8 ± 2.0 | 8.5 ± 1.4 | 3.0 ± 0.5 |
| (S)-2-Methylbutyryl-CoA -> Acetyl-CoA | 7.4 ± 1.0 | 4.2 ± 0.7 | 1.5 ± 0.3 |
| (S)-2-Methylbutyryl-CoA -> Propionyl-CoA | 7.4 ± 1.0 | 4.2 ± 0.7 | 1.5 ± 0.3 |
| Fluxes are calculated using a metabolic model and the isotopic labeling data. This data is for illustrative purposes. |
Table 3: Recovery Rates of Short-Chain Acyl-CoAs Using 5-Sulfosalicylic Acid (SSA) Extraction
| Acyl-CoA Species | Recovery (%) |
| Acetyl-CoA | ~59% |
| Propionyl-CoA | ~80% |
| (S)-2-Methylbutyryl-CoA | Not specifically reported, but expected to be similar to other short-chain acyl-CoAs (~60-80%) |
| Isovaleryl-CoA | ~59% |
| Data adapted from literature for similar short-chain acyl-CoAs.[3] Actual recovery should be determined experimentally. |
Experimental Protocols
Protocol 1: Chemo-enzymatic Synthesis of [U-¹³C₅]-(S)-2-Methylbutyryl-CoA
This protocol describes the synthesis of uniformly ¹³C-labeled (S)-2-Methylbutyryl-CoA from [U-¹³C₅]-(S)-2-Methylbutanoic acid for use as an analytical standard.
Materials:
-
[U-¹³C₅]-(S)-2-Methylbutanoic acid
-
Coenzyme A (free acid)
-
Acyl-CoA Synthetase (e.g., from Pseudomonas sp.)
-
ATP, Magnesium Chloride (MgCl₂)
-
Dithiothreitol (DTT)
-
Potassium phosphate buffer (100 mM, pH 7.5)
-
Solid-Phase Extraction (SPE) cartridges (C18)
-
Acetonitrile, Trifluoroacetic acid (TFA)
Procedure:
-
Reaction Setup: In a microcentrifuge tube, prepare a 1 mL reaction mixture containing:
-
100 mM Potassium phosphate buffer (pH 7.5)
-
10 mM [U-¹³C₅]-(S)-2-Methylbutanoic acid
-
5 mM Coenzyme A (free acid)
-
15 mM ATP
-
20 mM MgCl₂
-
1 mM DTT
-
-
Enzyme Addition: Add Acyl-CoA Synthetase to a final concentration of 1-5 µM.
-
Incubation: Incubate the reaction mixture at 37°C for 2-4 hours. Monitor the reaction progress by HPLC.
-
Reaction Quenching: Stop the reaction by adding 10 µL of 10% TFA to precipitate the enzyme.
-
Centrifugation: Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Purification (SPE):
-
Condition a C18 SPE cartridge with 3 mL of methanol, followed by 3 mL of deionized water.
-
Load the supernatant from the centrifugation step onto the cartridge.
-
Wash the cartridge with 3 mL of water containing 0.1% TFA.
-
Elute the [U-¹³C₅]-(S)-2-Methylbutyryl-CoA with 1-2 mL of 50% acetonitrile in water with 0.1% TFA.
-
-
Lyophilization: Lyophilize the eluted fractions to obtain the purified product as a white powder.
-
Characterization: Confirm the identity and purity by HPLC, mass spectrometry, and NMR spectroscopy.
Protocol 2: In Vivo Metabolic Labeling with [U-¹³C₆]-L-Isoleucine in Mice
This protocol describes a primed, constant infusion of [U-¹³C₆]-L-Isoleucine to achieve isotopic steady-state for metabolic flux analysis.[1]
Materials:
-
[U-¹³C₆]-L-Isoleucine
-
Sterile saline solution
-
Anesthetized mice
-
Infusion pump and catheters
-
EDTA-coated blood collection tubes
-
Liquid nitrogen
Procedure:
-
Animal Preparation: Anesthetize the mouse and insert catheters for infusion and blood sampling.
-
Tracer Preparation: Prepare a sterile solution of [U-¹³C₆]-L-Isoleucine in saline.
-
Priming Dose: Administer a bolus injection of the tracer to rapidly increase the plasma concentration to the target steady-state level.
-
Constant Infusion: Immediately following the priming dose, begin a constant infusion of the tracer at a rate calculated to maintain the steady-state plasma concentration.
-
Blood Sampling: Collect small blood samples at regular intervals (e.g., 0, 30, 60, 90, 120 minutes) to monitor isotopic enrichment and confirm steady-state. Place samples in EDTA-coated tubes on ice.
-
Tissue Collection: At the end of the infusion period (e.g., 120 minutes), euthanize the mouse and rapidly harvest tissues of interest (e.g., liver, skeletal muscle, adipose tissue).
-
Sample Processing: Flash-freeze the tissues in liquid nitrogen and store at -80°C. Centrifuge blood samples to separate plasma and store at -80°C.
Protocol 3: Extraction of Short-Chain Acyl-CoAs from Tissues
This protocol uses 5-sulfosalicylic acid (SSA) for efficient extraction of short-chain acyl-CoAs.[4]
Materials:
-
Frozen tissue sample (~20-50 mg)
-
5% (w/v) 5-sulfosalicylic acid (SSA) in deionized water, chilled on ice
-
Liquid nitrogen, pre-chilled mortar and pestle
-
Homogenizer (e.g., bead beater)
-
Refrigerated microcentrifuge
Procedure:
-
Tissue Pulverization: Weigh the frozen tissue and grind it to a fine powder in a pre-chilled mortar with liquid nitrogen.
-
Homogenization: Transfer the powdered tissue to a pre-chilled microcentrifuge tube. Add 500 µL of ice-cold 5% SSA.
-
Homogenize immediately using a bead beater (2 cycles of 30 seconds).
-
Protein Precipitation: Incubate the homogenate on ice for 10 minutes.
-
Centrifugation: Centrifuge at 16,000 x g for 10 minutes at 4°C.
-
Supernatant Collection: Carefully collect the supernatant containing the short-chain acyl-CoAs and transfer to a new tube.
-
Storage: Analyze immediately by LC-MS/MS or store at -80°C.
Protocol 4: LC-MS/MS Quantification of Labeled and Unlabeled (S)-2-Methylbutyryl-CoA
This protocol outlines the analysis of (S)-2-Methylbutyryl-CoA isotopologues by LC-MS/MS.
Instrumentation:
-
UHPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm).
LC Parameters:
-
Mobile Phase A: 10 mM Ammonium Acetate in Water
-
Mobile Phase B: Acetonitrile
-
Gradient:
-
0-2 min: 2% B
-
2-10 min: 2% to 60% B
-
10-12 min: 60% to 95% B
-
12-14 min: 95% B
-
14-15 min: 95% to 2% B
-
15-20 min: 2% B
-
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
MS/MS Parameters:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Multiple Reaction Monitoring (MRM): Monitor the specific precursor-to-product ion transitions. The primary fragmentation is the neutral loss of the adenosine 3'-phosphate 5'-diphosphate group (507 m/z).[5]
Table 4: MRM Transitions for (S)-2-Methylbutyryl-CoA and its [U-¹³C₅] Isotopologue
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| (S)-2-Methylbutyryl-CoA (M+0) | 852.2 | 345.2 | 35 |
| [U-¹³C₅]-(S)-2-Methylbutyryl-CoA (M+5) | 857.2 | 350.2 | 35 |
| Collision energy should be optimized for the specific instrument used. |
Data Analysis:
-
Integrate the peak areas for each isotopologue's MRM transition.
-
Correct for the natural abundance of ¹³C.
-
Calculate the fractional labeling and the mass isotopologue distribution (MID).
-
Use the MID data in metabolic modeling software to estimate metabolic fluxes.
Visualizations
Caption: Simplified signaling pathway of L-isoleucine catabolism.
Caption: Experimental workflow for in vivo metabolic flux analysis.
Caption: Logical relationship in the chemo-enzymatic synthesis of labeled (S)-2-Methylbutyryl-CoA.
References
- 1. LC-quadrupole/Orbitrap high-resolution mass spectrometry enables stable isotope-resolved simultaneous quantification and ¹³C-isotopic labeling of acyl-coenzyme A thioesters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Direct anabolic metabolism of three-carbon propionate to a six-carbon metabolite occurs in vivo across tissues and species - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Demonstration of the ethylmalonyl-CoA pathway by using 13C metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Quantification of the concentration and 13C tracer enrichment of long-chain fatty acyl-coenzyme A in muscle by liquid chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
Application Notes and Protocols for High-Throughput Screening Assays Involving (S)-2-Methylbutyryl-CoA
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-2-Methylbutyryl-CoA is a critical intermediate in the mitochondrial catabolism of the essential branched-chain amino acid, L-isoleucine. The enzymatic dehydrogenation of this acyl-CoA thioester is a pivotal step in cellular metabolism. The primary enzyme responsible for this reaction is the Short/Branched-Chain Acyl-CoA Dehydrogenase (SBCAD), also known as 2-methylbutyryl-CoA dehydrogenase. Deficiencies in SBCAD activity, caused by mutations in the ACADSB gene, lead to the accumulation of (S)-2-Methylbutyryl-CoA and its derivatives, resulting in the metabolic disorder 2-methylbutyrylglycinuria.[1][2][3] The development of robust high-throughput screening (HTS) assays for SBCAD is essential for identifying potential therapeutic agents that can modulate its activity, offering new avenues for treating this and related metabolic diseases.
These application notes provide detailed protocols for both a high-throughput fluorescence-based assay and a lower-throughput HPLC-based method for monitoring SBCAD activity. Additionally, quantitative data on enzyme kinetics and inhibitor potency are presented to aid in experimental design and data interpretation.
Signaling Pathway: L-Isoleucine Catabolism
The catabolism of L-isoleucine is a multi-step process occurring within the mitochondria. (S)-2-Methylbutyryl-CoA is formed from L-isoleucine via transamination and oxidative decarboxylation. SBCAD then catalyzes the dehydrogenation of (S)-2-Methylbutyryl-CoA to tiglyl-CoA, which is further metabolized to produce acetyl-CoA and propionyl-CoA, feeding into the citric acid cycle.[4][5][6]
Caption: L-Isoleucine catabolism pathway highlighting the role of SBCAD.
Quantitative Data Summary
The following tables summarize key quantitative data for SBCAD activity and inhibition, crucial for designing and validating screening assays.
Table 1: Kinetic Parameters of Human SBCAD
| Substrate | Km | Vmax | Source |
| (S)-2-Methylbutyryl-CoA | 20 µM | 2.2 µmol min-1 mg-1 | [7] |
Table 2: Inhibitor Potency against Human SBCAD
| Inhibitor | IC50 | Assay Conditions | Source |
| 2-Methylenecyclopropaneacetic acid (MCPA) | 0.8 ± 0.1 µM | Cell-based acylcarnitine profiling | [7] |
Table 3: Specific Activity of Recombinant Human SBCAD
| SBCAD Variant | Specific Activity (mU/mg) | % of Wild Type | Source |
| Wild Type | 25 | 100% | [8] |
| c.443C>T Mutant | 0.7 | 2.8% | [8] |
| c.1159G>A Mutant | 0.5 | 2.0% | [8] |
| One milliunit (mU) is defined as the amount of enzyme that reduces one nanomole of ETF per minute. |
Experimental Protocols
Protocol 1: High-Throughput ETF Fluorescence Reduction Assay
This assay is suitable for screening large compound libraries to identify inhibitors or activators of SBCAD. It relies on the principle that the electron transfer flavoprotein (ETF), the natural electron acceptor for SBCAD, loses its intrinsic fluorescence upon reduction.[9][10]
Experimental Workflow Diagram
Caption: High-throughput screening workflow for SBCAD inhibitors.
Materials and Reagents:
-
Recombinant human SBCAD enzyme
-
Recombinant porcine Electron Transfer Flavoprotein (ETF)[9]
-
(S)-2-Methylbutyryl-CoA (substrate)
-
Assay Buffer: 50 mM Tris-HCl, pH 8.0, containing 10% glycerol
-
Enzymatic Deoxygenation System: Glucose, Glucose Oxidase, Catalase
-
Test compounds dissolved in DMSO
-
96-well or 384-well black, flat-bottom microplates
-
Fluorescence plate reader with kinetic reading capabilities
Procedure:
-
Reagent Preparation:
-
Prepare the Assay Buffer. For anaerobic conditions, add glucose to a final concentration of 10 mM.
-
Prepare stock solutions of ETF (e.g., 200 µM), SBCAD (e.g., 50 µM), and (S)-2-Methylbutyryl-CoA (e.g., 1 mM) in Assay Buffer. Aliquot and store at -80°C.
-
Prepare a fresh solution of Glucose Oxidase (e.g., 100 U/mL) and Catalase (e.g., 2000 U/mL) in Assay Buffer.
-
Prepare serial dilutions of test compounds in DMSO in a separate plate.
-
-
Assay Setup (per well of a 96-well plate, final volume 200 µL):
-
To each well, add 170 µL of Assay Buffer containing glucose.
-
Add 2 µL of ETF stock solution (final concentration: 2 µM).
-
Add 1 µL of the Glucose Oxidase/Catalase mixture.
-
Add 2 µL of test compound dilution or DMSO for control wells.
-
Add 5 µL of diluted SBCAD enzyme (final concentration to be optimized, e.g., 50-100 nM, to give a linear reaction rate).
-
Mix the plate gently and incubate for 5-10 minutes at 32°C to allow for enzymatic deoxygenation and compound-enzyme interaction.
-
-
Reaction Initiation and Detection:
-
Place the microplate in a pre-warmed (32°C) fluorescence plate reader.
-
Set the reader to perform a kinetic read with excitation at ~340 nm and emission at ~490 nm.
-
Initiate the reaction by adding 20 µL of (S)-2-Methylbutyryl-CoA solution (final concentration ~25 µM, slightly above Km).
-
Immediately begin reading the fluorescence decrease every 30-60 seconds for 10-20 minutes.
-
-
Data Analysis:
-
Determine the initial rate of reaction (slope of the linear portion of the fluorescence vs. time curve) for each well.
-
Calculate the percent inhibition for each compound concentration relative to the DMSO control.
-
Plot percent inhibition versus compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Protocol 2: HPLC-Based Assay for SBCAD Activity
This method provides a direct measurement of substrate consumption and product formation and is suitable for detailed kinetic studies or as a secondary assay to confirm hits from HTS.
Procedure:
-
Reaction Setup (in microcentrifuge tubes):
-
Prepare a reaction mixture containing 100 mM Tris-HCl (pH 8.0), 100 µM FAD, and 0.2 mM ferricenium (as an artificial electron acceptor).
-
Add a known amount of purified SBCAD enzyme or cell lysate.
-
Pre-warm the mixture to 37°C for 5 minutes.
-
-
Reaction Initiation and Termination:
-
Initiate the reaction by adding (S)-2-Methylbutyryl-CoA to a final concentration of 200 µM.
-
Incubate at 37°C for a defined period (e.g., 10-30 minutes) where the reaction is linear.
-
Terminate the reaction by adding an equal volume of ice-cold 10% perchloric acid.
-
Centrifuge at high speed for 5 minutes to pellet the precipitated protein.
-
-
Sample Analysis by HPLC:
-
Transfer the supernatant to an HPLC vial.
-
Inject the sample onto a C18 reverse-phase HPLC column.
-
Use a mobile phase gradient (e.g., a gradient of methanol in an aqueous phosphate buffer) to separate (S)-2-Methylbutyryl-CoA and the product, tiglyl-CoA.
-
Detect the CoA esters by their absorbance at 263 nm.[11]
-
-
Data Analysis:
-
Quantify the peak areas of the substrate and product by comparing them to a standard curve of known concentrations.
-
Calculate the enzyme activity as nmol of product formed per minute per mg of protein.[11]
-
Conclusion
The protocols and data presented provide a comprehensive resource for researchers interested in studying the function and inhibition of Short/Branched-Chain Acyl-CoA Dehydrogenase. The high-throughput ETF fluorescence reduction assay is a powerful tool for primary screening of large compound libraries, while the HPLC-based method offers a robust secondary assay for hit confirmation and detailed mechanistic studies. The provided kinetic and inhibition data will serve as a valuable benchmark for these experimental endeavors, ultimately facilitating the discovery of new therapeutic strategies for inborn errors of metabolism.
References
- 1. medlineplus.gov [medlineplus.gov]
- 2. Frontiers | Biochemical, Clinical, and Genetic Characteristics of Short/Branched Chain Acyl-CoA Dehydrogenase Deficiency in Chinese Patients by Newborn Screening [frontiersin.org]
- 3. Short/Branched Chain Acyl-CoA Dehydrogenase Deficiency | Newborn Screening [newbornscreening.hrsa.gov]
- 4. researchgate.net [researchgate.net]
- 5. Valine, Leucine, and Isoleucine Degradation | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. An acyl-CoA dehydrogenase microplate activity assay using recombinant porcine electron transfer flavoprotein - PMC [pmc.ncbi.nlm.nih.gov]
- 10. An acyl-CoA dehydrogenase microplate activity assay using recombinant porcine electron transfer flavoprotein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Isolated 2-Methylbutyrylglycinuria Caused by Short/Branched-Chain Acyl-CoA Dehydrogenase Deficiency: Identification of a New Enzyme Defect, Resolution of Its Molecular Basis, and Evidence for Distinct Acyl-CoA Dehydrogenases in Isoleucine And Valine Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: A Detailed Protocol for the Extraction of Short-Chain Acyl-CoAs from Tissue Samples
Introduction
Short-chain acyl-Coenzyme A (acyl-CoA) molecules are pivotal intermediates in numerous metabolic pathways, including the Krebs cycle and fatty acid metabolism. Their quantification in tissue samples is crucial for understanding cellular metabolism, identifying disease biomarkers, and evaluating the efficacy of therapeutic agents. The inherent chemical instability and low physiological concentrations of these molecules present significant analytical challenges. Therefore, the implementation of robust and efficient extraction protocols is paramount for their accurate measurement. This document provides a detailed protocol for the extraction of short-chain acyl-CoAs from tissue samples, primarily focusing on methods compatible with downstream analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS), the gold standard for their quantification.
Comparative Overview of Extraction Methodologies
Several methods have been established for the extraction of short-chain acyl-CoAs from tissues, each with distinct advantages and limitations. The choice of method is often dictated by the specific acyl-CoA species of interest, the tissue type, and the available analytical instrumentation.
| Extraction Method | Principle | Advantages | Disadvantages |
| Methanol-Chloroform with Solid-Phase Extraction (SPE) | Biphasic solvent extraction followed by purification using weak anion exchange SPE. | High purity of the final extract, suitable for sensitive LC-MS/MS analysis.[1][2] | Multi-step and time-consuming. |
| 5-Sulfosalicylic Acid (SSA) Precipitation | Protein precipitation and extraction using SSA.[3][4] | Simplified workflow and good recovery for short-chain acyl-CoAs.[3][4] The resulting supernatant is often directly compatible with LC-MS/MS analysis, bypassing the need for SPE.[4] | May not remove all matrix interferences as effectively as SPE-based methods. |
| Perchloric Acid (PCA) Precipitation | Rapid quenching of enzymatic activity and protein precipitation with PCA.[1][5] | Effective for immediate termination of metabolic processes.[1][5] | Requires a neutralization step, which can introduce variability. |
| Acetonitrile/Isopropanol with SPE | Organic solvent extraction followed by purification on a specialized SPE column.[6][7] | High recovery rates for a broad range of acyl-CoAs, from short- to long-chain.[6][7] | Requires a specific type of SPE column (e.g., 2-(2-pyridyl)ethyl functionalized silica gel).[6] |
Quantitative Data Summary
The recovery of different short-chain acyl-CoAs can vary depending on the extraction method employed. The following table summarizes reported recovery rates for several common acyl-CoAs using different extraction techniques.
| Acyl-CoA Species | 5-Sulfosalicylic Acid (SSA) Extraction Recovery (%) | Trichloroacetic Acid (TCA) with SPE Recovery (%) | Acetonitrile/2-Propanol with SPE Recovery (%) |
| Acetyl-CoA | ~59% | ~36% | 93-104% (extraction), 83-90% (SPE)[3][6] |
| Propionyl-CoA | ~80% | ~62% | Not Reported |
| Malonyl-CoA | ~74% | ~26% | 93-104% (extraction), 83-90% (SPE)[3][6] |
| Isovaleryl-CoA | ~59% | ~58% | Not Reported |
| Coenzyme A (Free) | ~74% | ~1% | Not Reported |
Data compiled from studies comparing SSA and TCA extraction methods.[3]
Experimental Protocols
It is critical to perform all steps on ice or at 4°C to minimize the enzymatic degradation of acyl-CoAs.
Protocol 1: Methanol-Chloroform Extraction with Solid-Phase Extraction (SPE)
This protocol is a robust method that yields a clean extract suitable for sensitive LC-MS/MS analysis.[1]
Materials:
-
Frozen tissue (~100 mg)
-
Methanol-Chloroform (2:1, v/v), pre-chilled to -20°C
-
10 mM Ammonium Formate, pre-chilled to 4°C
-
Chloroform, pre-chilled to 4°C
-
Internal standards (e.g., ¹³C-labeled acyl-CoAs)
-
Homogenizer
-
Centrifuge (capable of 1300 x g at 4°C)
-
Weak Anion Exchange SPE columns (e.g., Strata X-AW, 200 mg/3 ml)[2]
-
SPE manifold
-
Methanol
-
Deionized water
-
2% Formic acid
-
2% Ammonium hydroxide
-
5% Ammonium hydroxide
-
Nitrogen evaporator
-
Reconstitution solution (e.g., 50% methanol)
Procedure:
-
Tissue Homogenization: a. Weigh approximately 100 mg of frozen tissue in a pre-chilled tube.[1] b. Add internal standards to the tube.[1] c. Add 3 ml of ice-cold methanol-chloroform (2:1).[1] d. Homogenize the tissue on ice for 30 seconds. Repeat the homogenization once.[1]
-
Phase Separation: a. Centrifuge the homogenate at 1300 x g for 15 minutes at 4°C.[1][2] b. Collect the supernatant into a new tube.[1] c. To the supernatant, add 1.5 ml of 10 mM ammonium formate and 1.5 ml of chloroform.[1][2] d. Vortex for 10 seconds.[1] e. Centrifuge at 1300 x g for 15 minutes at 4°C to separate the phases.[1] f. Carefully collect the upper aqueous layer, which contains the acyl-CoAs.[1]
-
Solid-Phase Extraction (SPE): a. Condition the SPE column with 3 ml of methanol.[1][2] b. Equilibrate the column with 3 ml of deionized water.[1] c. Load the collected aqueous supernatant onto the column.[1] d. Wash the column with 2.4 ml of 2% formic acid.[1][2] e. Wash the column with 2.4 ml of methanol.[1][2] f. Elute the acyl-CoAs with 2.4 ml of 2% ammonium hydroxide.[1][2] g. Perform a second elution with 2.4 ml of 5% ammonium hydroxide.[1][2] h. Combine the two eluted fractions.[1]
-
Sample Concentration and Reconstitution: a. Dry the combined eluates under a gentle stream of nitrogen at room temperature.[1] b. Reconstitute the dried extract in a suitable volume (e.g., 100 µl) of reconstitution solution for LC-MS/MS analysis.[1][2]
Protocol 2: 5-Sulfosalicylic Acid (SSA) Precipitation
This protocol offers a more streamlined approach for the extraction of short-chain acyl-CoAs.[3]
Materials:
-
Frozen tissue sample (20-50 mg)
-
5% (w/v) 5-sulfosalicylic acid (SSA) in deionized water, chilled on ice
-
Liquid nitrogen
-
Mortar and pestle, pre-chilled
-
Microcentrifuge tubes, pre-chilled
-
Homogenizer (e.g., bead beater or ultrasonic homogenizer)
-
Refrigerated microcentrifuge (capable of 16,000 x g)
-
Internal standards (e.g., stable isotope-labeled acyl-CoAs)
Procedure:
-
Tissue Pulverization: a. Weigh approximately 20-50 mg of frozen tissue.[3] It is crucial to keep the tissue frozen to halt metabolic activity.[3] b. Place the frozen tissue in a pre-chilled mortar and add liquid nitrogen to maintain its brittle state.[3] c. Grind the tissue to a fine powder using the pre-chilled pestle.[3]
-
Homogenization and Protein Precipitation: a. Transfer the powdered tissue to a pre-chilled microcentrifuge tube.[3] b. Add 500 µL of ice-cold 5% SSA solution. If using internal standards, they should be spiked into the SSA solution.[3] c. Immediately homogenize the sample using a bead beater (e.g., 2 cycles of 30 seconds) or an ultrasonic homogenizer (e.g., 3 cycles of 15 seconds on ice).[3]
-
Centrifugation and Supernatant Collection: a. Incubate the homogenate on ice for 10 minutes to ensure complete protein precipitation.[3] b. Centrifuge the sample at 16,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.[3] c. Carefully collect the supernatant, which contains the short-chain acyl-CoAs, and transfer it to a new pre-chilled microcentrifuge tube.[3]
-
Sample Analysis: a. The supernatant can be directly injected for LC-MS/MS analysis or stored at -80°C for future analysis.[1][3]
Downstream Analysis: LC-MS/MS
The quantification of short-chain acyl-CoAs is typically performed using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[4][8] This technique offers high sensitivity and specificity, allowing for the accurate measurement of low-abundance acyl-CoA species in complex biological matrices. The chromatographic separation is often achieved using a C18 reversed-phase column with a gradient elution of mobile phases containing an ion-pairing agent or a buffer such as ammonium acetate.[4][9] Detection is performed using a mass spectrometer operating in multiple reaction monitoring (MRM) mode, which provides quantitative data based on specific precursor-to-product ion transitions for each acyl-CoA.[10][11]
Troubleshooting
-
Low Recovery: Ensure all steps are performed at low temperatures to minimize enzymatic degradation. Check the efficiency of the homogenization and the phase separation or precipitation steps. For SPE, ensure proper conditioning and equilibration of the column.
-
High Variability: Use of internal standards is crucial to account for variability during sample preparation and analysis. Ensure accurate pipetting and consistent timing for all steps.
-
Poor Chromatographic Peak Shape: Optimize the reconstitution solvent to be compatible with the initial mobile phase conditions. Ensure complete removal of the elution solvent from the SPE step.
-
Matrix Effects in MS Analysis: The choice of extraction method can influence the degree of matrix suppression or enhancement. The SPE cleanup in Protocol 1 is designed to minimize these effects. If using Protocol 2, a dilution of the final extract may be necessary.
Disclaimer: These protocols provide a general guideline. Optimization may be required for specific tissue types and analytical instrumentation. Always follow appropriate laboratory safety procedures.
References
- 1. benchchem.com [benchchem.com]
- 2. Measurement of tissue acyl-CoAs using flow-injection tandem mass spectrometry: acyl-CoA profiles in short-chain fatty acid oxidation defects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Novel isolation procedure for short-, medium- and long-chain acyl-coenzyme esters from tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. High-Resolution Metabolomics with Acyl-CoA Profiling Reveals Widespread Remodeling in Response to Diet - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Measurement of tissue acyl-CoAs using flow-injection tandem mass spectrometry: acyl-CoA profiles in short-chain fatty acid oxidation defects - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Structural Analysis of (S)-2-Methylbutyryl-CoA via NMR Spectroscopy
For Researchers, Scientists, and Drug Development Professionals
Abstract
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of metabolites. This document provides detailed application notes and experimental protocols for the structural analysis of (S)-2-Methylbutyryl-CoA, a key intermediate in the catabolism of the branched-chain amino acid L-isoleucine.[1] The methodologies described herein are applicable for the characterization of related short-chain acyl-CoA thioesters, which are of significant interest in metabolic research and drug development.
Introduction
(S)-2-Methylbutyryl-CoA is a chiral thioester that plays a critical role in cellular metabolism. It is formed through the oxidative decarboxylation of the α-keto acid derived from isoleucine. Subsequent enzymatic reactions further break down this molecule, ultimately yielding acetyl-CoA and propionyl-CoA, which then enter central metabolic pathways.[2][3] Given its position as a key metabolic intermediate, the accurate structural confirmation and quantification of (S)-2-Methylbutyryl-CoA are essential for studying enzyme kinetics, metabolic flux, and the pathophysiology of related metabolic disorders. NMR spectroscopy offers a powerful, non-destructive method to obtain detailed structural information, including stereochemistry, making it a gold standard for such analyses.[1]
Data Presentation
The following tables summarize the expected ¹H and ¹³C NMR chemical shifts for (S)-2-Methylbutyryl-CoA, including both the 2-methylbutyryl moiety and the coenzyme A portion. Chemical shifts are reported in parts per million (ppm) and are referenced to an internal standard.
Table 1: Predicted ¹H NMR Chemical Shifts for (S)-2-Methylbutyryl-CoA in D₂O
| Protons | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) |
| 2-Methylbutyryl Moiety | |||
| H2 | ~2.5 - 2.7 | m | |
| H3 | ~1.5 - 1.7 | m | |
| H4 (CH₃) | ~0.9 | t | ~7.5 |
| 2-CH₃ | ~1.1 | d | ~7.0 |
| Coenzyme A Moiety | |||
| Adenine H2 | ~8.4 | s | |
| Adenine H8 | ~8.1 | s | |
| Ribose H1' | ~6.1 | d | ~5.0 |
| Ribose H2' | ~4.7 | t | ~5.0 |
| Ribose H3' | ~4.5 | t | ~5.0 |
| Ribose H4' | ~4.3 | m | |
| Ribose H5', H5'' | ~4.2 | m | |
| Pantothenate α-CH₂ | ~3.5 | t | ~6.5 |
| Pantothenate β-CH₂ | ~2.4 | t | ~6.5 |
| Cysteamine α-CH₂ | ~3.1 | t | ~6.5 |
| Cysteamine β-CH₂ | ~2.7 | t | ~6.5 |
| Pantothenate CH(OH) | ~4.0 | s | |
| Pantothenate C(CH₃)₂ | ~0.8, ~0.7 | s, s |
Table 2: Predicted ¹³C NMR Chemical Shifts for (S)-2-Methylbutyryl-CoA in D₂O
| Carbons | Chemical Shift (ppm) |
| 2-Methylbutyryl Moiety | |
| C1 (C=O) | ~205 |
| C2 | ~55 |
| C3 | ~28 |
| C4 (CH₃) | ~12 |
| 2-CH₃ | ~17 |
| Coenzyme A Moiety | |
| Adenine C2 | ~152 |
| Adenine C4 | ~148 |
| Adenine C5 | ~118 |
| Adenine C6 | ~155 |
| Adenine C8 | ~140 |
| Ribose C1' | ~87 |
| Ribose C2' | ~74 |
| Ribose C3' | ~70 |
| Ribose C4' | ~84 |
| Ribose C5' | ~65 |
| Pantothenate C=O | ~174 |
| Pantothenate α-CH₂ | ~36 |
| Pantothenate β-CH₂ | ~39 |
| Cysteamine α-CH₂ | ~40 |
| Cysteamine β-CH₂ | ~28 |
| Pantothenate CH(OH) | ~77 |
| Pantothenate C(CH₃)₂ | ~75 |
| Pantothenate CH₃ | ~22, ~21 |
Experimental Protocols
Sample Preparation for NMR Analysis
High-quality NMR data is contingent upon proper sample preparation.[4][5]
-
Solubilization : Dissolve 5-10 mg of lyophilized (S)-2-Methylbutyryl-CoA in 500-600 µL of deuterium oxide (D₂O). For enhanced stability and to mimic physiological conditions, it is recommended to use a buffered D₂O solution (e.g., 50 mM phosphate buffer, pD 7.0).[1]
-
Internal Standard : Add a known concentration of an internal standard for chemical shift referencing and quantification. 3-(Trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt (TSP) is a common standard for aqueous samples.
-
Homogenization : Gently vortex the sample to ensure complete dissolution.
-
Transfer : If any particulate matter is present, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.[5][6]
-
Final Volume : Ensure the final sample volume is sufficient to cover the detection region of the NMR probe, typically a height of about 4-5 cm.
1D NMR Data Acquisition
-
¹H NMR :
-
Acquire a standard one-dimensional proton spectrum.
-
Use a pulse sequence with water suppression (e.g., presaturation) to attenuate the large residual HDO signal.
-
Typical acquisition parameters on a 500 MHz spectrometer: spectral width of 12-16 ppm, acquisition time of 2-4 seconds, relaxation delay of 1-5 seconds, and a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.
-
-
¹³C NMR :
-
Acquire a standard one-dimensional carbon spectrum with proton decoupling.
-
Due to the low natural abundance of ¹³C, a higher sample concentration and/or a greater number of scans will be required compared to ¹H NMR.
-
Typical acquisition parameters on a 125 MHz spectrometer (for ¹³C): spectral width of 220-250 ppm, acquisition time of 1-2 seconds, relaxation delay of 2-5 seconds, and a large number of scans (e.g., 1024 or more).
-
2D NMR Data Acquisition
For unambiguous assignment of all proton and carbon signals, a suite of 2D NMR experiments is recommended.[7]
-
2D ¹H-¹H COSY (Correlation Spectroscopy) :
-
Purpose : To identify protons that are spin-spin coupled, typically through 2-3 bonds.[7]
-
Protocol :
-
Load a standard COSY pulse sequence (e.g., cosygpqf on Bruker instruments).
-
Set the spectral width in both dimensions (F1 and F2) to encompass all proton signals (e.g., 10-12 ppm).
-
Set the number of increments in the F1 dimension (e.g., 256-512) and the number of scans per increment (e.g., 2-8).
-
Process the data with appropriate window functions (e.g., sine-bell) in both dimensions.
-
-
-
2D ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence) :
-
Purpose : To correlate protons with their directly attached carbons (one-bond C-H correlation).
-
Protocol :
-
Load a standard HSQC pulse sequence (e.g., hsqcedetgpsisp2 for multiplicity-edited HSQC on Bruker instruments).
-
Set the F2 (proton) spectral width to cover all proton signals and the F1 (carbon) spectral width to cover the expected range of protonated carbons (e.g., 0-160 ppm).
-
Set the number of increments in F1 (e.g., 128-256) and the number of scans per increment (e.g., 4-16).
-
The experiment is optimized for an average one-bond ¹J(CH) coupling constant of ~145 Hz.
-
-
-
2D ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation) :
-
Purpose : To identify longer-range correlations between protons and carbons, typically over 2-4 bonds. This is crucial for connecting different spin systems and identifying quaternary carbons.
-
Protocol :
-
Load a standard HMBC pulse sequence (e.g., hmbcgplpndqf on Bruker instruments).
-
Set the F2 (proton) and F1 (carbon) spectral widths similar to the HSQC experiment, but extend the carbon dimension to include quaternary and carbonyl carbons (e.g., 0-220 ppm).
-
Set the number of increments in F1 (e.g., 256-512) and the number of scans per increment (e.g., 8-32).
-
The experiment is optimized for a range of long-range coupling constants, typically with a delay set for an average value of 8-10 Hz.
-
-
Visualizations
References
- 1. 13C NMR or coenzyme A and its constituent moieties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Extending the Scope of 1H NMR Spectroscopy for the Analysis of Cellular Coenzyme A and Acetyl Coenzyme A - PMC [pmc.ncbi.nlm.nih.gov]
- 3. hmdb.ca [hmdb.ca]
- 4. rsc.org [rsc.org]
- 5. Synthesis and NMR spectra of 13C-labeled coenzyme A esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. hmdb.ca [hmdb.ca]
- 7. hmdb.ca [hmdb.ca]
Application of (S)-2-Methylbutyryl-CoA in Metabolic Flux Analysis
Introduction
Metabolic Flux Analysis (MFA) is a critical technique for quantifying the rates of metabolic reactions within a biological system.[1] The use of stable isotope tracers, such as ¹³C-labeled molecules, in conjunction with mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy, allows for the detailed mapping of atomic transitions through metabolic pathways.[2][3] (S)-2-Methylbutyryl-CoA is a key intermediate in the catabolism of the essential branched-chain amino acid (BCAA), L-isoleucine.[4][5] Tracing the metabolic fate of isoleucine through the analysis of (S)-2-Methylbutyryl-CoA and its downstream metabolites provides valuable insights into cellular energy metabolism, particularly the contributions of amino acids to the tricarboxylic acid (TCA) cycle.[5] Dysregulation of the isoleucine catabolic pathway is associated with several inborn errors of metabolism, such as 2-methylbutyrylglycinuria, making the study of this pathway relevant for both basic research and drug development.[6]
This application note provides detailed protocols and data presentation for the use of (S)-2-Methylbutyryl-CoA as a tracer in metabolic flux analysis, aimed at researchers, scientists, and drug development professionals.
Principle of the Method
The fundamental principle involves introducing a stable isotope-labeled precursor, typically uniformly labeled ¹³C-L-Isoleucine ([U-¹³C₆]-Isoleucine), into a biological system (e.g., cell culture). As the cells metabolize the labeled isoleucine, the ¹³C atoms are incorporated into downstream metabolites, including (S)-2-Methylbutyryl-CoA. By analyzing the mass isotopologue distribution (MID) of (S)-2-Methylbutyryl-CoA and other key metabolites using liquid chromatography-tandem mass spectrometry (LC-MS/MS), the fractional contribution of isoleucine to these metabolite pools can be determined. This data is then used in computational models to calculate metabolic fluxes.[1]
Data Presentation
Table 1: Mass Isotopologue Distribution (MID) of (S)-2-Methylbutyryl-CoA in a ¹³C-Isoleucine Labeling Experiment
| Mass Isotopologue | Fractional Abundance (%) (Control) | Fractional Abundance (%) (Treated) |
| M+0 | 5.2 ± 0.8 | 10.5 ± 1.2 |
| M+1 | 1.1 ± 0.2 | 2.3 ± 0.4 |
| M+2 | 0.5 ± 0.1 | 1.1 ± 0.3 |
| M+3 | 0.3 ± 0.1 | 0.8 ± 0.2 |
| M+4 | 0.2 ± 0.1 | 0.5 ± 0.1 |
| M+5 | 92.7 ± 1.5 | 84.8 ± 2.1 |
Data are presented as mean ± standard deviation (n=3). The M+5 isotopologue represents (S)-2-Methylbutyryl-CoA fully labeled from [U-¹³C₆]-Isoleucine.
Table 2: Calculated Metabolic Fluxes in Mammalian Cells Using ¹³C-Isoleucine Tracer
| Metabolic Flux | Flux Rate (nmol/10⁶ cells/hr) (Control) | Flux Rate (nmol/10⁶ cells/hr) (Treated) |
| Isoleucine Uptake | 50.0 ± 4.5 | 45.2 ± 3.8 |
| Isoleucine to (S)-2-Methylbutyryl-CoA | 42.1 ± 3.7 | 35.8 ± 3.1 |
| (S)-2-Methylbutyryl-CoA to Propionyl-CoA | 38.9 ± 3.5 | 32.1 ± 2.9 |
| (S)-2-Methylbutyryl-CoA to Acetyl-CoA | 38.9 ± 3.5 | 32.1 ± 2.9 |
| Propionyl-CoA to Succinyl-CoA (TCA) | 35.2 ± 3.2 | 28.9 ± 2.6 |
| Acetyl-CoA from Isoleucine to Citrate (TCA) | 15.6 ± 1.4 | 12.8 ± 1.1 |
Fluxes are calculated using a metabolic model and the isotopic labeling data. Data are presented as mean ± standard deviation (n=3).
Table 3: Enzyme Kinetic Parameters for Short/Branched-Chain Acyl-CoA Dehydrogenase (SBCAD)
| Substrate | K_m (µM) | V_max (nmol/min/mg protein) | k_cat (s⁻¹) |
| (S)-2-Methylbutyryl-CoA | 5 - 20 | 150 - 300 | 10 - 25 |
| Isobutyryl-CoA | 10 - 50 | 100 - 200 | 5 - 15 |
| Butyryl-CoA | 20 - 100 | 50 - 100 | 2 - 8 |
Note: Kinetic parameters can vary depending on the specific enzyme source (species and tissue) and assay conditions. The data presented are approximate ranges based on available literature.
Experimental Protocols
Protocol 1: ¹³C-Isoleucine Labeling in Cultured Mammalian Cells
Materials:
-
Cultured mammalian cells
-
Complete cell culture medium
-
Isoleucine-free DMEM
-
Dialyzed Fetal Bovine Serum (dFBS)
-
[U-¹³C₆]-L-Isoleucine
-
Phosphate-Buffered Saline (PBS), pre-warmed to 37°C
-
Ice-cold 0.9% NaCl solution (quenching solution)
-
Cold extraction solvent (e.g., 80% methanol, -80°C)
Procedure:
-
Cell Culture: Culture cells to the desired confluency (typically 70-80%) in complete culture medium.
-
Preparation of Labeling Medium: Prepare the labeling medium by supplementing isoleucine-free DMEM with dFBS to the desired final concentration (e.g., 10%) and [U-¹³C₆]-L-Isoleucine to a final concentration similar to that in the complete medium. Pre-warm the labeling medium to 37°C.
-
Initiation of Labeling:
-
Aspirate the complete medium from the cell culture plates.
-
Wash the cells once with pre-warmed PBS.
-
Add the pre-warmed labeling medium to the cells.
-
-
Incubation: Incubate the cells under standard culture conditions (e.g., 37°C, 5% CO₂) for a predetermined period to approach isotopic steady-state. The optimal labeling time should be determined empirically for each cell line and experimental condition but typically ranges from 6 to 24 hours.
-
Metabolite Quenching and Extraction:
-
Place the culture plates on ice.
-
Rapidly aspirate the labeling medium.
-
Wash the cells with ice-cold 0.9% NaCl solution to remove extracellular metabolites.
-
Immediately add the cold extraction solvent to the plate.
-
Scrape the cells in the extraction solvent and transfer the cell lysate to a microcentrifuge tube.
-
Flash-freeze the lysate in liquid nitrogen and store at -80°C until LC-MS/MS analysis.[3]
-
Protocol 2: LC-MS/MS Analysis of (S)-2-Methylbutyryl-CoA
Materials:
-
Frozen metabolite extracts
-
Microcentrifuge
-
Nitrogen evaporator or vacuum concentrator
-
LC-MS/MS system (e.g., triple quadrupole mass spectrometer)
-
Reversed-phase C18 column
Procedure:
-
Sample Preparation:
-
Thaw the frozen metabolite extracts on ice.
-
Centrifuge the extracts at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant to a new tube.
-
Dry the supernatant under a stream of nitrogen or using a vacuum concentrator.
-
Reconstitute the dried extract in a suitable solvent for LC-MS/MS analysis (e.g., 5% methanol with 0.1% formic acid).[5]
-
-
LC Separation:
-
Column: Reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: Develop a suitable gradient to separate (S)-2-Methylbutyryl-CoA from other isomers and matrix components. A typical gradient might start at a low percentage of B, ramp up to a high percentage to elute the compound, and then re-equilibrate.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.[7]
-
-
MS/MS Detection:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Analysis Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Monitor the specific precursor-to-product ion transitions for each mass isotopologue of (S)-2-Methylbutyryl-CoA. The primary transition is based on the neutral loss of the adenosine 3'-phosphate 5'-diphosphate group (507 m/z).
-
Collision Energy (CE) and other source parameters: Optimize these parameters for the specific instrument being used to achieve maximum sensitivity.[7]
-
-
Data Analysis:
-
Integrate the peak areas for each MRM transition of the different mass isotopologues of (S)-2-Methylbutyryl-CoA.
-
Correct for the natural abundance of ¹³C.
-
Calculate the fractional abundance of each mass isotopologue to determine the MID.
-
Mandatory Visualization
Caption: Isoleucine catabolic pathway.
References
- 1. Metabolic Flux Analysis [vanderbilt.edu]
- 2. 13C-Metabolic Flux Analysis: An Accurate Approach to Demystify Microbial Metabolism for Biochemical Production - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. 2-Methylbutyryl-coenzyme A dehydrogenase deficiency: functional and molecular studies on a defect in isoleucine catabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
Troubleshooting & Optimization
How to prevent degradation of (S)-2-Methylbutyryl-CoA during sample prep
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the sample preparation and analysis of (S)-2-Methylbutyryl-CoA.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of (S)-2-Methylbutyryl-CoA degradation during sample preparation?
A1: The degradation of (S)-2-Methylbutyryl-CoA is primarily due to two factors: enzymatic activity and chemical instability.[1] The thioester bond is susceptible to hydrolysis, a reaction catalyzed by endogenous enzymes like thioesterases present in biological samples.[1] Additionally, this bond is chemically unstable and can be cleaved under non-optimal pH and elevated temperatures.[1]
Q2: How can enzymatic degradation of (S)-2-Methylbutyryl-CoA be minimized?
A2: To minimize enzymatic degradation, it is critical to halt all metabolic activity immediately upon sample collection. This is best achieved by flash-freezing the tissue or cell samples in liquid nitrogen. Subsequent steps should be performed on ice or at 4°C, and homogenization should be carried out in an ice-cold extraction solvent that aids in precipitating proteins and inhibiting enzyme function.[1]
Q3: What is the optimal pH for handling and storing samples containing (S)-2-Methylbutyryl-CoA?
A3: Short-chain acyl-CoAs, including (S)-2-Methylbutyryl-CoA, are most stable in a slightly acidic environment, with a pH range of 4-6. Both strongly acidic and alkaline conditions should be avoided as they can accelerate the hydrolysis of the thioester bond.[2]
Q4: Is it advisable to store samples containing (S)-2-Methylbutyryl-CoA in an aqueous buffer?
A4: Prolonged storage in aqueous solutions is not recommended due to the risk of hydrolysis. If temporary storage in an aqueous medium is necessary, use a slightly acidic buffer and keep the samples on ice. For long-term storage, it is best to store the samples as a dried extract at -80°C.[1]
Q5: How do repeated freeze-thaw cycles affect the stability of (S)-2-Methylbutyryl-CoA?
A5: Repeated freeze-thaw cycles should be avoided as they can lead to the degradation of acyl-CoAs. It is recommended to aliquot samples into single-use tubes before freezing to prevent the need for thawing the entire sample multiple times.[1]
Troubleshooting Guides
Issue 1: Low or No Detection of (S)-2-Methylbutyryl-CoA in the Final Analysis
| Possible Cause | Troubleshooting Step |
| Enzymatic Degradation | Ensure rapid and effective quenching of metabolic activity at the moment of sample collection. Use ice-cold reagents and maintain the sample at or below 4°C throughout the entire preparation process.[1] |
| Chemical Hydrolysis | Verify the pH of all buffers and solutions, ensuring they are in the optimal range of 4-6. Minimize the time the sample spends in aqueous solutions. |
| Inefficient Extraction | Review the extraction protocol. Consider using a proven method such as protein precipitation with 5-sulfosalicylic acid (SSA) or an organic solvent mixture. Ensure complete homogenization to maximize the release of intracellular metabolites.[3] |
| Sample Loss During Cleanup | If using Solid-Phase Extraction (SPE), ensure the column is properly conditioned and equilibrated. Verify that the elution solvent is appropriate for (S)-2-Methylbutyryl-CoA. |
Issue 2: Poor Signal Intensity or High Background Noise in LC-MS/MS Analysis
| Possible Cause | Troubleshooting Step |
| Ion Suppression | The complexity of biological samples can lead to ion suppression, where other molecules in the matrix interfere with the ionization of the target analyte.[1] Implement a more rigorous sample cleanup procedure, such as Solid-Phase Extraction (SPE), to remove interfering substances.[1] |
| Suboptimal Chromatographic Conditions | Optimize the liquid chromatography (LC) method to achieve better separation of (S)-2-Methylbutyryl-CoA from matrix components. Adjusting the mobile phase gradient and composition on a C18 reversed-phase column is a common strategy.[1] |
| Incorrect Mass Spectrometer Settings | Ensure the mass spectrometer is operating in the correct ionization mode (positive ion mode ESI is generally more sensitive for short-chain acyl-CoAs).[1] Optimize source parameters and collision energy for the specific precursor-to-product ion transition of (S)-2-Methylbutyryl-CoA.[1] |
Data Presentation
Table 1: Factors Influencing the Stability of Short-Chain Acyl-CoAs
| Factor | Condition | Impact on Stability | Recommendation |
| Temperature | Elevated temperatures | Decreases stability | Keep samples on ice or at 4°C during processing. Store at -80°C for long-term storage. |
| pH | Strongly acidic or alkaline | Decreases stability | Maintain a slightly acidic pH (4-6) in all aqueous solutions. |
| Aqueous Environment | Prolonged exposure | Decreases stability | Minimize time in aqueous solutions. Store as a dried extract for long-term. |
| Freeze-Thaw Cycles | Repeated cycles | Decreases stability | Aliquot samples into single-use tubes before freezing. |
The following table presents a comparison of recovery rates for various short-chain acyl-CoAs using different extraction methods.
Table 2: Comparison of Short-Chain Acyl-CoA Recovery Rates Using Different Extraction Methods
| Acyl-CoA Species | 5-Sulfosalicylic Acid (SSA) Extraction Recovery (%) | Trichloroacetic Acid (TCA) with Solid-Phase Extraction (SPE) Recovery (%) | Acetonitrile/2-Propanol with SPE Recovery (%) |
| Acetyl-CoA | ~59% | ~36% | 93-104% (extraction), 83-90% (SPE) |
| Propionyl-CoA | ~80% | ~62% | Not Reported |
| Malonyl-CoA | Not Reported | 26% | Not Reported |
Data adapted from publicly available resources. Actual recovery rates may vary depending on the specific experimental conditions and matrix.
Experimental Protocols
Protocol 1: Extraction of Short-Chain Acyl-CoAs from Tissues using 5-Sulfosalicylic Acid (SSA)
This protocol is optimized for the extraction of short-chain acyl-CoAs for subsequent LC-MS/MS analysis.
Materials and Reagents:
-
Frozen tissue sample
-
5% (w/v) 5-sulfosalicylic acid (SSA) in deionized water, chilled on ice
-
Liquid nitrogen
-
Mortar and pestle, pre-chilled with liquid nitrogen
-
Microcentrifuge tubes, pre-chilled
-
Homogenizer (e.g., bead beater or ultrasonic homogenizer)
-
Refrigerated microcentrifuge
Procedure:
-
Tissue Pulverization: Weigh approximately 20-50 mg of frozen tissue. It is crucial to keep the tissue frozen at all times to halt metabolic activity. Place the frozen tissue in a pre-chilled mortar and add liquid nitrogen to keep it brittle. Grind the tissue to a fine powder using the pre-chilled pestle.
-
Homogenization and Protein Precipitation: Transfer the powdered tissue to a pre-chilled microcentrifuge tube. Add 500 µL of ice-cold 5% SSA solution to the tube. Homogenize the sample immediately.
-
Incubation: Incubate the homogenate on ice for 10 minutes to allow for complete protein precipitation.
-
Centrifugation: Centrifuge the sample at 16,000 x g for 10 minutes at 4°C to pellet the precipitated proteins and cell debris.
-
Supernatant Collection: Carefully collect the supernatant, which contains the short-chain acyl-CoAs, and transfer it to a new pre-chilled microcentrifuge tube. Be cautious not to disturb the pellet.
-
Sample Storage and Analysis: The extracted sample is now ready for analysis by LC-MS/MS. If not analyzing immediately, store the extracts at -80°C to prevent degradation.[3]
Protocol 2: LC-MS/MS Analysis of (S)-2-Methylbutyryl-CoA
Instrumentation:
-
High-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system
-
Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source
LC Parameters:
-
Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size)
-
Mobile Phase A: 5 mM ammonium acetate in water
-
Mobile Phase B: Acetonitrile
-
Gradient: A typical gradient starts at a low percentage of mobile phase B, increases linearly to separate the analytes, and is followed by a wash and re-equilibration step.
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
MS/MS Parameters:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Multiple Reaction Monitoring (MRM): The specific precursor-to-product ion transitions for (S)-2-Methylbutyryl-CoA are monitored. The primary transition is based on the neutral loss of the adenosine 3'-phosphate 5'-diphosphate group (507 m/z).[3]
Visualizations
Caption: A generalized workflow for the extraction and analysis of (S)-2-Methylbutyryl-CoA.
Caption: The central role of (S)-2-Methylbutyryl-CoA in the catabolism of L-isoleucine.
References
Optimizing LC-MS/MS parameters for (S)-2-Methylbutyryl-CoA detection
Welcome to the Technical Support Center for the LC-MS/MS analysis of (S)-2-Methylbutyryl-CoA. This guide provides detailed troubleshooting advice, frequently asked questions (FAQs), experimental protocols, and optimized parameters to assist researchers, scientists, and drug development professionals in achieving sensitive and robust detection of this key metabolic intermediate.
Frequently Asked Questions (FAQs)
Q1: What is (S)-2-Methylbutyryl-CoA and why is it important to measure?
A1: (S)-2-Methylbutyryl-CoA is a critical intermediate in the metabolic breakdown pathway of the essential branched-chain amino acid, L-isoleucine.[1][2] Accurate quantification of this molecule is crucial for studying isoleucine metabolism, investigating metabolic disorders, and assessing the effects of therapeutic drugs targeting this pathway.[1] A deficiency in the enzyme 2-methylbutyryl-CoA dehydrogenase, for example, leads to the accumulation of related metabolites and can cause metabolic disease.[1]
Q2: Which ionization mode is best for detecting (S)-2-Methylbutyryl-CoA?
A2: Positive ion mode Electrospray Ionization (ESI+) is generally recommended and provides higher sensitivity for the detection of short-chain acyl-CoAs, including (S)-2-Methylbutyryl-CoA.[1][3][4]
Q3: What are the characteristic mass transitions for (S)-2-Methylbutyryl-CoA in MS/MS analysis?
A3: Acyl-CoAs exhibit a characteristic fragmentation pattern. The most common and robust transition for quantification involves the neutral loss of the adenosine 3'-phosphate 5'-diphosphate group (507 Da).[1][3] A second transition, often used for qualitative confirmation, corresponds to a fragment of the adenosine diphosphate portion (m/z 428).[3][5]
Q4: What type of liquid chromatography column is most suitable?
A4: A C18 reversed-phase column is a common and effective choice for separating short-chain acyl-CoAs from complex biological matrices.[1][4][6] For broader analysis covering a wider range of acyl-CoA chain lengths in a single run, a HILIC (Hydrophilic Interaction Liquid Chromatography) column can also be utilized.[7][8]
Q5: How can I improve the stability of (S)-2-Methylbutyryl-CoA in my samples?
A5: Acyl-CoAs are known to be unstable. To improve stability, ensure rapid quenching of enzymatic activity during sample collection by using ice-cold solutions and keeping samples on ice.[1][9] For analysis, using glass autosampler vials instead of plastic can decrease signal loss.[10] Additionally, optimizing the reconstitution solvent can enhance stability during longer analytical runs.[10]
Troubleshooting Guide
This guide addresses common issues encountered during the LC-MS/MS analysis of (S)-2-Methylbutyryl-CoA.
Issue 1: Poor Signal Intensity or High Background Noise
-
Question: I am observing a very low signal for (S)-2-Methylbutyryl-CoA, or the background noise is too high, making quantification difficult. What are the possible causes and solutions?[4]
-
Answer: This is a frequent challenge that can stem from matrix effects, inefficient sample preparation, or suboptimal instrument settings.
| Potential Cause | Recommended Solution |
| Matrix Effects | Optimize the LC gradient to better separate (S)-2-Methylbutyryl-CoA from co-eluting matrix components. Ensure the sample cleanup protocol is effective; using 5-sulfosalicylic acid (SSA) for protein precipitation can be a simple and efficient method that doesn't require solid-phase extraction (SPE).[1][3] |
| Suboptimal MS Settings | Fine-tune the ESI source parameters, including capillary voltage, desolvation gas flow, and temperature, to maximize the signal for your specific analyte and instrument.[4][11] |
| Inefficient Extraction | Review your sample preparation protocol. Ensure complete cell lysis and protein precipitation. The protocol using 5% SSA is highly effective for short-chain acyl-CoAs.[1] |
| Analyte Degradation | Prepare samples quickly on ice and store them at -80°C. Avoid repeated freeze-thaw cycles. |
Issue 2: Poor Peak Shape (Tailing or Fronting)
-
Question: My chromatographic peaks for (S)-2-Methylbutyryl-CoA are broad or show significant tailing. How can I improve the peak shape?
-
Answer: Poor peak shape can be caused by issues with the chromatography column, mobile phase, or interactions with the analytical hardware.
| Potential Cause | Recommended Solution |
| Column Contamination/Age | Flush the column with a strong solvent wash or replace it if it is old or has been used extensively with complex biological samples. |
| Mobile Phase pH | Ensure the mobile phase pH is appropriate for the analyte. A slightly acidic mobile phase (e.g., containing 0.1% formic acid or using ammonium acetate) is common for acyl-CoA analysis.[6] |
| Secondary Interactions | Interactions between the analyte and active sites in the LC system (e.g., stainless steel tubing) can cause tailing. Consider using a system with biocompatible components. |
Issue 3: Inconsistent or Irreproducible Results
-
Question: My results are not reproducible between injections or across different batches of samples. What should I check?
-
Answer: Irreproducibility often points to inconsistencies in sample preparation or instability of the analyte.
| Potential Cause | Recommended Solution |
| Inconsistent Sample Prep | Strictly follow a standardized protocol for every sample. Ensure accurate pipetting, consistent incubation times, and uniform handling. Using an internal standard is critical for correcting variations. |
| Autosampler Stability | If running a large batch, the analyte may degrade in the autosampler over time. Evaluate the stability of your extracted samples at the autosampler temperature (typically 4°C).[12] |
| LC System Fluctuation | Check for pressure fluctuations or other signs of leaks or pump issues in your LC system. Ensure the system is properly equilibrated before starting the analytical run. |
Data Presentation: Optimized LC-MS/MS Parameters
The following tables summarize the recommended starting parameters for the analysis of (S)-2-Methylbutyryl-CoA. These should be further optimized for your specific instrumentation.
Table 1: Mass Spectrometry MRM Parameters
| Analyte | Precursor Ion (m/z) [M+H]⁺ | Product Ion (m/z) | Function | Collision Energy (eV) |
| (S)-2-Methylbutyryl-CoA | 852.2 | 345.1 ([M+H-507]⁺) | Quantitative | Optimize (start at 25-35) |
| (S)-2-Methylbutyryl-CoA | 852.2 | 428.0 | Qualitative | Optimize (start at 20-30) |
Note: The precursor ion m/z is based on the monoisotopic mass of (S)-2-Methylbutyryl-CoA. Collision energy should be optimized to achieve maximum signal intensity on your specific mass spectrometer.[1]
Table 2: Liquid Chromatography Parameters
| Parameter | Recommended Setting |
| Column | C18 Reversed-Phase (e.g., 2.1 mm x 100 mm, 1.8 µm particle size)[1] |
| Mobile Phase A | Water with 5 mM Ammonium Acetate[1] |
| Mobile Phase B | Acetonitrile[1] |
| Flow Rate | 0.3 mL/min[1] |
| Column Temperature | 40°C[1] |
| Injection Volume | 5 µL[1] |
| Example Gradient | 0-2 min: 2% B; 2-10 min: 2-98% B; 10-12 min: 98% B; 12.1-15 min: 2% B |
Experimental Protocols
Protocol 1: Sample Preparation using 5-Sulfosalicylic Acid (SSA) Precipitation
This protocol is a simple and effective method for extracting short-chain acyl-CoAs from biological samples like cell lysates or tissue homogenates.[1]
Materials:
-
Biological Sample (e.g., cell pellet, tissue homogenate)
-
Ice-cold 5% (w/v) 5-sulfosalicylic acid (SSA) in water
-
Microcentrifuge tubes
-
Centrifuge capable of 15,000 x g at 4°C
Procedure:
-
To 50 µL of your biological sample in a microcentrifuge tube, add 100 µL of ice-cold 5% SSA solution.
-
Vortex the mixture vigorously for 30 seconds to ensure thorough mixing and protein precipitation.
-
Incubate the tube on ice for 10 minutes.
-
Centrifuge the sample at 15,000 x g for 15 minutes at 4°C to pellet the precipitated proteins.
-
Carefully collect the supernatant, which contains the acyl-CoAs, and transfer it to a clean autosampler vial for immediate LC-MS/MS analysis.
Protocol 2: LC-MS/MS Analysis
Procedure:
-
Set up the LC-MS/MS system with the parameters outlined in Table 1 and Table 2 .
-
Equilibrate the column with the initial mobile phase conditions for at least 10-15 minutes or until a stable baseline is achieved.
-
Create a sequence table including calibration standards, quality control (QC) samples, and your unknown samples. It is recommended to inject a blank sample between each unknown sample to prevent carryover.
-
Inject 5 µL of the prepared supernatant (from Protocol 1) into the LC-MS/MS system.
-
Acquire data in Multiple Reaction Monitoring (MRM) mode.
-
Process the data using your instrument's software. Quantify (S)-2-Methylbutyryl-CoA by integrating the peak area of the quantitative transition and comparing it against the calibration curve.
Visualizations
Signaling Pathway
Caption: Simplified metabolic pathway showing the role of (S)-2-Methylbutyryl-CoA in L-isoleucine catabolism.
Experimental Workflow
Caption: Standard workflow for the quantification of (S)-2-Methylbutyryl-CoA from biological samples.
Troubleshooting Logic
Caption: A logical workflow for troubleshooting poor signal intensity in LC-MS/MS analysis.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. benchchem.com [benchchem.com]
- 7. Development of targeted hydrophilic interaction liquid chromatography-tandem mass spectrometry method for acyl-Coenzyme A covering short- to long-chain species in a single analytical run - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. chemrxiv.org [chemrxiv.org]
- 9. Fatty acyl CoA analysis | Cyberlipid [cyberlipid.gerli.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Development of a Novel Method for the Determination of Acyl-CoA Compounds by Liquid Chromatography Mass Spectrometry to Probe the Metabolism of Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Technical Support Center: (S)-2-Methylbutyryl-CoA Quantification Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the quantification of (S)-2-Methylbutyryl-CoA.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of (S)-2-Methylbutyryl-CoA degradation during sample preparation?
A1: The main reasons for (S)-2-Methylbutyryl-CoA degradation are enzymatic activity and chemical instability.[1] Endogenous thioesterase enzymes can rapidly break the thioester bond.[1] The molecule is also prone to chemical hydrolysis, particularly in non-neutral pH conditions and at elevated temperatures.[1]
Q2: How can I prevent enzymatic degradation of my analyte?
A2: To minimize enzymatic degradation, it is critical to rapidly quench all metabolic activity as soon as the sample is collected.[1] This can be accomplished by flash-freezing the sample in liquid nitrogen or by immediately homogenizing it in an ice-cold extraction solvent that helps to precipitate proteins and inhibit enzyme function.[1]
Q3: What is the ideal pH for storing samples that contain (S)-2-Methylbutyryl-CoA?
A3: Acyl-CoAs are generally most stable in a slightly acidic environment, with a pH of around 4-6.[1] It is important to avoid strongly acidic or alkaline conditions, as these can catalyze the hydrolysis of the thioester bond.[1]
Q4: Is it acceptable to store my samples in an aqueous buffer?
A4: It is strongly advised to keep the time that samples containing (S)-2-Methylbutyryl-CoA are stored in aqueous solutions to a minimum.[1][2] If temporary storage in an aqueous solution is unavoidable, use a buffer with a slightly acidic pH and keep the samples on ice. For long-term storage, it is best to store the samples as a dried extract at -80°C.[1]
Q5: How do freeze-thaw cycles impact the stability of (S)-2-Methylbutyryl-CoA?
A5: Repeated freeze-thaw cycles should be avoided as they can cause degradation of acyl-CoAs.[1] It is recommended to divide samples into single-use aliquots before freezing to eliminate the need to thaw the entire sample multiple times.[1]
Troubleshooting Guides
Issue 1: Low or No Detection of (S)-2-Methylbutyryl-CoA
| Possible Cause | Troubleshooting Step |
| Enzymatic Degradation | Ensure rapid and effective quenching of metabolic activity immediately upon sample collection. Use ice-cold reagents and maintain the sample at or below 4°C throughout the preparation process.[1] |
| Chemical Hydrolysis | Check the pH of all solutions used during extraction and resuspension. Maintain a slightly acidic pH (4-6). Minimize the time the sample spends in an aqueous solution.[1] |
| Inefficient Extraction | Optimize the extraction solvent. A common and effective method is protein precipitation using 5-sulfosalicylic acid (SSA).[3][4] Ensure thorough homogenization of the tissue or cell sample.[1] |
| Analyte Loss During Preparation | Due to their amphiphilic nature, acyl-CoAs can adhere to surfaces.[5] Use glass vials instead of plastic to minimize signal loss.[6][7] |
| Low Analyte Abundance | (S)-2-Methylbutyryl-CoA may be present at very low concentrations in your biological sample.[5] Consider using a more sensitive detection method or derivatization to enhance the signal. |
| Improper Sample Storage | For long-term storage, ensure samples are stored as a dry pellet at -80°C. Avoid repeated freeze-thaw cycles by preparing single-use aliquots.[1] |
Issue 2: High Variability Between Replicate Samples
| Possible Cause | Troubleshooting Step |
| Inconsistent Quenching | Standardize the time between sample collection and quenching for all samples. Ensure uniform and rapid freezing.[1] |
| Variable Extraction Efficiency | Ensure consistent and thorough homogenization for all samples. Use a consistent volume of extraction solvent relative to the sample weight or cell number.[1] |
| Instrument Instability | Perform regular calibration and maintenance of the LC-MS system.[5] |
| Contaminated Solvents or Reagents | Use high-purity, LC-MS grade solvents and reagents.[5] |
Issue 3: Poor Chromatographic Peak Shape or Resolution
| Possible Cause | Troubleshooting Step |
| Suboptimal Chromatographic Conditions | Optimize the LC gradient, flow rate, and column temperature.[4] The separation of isomeric species can be challenging and may require specialized columns or the use of ion-pairing reagents.[8][9] |
| Matrix Effects | The complexity of biological samples can lead to ion suppression or enhancement. Dilute the sample or use a more effective sample cleanup method like solid-phase extraction (SPE). However, be aware that SPE can lead to the loss of certain analytes.[3] |
| Analyte Instability on Column | Ensure the mobile phase pH is compatible with the stability of (S)-2-Methylbutyryl-CoA. |
| Column Overloading | Inject a smaller volume of the sample or dilute the sample prior to injection. |
Experimental Protocols
Protocol 1: Extraction of Short-Chain Acyl-CoAs using Protein Precipitation
This protocol is a simple and efficient method for extracting short-chain acyl-CoAs from biological samples.[4]
Materials:
-
Biological sample (e.g., tissue homogenate, cell lysate)
-
5% (w/v) 5-sulfosalicylic acid (SSA) in water, ice-cold
-
Microcentrifuge tubes
-
Centrifuge capable of 15,000 x g and 4°C
Procedure:
-
To 50 µL of your biological sample in a microcentrifuge tube, add 100 µL of ice-cold 5% SSA.
-
Vortex the mixture vigorously for 30 seconds.
-
Incubate on ice for 10 minutes to allow for complete protein precipitation.
-
Centrifuge at 15,000 x g for 15 minutes at 4°C.
-
Carefully collect the supernatant, which contains the acyl-CoAs, and transfer it to an autosampler vial for LC-MS/MS analysis.[4]
Protocol 2: General LC-MS/MS Parameters for (S)-2-Methylbutyryl-CoA Quantification
These are general parameters and should be optimized for your specific instrument.[4]
Liquid Chromatography (LC) Parameters:
-
Column: A C18 reversed-phase column is commonly used.
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient: A typical gradient starts with a low percentage of mobile phase B, increases linearly to separate the analytes, and is followed by a wash and re-equilibration step.
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
Tandem Mass Spectrometry (MS/MS) Parameters:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Multiple Reaction Monitoring (MRM): The specific precursor-to-product ion transitions for (S)-2-Methylbutyryl-CoA are monitored. A primary transition is based on the neutral loss of the adenosine 3'-phosphate 5'-diphosphate group (507 m/z).[3][4]
-
Collision Energy (CE) and other source parameters: These should be optimized for the specific instrument being used to achieve maximum sensitivity.[4]
Visualizations
Caption: Experimental workflow for (S)-2-Methylbutyryl-CoA quantification.
Caption: Simplified isoleucine degradation pathway and the impact of SBCAD deficiency.
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Quantitative Analysis of Acetyl-CoA, Malonyl-CoA, and Succinyl-CoA in Myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Improving the stability of (S)-2-Methylbutyryl-CoA in aqueous solutions
Welcome to the technical support center for (S)-2-Methylbutyryl-CoA. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on improving the stability of (S)-2-Methylbutyryl-CoA in aqueous solutions. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data to support your experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common issues encountered during the handling and analysis of (S)-2-Methylbutyryl-CoA in aqueous solutions.
Q1: My (S)-2-Methylbutyryl-CoA solution is showing signs of degradation. What is the most likely cause?
A1: The primary cause of degradation for (S)-2-Methylbutyryl-CoA in aqueous solutions is the hydrolysis of its thioester bond.[1][2] This reaction breaks down the molecule into coenzyme A and (S)-2-methylbutyric acid. The rate of hydrolysis is significantly influenced by the pH and temperature of the solution.
Q2: What are the optimal pH and temperature conditions for storing aqueous solutions of (S)-2-Methylbutyryl-CoA?
A2: To minimize hydrolysis, aqueous solutions of (S)-2-Methylbutyryl-CoA should be maintained at a slightly acidic pH, ideally between 4.0 and 6.0.[1] It is crucial to store these solutions at low temperatures. For short-term storage (up to 24 hours), 4°C is recommended. For long-term storage, -80°C is essential.
Q3: I'm observing low recovery of (S)-2-Methylbutyryl-CoA after sample preparation. What could be the issue?
A3: Low recovery is often a result of degradation during the sample preparation process. This can be due to:
-
Enzymatic activity: Thioesterases present in biological samples can rapidly degrade acyl-CoAs. To mitigate this, it is critical to work quickly, keep samples on ice, and use an ice-cold acidic buffer (e.g., 100 mM KH2PO4, pH 4.9) during extraction to inhibit enzymatic activity.
-
Chemical hydrolysis: As mentioned, suboptimal pH can lead to degradation. Ensure all your buffers and solutions are within the recommended slightly acidic pH range.
-
Inefficient extraction: The extraction protocol may not be optimized for your specific sample type. A robust method often involves homogenization in an acidic buffer, followed by protein precipitation and extraction with organic solvents.
Q4: Can I do anything to actively stabilize my (S)-2-Methylbutyryl-CoA solutions?
A4: Yes, several strategies can enhance stability:
-
Use of Co-solvents: Reconstituting lyophilized (S)-2-Methylbutyryl-CoA in methanol or a mixture of methanol and an appropriate buffer (e.g., 50% methanol/50% ammonium acetate, pH 7) can improve stability compared to purely aqueous solutions.
-
Reducing Agents: The thiol group in the Coenzyme A moiety is susceptible to oxidation, which can lead to the formation of disulfides. Adding a reducing agent like dithiothreitol (DTT) can help maintain the integrity of the molecule.[3][4]
-
Antioxidants: While less specific to thioesters, antioxidants can help prevent oxidative damage to the molecule.
Q5: How many times can I freeze and thaw my (S)-2-Methylbutyryl-CoA solution?
A5: It is strongly recommended to minimize freeze-thaw cycles. Each cycle can contribute to the degradation of the molecule. The best practice is to aliquot your stock solution into single-use volumes before freezing.
Data Presentation: Stability of Thioesters in Aqueous Solution
| Parameter | Value | Conditions | Reference |
| Acid-mediated hydrolysis rate constant (ka) | 1.5 x 10-5 M-1s-1 | Water | [2][4][5] |
| Base-mediated hydrolysis rate constant (kb) | 1.6 x 10-1 M-1s-1 | Water | [2][4][5] |
| pH-independent hydrolysis rate constant (kw) | 3.6 x 10-8 s-1 | Water | [2][4][5] |
| Half-life for hydrolysis | 155 days | pH 7, 23°C | [2][4][5] |
The following table summarizes recommended storage conditions to enhance the stability of (S)-2-Methylbutyryl-CoA.
| Condition | Recommendation | Rationale |
| pH | 4.0 - 6.0 | Minimizes both acid and base-catalyzed hydrolysis of the thioester bond. |
| Temperature | 4°C (short-term, <24h), -80°C (long-term) | Reduces the rate of chemical and enzymatic degradation. |
| Solvent | Aqueous buffer with organic co-solvent (e.g., methanol) | Organic solvents can reduce water activity and slow hydrolysis. |
| Additives | Reducing agents (e.g., DTT) | Prevents oxidation of the thiol group on Coenzyme A. |
| Storage Format | Lyophilized powder or frozen single-use aliquots | Minimizes degradation from repeated freeze-thaw cycles and hydrolysis in solution. |
Experimental Protocols
Protocol 1: Stability Assessment of (S)-2-Methylbutyryl-CoA in Aqueous Solution via HPLC
This protocol allows for the determination of the stability of (S)-2-Methylbutyryl-CoA under specific aqueous conditions.
Materials:
-
(S)-2-Methylbutyryl-CoA
-
HPLC-grade water
-
Buffer components (e.g., potassium phosphate for pH 5.3)
-
Acetonitrile (HPLC grade)
-
HPLC system with a UV detector
-
C18 reverse-phase HPLC column (e.g., 4.6 x 250 mm, 5 µm)
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of (S)-2-Methylbutyryl-CoA in the desired aqueous buffer (e.g., 50 mM potassium phosphate, pH 5.3).
-
Initial Analysis (Time 0): Immediately after preparation, inject an aliquot of the stock solution into the HPLC system.
-
Mobile Phase A: 50 mM Potassium Phosphate buffer, pH 5.3
-
Mobile Phase B: Acetonitrile
-
Gradient:
-
0-5 min: 10% B
-
5-25 min: 10% to 90% B
-
25-30 min: 90% B
-
30-35 min: 90% to 10% B
-
35-40 min: 10% B
-
-
Detection: Monitor the elution at 260 nm (the absorbance maximum for the adenine ring of CoA).
-
Record the peak area of the intact (S)-2-Methylbutyryl-CoA. This represents 100% integrity.
-
-
Incubation: Store the remaining stock solution under the desired experimental conditions (e.g., specific temperature).
-
Time-Point Analysis: At predetermined time intervals (e.g., 1, 2, 4, 8, 24 hours), inject another aliquot of the stored solution and analyze using the same HPLC method.
-
Data Analysis: Calculate the percentage of intact (S)-2-Methylbutyryl-CoA remaining at each time point relative to the initial (Time 0) peak area. Plot the percentage remaining versus time to determine the degradation rate.
Protocol 2: Quantification of (S)-2-Methylbutyryl-CoA in Biological Samples using LC-MS/MS
This protocol provides a method for the accurate quantification of (S)-2-Methylbutyryl-CoA in biological matrices.[6]
Materials:
-
Biological sample (e.g., tissue homogenate, cell lysate)
-
Internal standard (e.g., [13C]-labeled (S)-2-Methylbutyryl-CoA)
-
Ice-cold 5% (w/v) 5-sulfosalicylic acid (SSA) in water
-
LC-MS/MS system with an electrospray ionization (ESI) source
-
C18 reversed-phase column
Procedure:
-
Sample Preparation:
-
To 50 µL of the biological sample, add a known amount of the internal standard.
-
Add 100 µL of ice-cold 5% SSA.
-
Vortex vigorously for 30 seconds.
-
Incubate on ice for 10 minutes to precipitate proteins.
-
Centrifuge at 15,000 x g for 15 minutes at 4°C.
-
Carefully transfer the supernatant to an autosampler vial.
-
-
LC-MS/MS Analysis:
-
LC Parameters:
-
Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size)
-
Mobile Phase A: 5 mM ammonium acetate in water
-
Mobile Phase B: Acetonitrile
-
Gradient: A suitable gradient to separate the analyte from other matrix components.
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40°C
-
-
MS/MS Parameters:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Multiple Reaction Monitoring (MRM): Monitor the specific precursor-to-product ion transitions for (S)-2-Methylbutyryl-CoA and the internal standard. The primary transition for many acyl-CoAs is the neutral loss of the adenosine 3'-phosphate 5'-diphosphate group (507 m/z).
-
-
-
Data Analysis: Quantify (S)-2-Methylbutyryl-CoA by comparing the peak area ratio of the analyte to the internal standard against a standard curve prepared with known concentrations.
Visualizations
Caption: Factors influencing the stability of (S)-2-Methylbutyryl-CoA and strategies for its stabilization.
References
- 1. benchchem.com [benchchem.com]
- 2. The relative rates of thiol-thioester exchange and hydrolysis for alkyl and aryl thioalkanoates in water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. gmwgroup.harvard.edu [gmwgroup.harvard.edu]
- 6. researchgate.net [researchgate.net]
Troubleshooting low yield in enzymatic synthesis of (S)-2-Methylbutyryl-CoA
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the enzymatic synthesis of (S)-2-Methylbutyryl-CoA, particularly in addressing low reaction yields.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: Why is my final yield of (S)-2-Methylbutyryl-CoA consistently low or negligible?
Low yields are a frequent issue and can be attributed to several factors concerning the enzyme, substrates, or reaction conditions.[1]
-
Enzyme Activity: The acyl-CoA synthetase (ACS) may be inactive or functioning at a suboptimal level. Acyl-CoA synthetases are often the rate-limiting enzymes in these types of biotransformations.[1]
-
Solution: Confirm the activity of your enzyme stock with a reliable assay using a known substrate. Ensure the enzyme is stored correctly (typically at -20°C or -80°C) and that repeated freeze-thaw cycles are avoided.[1]
-
-
Substrate Quality: The purity of the starting materials—(S)-2-Methylbutanoic acid, Coenzyme A (CoA), and ATP—is paramount.
-
Solution: Employ high-purity reagents. The concentration and integrity of CoA and ATP solutions should be verified, as they can degrade over time.[1]
-
-
Feedback Inhibition: The final product, (S)-2-Methylbutyryl-CoA, or other acyl-CoAs in the reaction mixture can cause feedback inhibition of acyl-CoA synthetases.[1]
-
Solution: Implement a reaction setup that removes the product as it is formed. This can be achieved through methods like a biphasic system or by coupling the synthesis to a subsequent enzymatic reaction.[1]
-
-
Incorrect Reaction Conditions: The pH, temperature, and buffer composition significantly influence enzyme performance.
-
Solution: Optimize the reaction pH, which is typically between 7.0 and 8.0 for most synthetases, and the temperature, often around 37°C. It is also crucial to ensure a sufficient concentration of Mg²⁺ ions, which are vital for ATP-dependent enzymatic reactions.[1]
-
-
Product Degradation: Acyl-CoA thioesters can be unstable and are susceptible to hydrolysis, particularly at non-optimal pH levels.
-
Solution: Maintain a stable pH throughout the reaction. After the reaction is complete, proceed with purification immediately or flash-freeze and store the product at -80°C to minimize degradation.[2]
-
Q2: The reaction starts efficiently but plateaus much earlier than anticipated. What is the likely cause?
An early reaction plateau often indicates the depletion of a vital component or product-induced inhibition.[1]
-
ATP Depletion: The synthesis of each molecule of acyl-CoA consumes ATP, converting it to AMP and pyrophosphate (PPi). The reaction will cease if ATP is the limiting reagent.[1]
-
Solution: Ensure an adequate initial concentration of ATP. For larger-scale syntheses, incorporating an ATP regeneration system (e.g., using creatine kinase and phosphocreatine) can maintain a steady supply of ATP and drive the reaction to completion.[1]
-
-
Enzyme Instability: The enzyme may not be stable under the chosen reaction conditions for the entire duration of the experiment.
-
Solution: Perform a time-course experiment to determine the optimal reaction time and assess the enzyme's stability under the reaction conditions.[3]
-
Q3: How can I accurately quantify the yield of my (S)-2-Methylbutyryl-CoA synthesis?
Accurate quantification is essential to determine the efficiency of the synthesis.
-
Recommended Method: The most robust and sensitive method for analyzing acyl-CoAs is Liquid Chromatography-Mass Spectrometry (LC-MS/MS).[1][4]
-
Procedure: A C18 reversed-phase column is typically used for separation. For quantification using MS/MS, monitor the specific transition of the parent ion of (S)-2-Methylbutanoyl-CoA to a characteristic daughter ion. A common fragmentation pattern for acyl-CoAs involves the loss of the 3'-phospho-ADP moiety.[1]
-
Purity Assessment: The purity can be evaluated by integrating the peak area of the product from an HPLC chromatogram (with UV detection around 260 nm for the adenine moiety of CoA) and comparing it to other peaks.[1]
-
Data Presentation
Table 1: Troubleshooting Summary for Low Yield
| Potential Cause | Recommended Action |
| Enzyme Inactivity | Verify enzyme activity with a control substrate. Check storage conditions and avoid freeze-thaw cycles.[1][3] |
| Poor Substrate Quality | Use high-purity (S)-2-Methylbutanoic acid, CoA, and ATP. Verify concentrations of stock solutions.[1] |
| Feedback Inhibition | Implement in-situ product removal or optimize initial substrate concentrations.[1] |
| Suboptimal pH | Optimize pH within the typical range of 7.0-8.0 for acyl-CoA synthetases.[1] |
| Suboptimal Temperature | Optimize temperature, starting around 37°C.[1] |
| Insufficient Mg²⁺ | Ensure an adequate concentration of Mg²⁺ in the reaction buffer.[1] |
| ATP Depletion | Increase the initial ATP concentration or use an ATP regeneration system.[1] |
| Product Degradation | Maintain a stable pH and purify the product immediately after the reaction or store at -80°C.[2] |
Table 2: Comparison of Yields for Various Acyl-CoA Synthesis Methods
While specific yield data for the enzymatic synthesis of (S)-2-Methylbutanoyl-CoA can vary, the following table provides a benchmark based on similar short-chain acyl-CoAs produced through different chemo-enzymatic methods.
| Synthesis Method | Precursor Acid | Acyl-CoA Product | Typical Yield (%) |
| Symmetric Anhydride | Butyric Acid | Butyryl-CoA | 95%[1] |
| Carbonyldiimidazole (CDI) | Propionic Acid | Propionyl-CoA | 92%[1] |
| Carbonyldiimidazole (CDI) | Isovaleric Acid | Isovaleryl-CoA | 84%[1] |
| Carbonyldiimidazole (CDI) | 2-Methylbutyric Acid | 2-Methylbutyryl-CoA | 78%[5] |
| Ethylchloroformate (ECF) | Cinnamic Acid | Cinnamoyl-CoA | 75%[1] |
| Enzymatic (MatB Ligase) | Methylmalonic Acid | (R)-Methylmalonyl-CoA | 92%[1] |
| Yields can differ based on specific reaction conditions and purification efficiency. |
Experimental Protocols
Protocol 1: Enzymatic Synthesis of (S)-2-Methylbutanoyl-CoA
This protocol outlines a standard batch synthesis using an acyl-CoA synthetase.
Materials:
-
Acyl-CoA Synthetase (ACS) suitable for short-branched-chain fatty acids.
-
(S)-2-Methylbutanoic acid
-
Coenzyme A, lithium salt (CoA)
-
Adenosine 5'-triphosphate (ATP)
-
Magnesium Chloride (MgCl₂)
-
Reaction Buffer (e.g., 100 mM Tris-HCl, pH 7.5)
-
Trifluoroacetic acid (TFA) or formic acid for quenching
Procedure:
-
Prepare a reaction mixture containing the reaction buffer, (S)-2-Methylbutanoic acid, CoA, ATP, and MgCl₂ at optimized concentrations.
-
Initiate the reaction by adding the acyl-CoA synthetase.
-
Incubate the reaction at the optimal temperature (e.g., 37°C) with gentle agitation.
-
Monitor the reaction's progress by taking small aliquots over time for analysis by LC-MS if possible.[1]
-
Stop the reaction by adding a small volume of 10% TFA or formic acid to acidify the mixture and precipitate the enzyme.[1]
-
Centrifuge the mixture at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet the precipitated protein.[1]
-
Carefully transfer the supernatant to a new tube for purification.[1]
Protocol 2: Solid-Phase Extraction (SPE) Purification of (S)-2-Methylbutanoyl-CoA
This protocol is for purifying the synthesized acyl-CoA from the reaction mixture.
Procedure:
-
Condition a C18 SPE cartridge by washing it with methanol followed by equilibration with an aqueous buffer (e.g., 0.1% TFA in water).
-
Load the supernatant from the enzymatic reaction onto the conditioned SPE cartridge.
-
Wash the cartridge with the equilibration buffer to remove salts and other hydrophilic impurities.
-
Elute the (S)-2-Methylbutanoyl-CoA from the cartridge using an aqueous methanol solution (e.g., 50-70% methanol).[1]
-
Confirm the presence and purity of the product in the eluate using LC-MS.
-
Lyophilize the purified product for long-term storage at -80°C.[1]
Visualizations
Caption: Enzymatic reaction pathway for (S)-2-Methylbutyryl-CoA synthesis.
Caption: General workflow for (S)-2-Methylbutyryl-CoA synthesis and purification.
Caption: Troubleshooting decision tree for low yield synthesis.
References
Technical Support Center: Achieving Robust and Reproducible Cell-Based Assays with (S)-2-Methylbutyryl-CoA
Welcome to the technical support center for the use of (S)-2-Methylbutyryl-CoA in cell-based assays. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on obtaining high-quality, reproducible data. (S)-2-Methylbutyryl-CoA is a critical intermediate in the metabolism of the amino acid L-isoleucine and a key substrate for studying the function of Short/Branched-Chain Acyl-CoA Dehydrogenase (SBCAD).[1][2] This guide offers detailed troubleshooting advice and frequently asked questions to address challenges encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is (S)-2-Methylbutyryl-CoA and what is its primary role in a cellular context?
A1: (S)-2-Methylbutyryl-CoA is a chiral molecule that serves as a key intermediate in the mitochondrial catabolism of the essential branched-chain amino acid, L-isoleucine.[2][3] Its primary role is as a substrate for the enzyme Short/Branched-Chain Acyl-CoA Dehydrogenase (SBCAD), which catalyzes its conversion to tiglyl-CoA.[2][4] This metabolic pathway is crucial for energy production. Dysregulation of this pathway, often due to SBCAD deficiency, leads to the accumulation of (S)-2-Methylbutyryl-CoA and is associated with the metabolic disorder 2-methylbutyrylglycinuria.[4][5][6]
Q2: In what types of cell-based assays is (S)-2-Methylbutyryl-CoA commonly used?
A2: (S)-2-Methylbutyryl-CoA is primarily used in assays designed to:
-
Determine Enzyme Kinetics: It is the specific substrate used to measure the activity and kinetics of the SBCAD enzyme.[1][7]
-
Investigate Metabolic Disorders: It is used in cellular models to study the pathophysiology of SBCAD deficiency and other related inborn errors of metabolism.[4][8]
-
Analyze Metabolic Flux: Labeled precursors of (S)-2-Methylbutyryl-CoA can be introduced to cells to trace the flux through the isoleucine degradation pathway.[3]
-
Explore Post-Translational Modifications: Researchers can investigate its potential as a donor for novel protein acylations, such as histone "methylbutanoylation," which may play a role in gene regulation.[3]
Q3: How should (S)-2-Methylbutyryl-CoA be stored and handled to ensure stability?
A3: As an acyl-CoA thioester, (S)-2-Methylbutyryl-CoA is susceptible to hydrolysis. To ensure its integrity, it should be stored under desiccated conditions at -20°C or below. For experiments, prepare fresh solutions in an appropriate buffer and use them promptly. Avoid repeated freeze-thaw cycles.
Q4: What are the expected cellular effects after introducing (S)-2-Methylbutyryl-CoA or its precursors?
A4: When introducing (S)-2-Methylbutyryl-CoA precursors (like (S)-2-Methylbutanoic acid) to cells, you can expect an increase in the intracellular pool of (S)-2-Methylbutyryl-CoA.[3] In cells with functional SBCAD, this should lead to an increased production of downstream metabolites like tiglyl-CoA. In cellular models of SBCAD deficiency, an accumulation of (S)-2-Methylbutyryl-CoA and its derivatives, such as 2-methylbutyrylcarnitine, would be expected.[4][7]
Troubleshooting Guides
This section addresses specific problems that can lead to variability in assays involving (S)-2-Methylbutyryl-CoA.
Guide 1: SBCAD Enzyme Activity Assays (ETF Reduction Method)
Q: I am observing high background fluorescence in my Electron Transfer Flavoprotein (ETF) reduction assay. What are the common causes and solutions?
A: High background fluorescence can mask the signal from your enzyme activity, leading to poor data quality and high variability.
| Possible Cause | Troubleshooting Steps |
| Contaminated Reagents | Use high-purity, fresh reagents and ultrapure water for all buffers and solutions. |
| Dirty Consumables | Ensure that cuvettes or microplates are thoroughly cleaned or use new, high-quality consumables. |
| Autofluorescence of Compounds | If testing inhibitors or other compounds, run a control without the enzyme to check for intrinsic fluorescence. |
| Sub-optimal Assay Conditions | Strictly maintain anaerobic conditions throughout the assay, as oxygen can interfere with the flavoprotein fluorescence.[1] |
Q: My measured SBCAD enzyme activity is lower than expected or highly variable between replicates. What should I check?
A: Low or variable enzyme activity is a common issue that can compromise the reliability of your results.
| Possible Cause | Troubleshooting Steps |
| Degraded (S)-2-Methylbutyryl-CoA | Verify the integrity of your substrate. Prepare fresh solutions and store the stock compound properly.[1] |
| Inactive Enzyme | Confirm the purity, concentration, and activity of your purified SBCAD enzyme. Ensure the ETF is also active and properly folded.[1] |
| Incorrect Pipetting/Handling | Use calibrated pipettes and follow consistent pipetting techniques, especially for small volumes. Pre-wet pipette tips. For microplate assays, use a multichannel pipette for simultaneous substrate addition to initiate the reaction across wells.[1][9] |
| Inconsistent Cell Seeding | If using cell lysates, ensure consistent cell numbers and lysis conditions across all samples. Uneven cell distribution in culture plates is a major source of variability.[10][11] |
| Temperature Fluctuations | Use a temperature-controlled plate reader or water bath to maintain a stable reaction temperature. |
Guide 2: Cellular Metabolic and Post-Translational Modification Studies
Q: I am not detecting the expected increase in histone methylbutanoylation after treating cells with (S)-2-Methylbutanoic acid. Why might this be?
A: Detecting novel post-translational modifications can be challenging. Several factors can influence the outcome.
| Possible Cause | Troubleshooting Steps |
| Insufficient Precursor Uptake | Optimize the concentration of (S)-2-Methylbutanoic acid and the treatment duration. Test a range of concentrations (e.g., 0.1, 1, 10 mM) and time points.[3] |
| Low Intracellular Conversion | Confirm that the cell line used has the necessary enzymes to convert the precursor acid to (S)-2-Methylbutyryl-CoA. |
| Low Abundance of Modification | The modification may be very low in abundance. Use highly sensitive antibodies (if available) or enrichment techniques coupled with mass spectrometry for detection. |
| Inefficient Histone Extraction | Use a validated histone extraction protocol to ensure high yield and purity of histone proteins.[3] |
Quantitative Data Summary
The following tables summarize key quantitative data related to the enzymatic activity of SBCAD with (S)-2-Methylbutyryl-CoA.
Table 1: Kinetic Parameters of Recombinant Human SBCAD
| Parameter | Value | Reference |
| Km for (S)-2-Methylbutyryl-CoA | ~25 µM | [1] |
| IC50 (MCPA Inhibition) | 0.8 ± 0.1 µM | [7][12] |
Table 2: SBCAD Activity in Fibroblast Cell Lysates
| Cell Type | Substrate | Enzyme Activity (nmol/min/mg protein) | Reference |
| Control Fibroblasts | (S)-2-Methylbutyryl-CoA | 0.157 (±10%) | [13][14] |
| Patient Fibroblasts (SBCAD Deficient) | (S)-2-Methylbutyryl-CoA | 0.016 (±10%) | [13][14] |
Experimental Protocols
Protocol 1: Microplate-Based ETF Reduction Assay for SBCAD Activity
This protocol is for determining the kinetic parameters of SBCAD by measuring the decrease in ETF fluorescence upon reduction.
Materials:
-
Purified SBCAD enzyme
-
Purified Electron Transfer Flavoprotein (ETF)
-
(S)-2-Methylbutyryl-CoA stock solution
-
Anaerobic Reaction Buffer (e.g., degassed Tris-HCl with additives)
-
96-well black microplate, suitable for fluorescence measurements
-
Microplate reader with fluorescence detection capabilities
-
Multichannel pipette
Procedure:
-
Prepare Reagents: All solutions, especially the Reaction Buffer, must be made anaerobic by degassing with nitrogen or argon gas for at least 30 minutes.[1]
-
Plate Preparation: In a 96-well microplate, add the anaerobic Reaction Buffer and a fixed concentration of ETF to each well.
-
Enzyme Addition: Add the purified SBCAD enzyme to the appropriate wells. Include wells without SBCAD as a negative control.
-
Initiate Reaction: Using a multichannel pipette, add varying concentrations of the (S)-2-Methylbutyryl-CoA solution to the wells to initiate the reaction.[1] To determine Km, use a range of concentrations bracketing the expected value (~25 µM).[1]
-
Data Acquisition: Immediately place the plate in a microplate reader and record the fluorescence at regular intervals (e.g., every 30 seconds) for a set period.
-
Data Analysis: Calculate the initial reaction velocity for each substrate concentration by determining the linear rate of fluorescence decrease. Plot the initial velocities against the substrate concentrations and fit the data to the Michaelis-Menten equation to determine Km and Vmax.[1]
Protocol 2: Investigation of Histone Methylbutanoylation in Cultured Cells
This protocol details a method to assess whether (S)-2-Methylbutyryl-CoA can act as a donor for histone acylation.
Materials:
-
Cultured cells (e.g., HEK293, HeLa)
-
(S)-2-Methylbutanoic acid
-
Cell culture medium and supplements
-
Histone extraction kit or high-salt extraction buffer
-
Primary antibody against the modification of interest (if available) or for pan-acylation
-
Secondary antibody conjugated to HRP
-
Western blotting equipment and reagents
Procedure:
-
Cell Treatment: Plate cells and allow them to adhere. Treat the cells with varying concentrations of (S)-2-Methylbutanoic acid (e.g., 0.1, 1, 10 mM) for a specified time, such as 24 hours. Include a vehicle-treated control group.[3]
-
Cell Harvest: After treatment, harvest the cells by scraping or trypsinization.
-
Histone Extraction: Extract histones from the cell pellet using a commercial kit or a high-salt extraction method.[3]
-
Protein Quantification: Quantify the protein concentration of the histone extracts to ensure equal loading for Western blotting.
-
Western Blotting:
-
Separate the histone extracts by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane and probe with the primary antibody targeting the histone modification.
-
Incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Analyze the band intensities to determine changes in histone methylbutanoylation levels.
-
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. 2-Methylbutyryl-CoA|Isoleucine Metabolism Intermediate [benchchem.com]
- 5. Short/branched chain acyl-CoA dehydrogenase deficiency: MedlinePlus Genetics [medlineplus.gov]
- 6. metabolicsupportuk.org [metabolicsupportuk.org]
- 7. Acyl-CoA dehydrogenase substrate promiscuity: Challenges and opportunities for development of substrate reduction therapy in disorders of valine and isoleucine metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 2-methylbutyryl-coa dehydrogenase deficiency | About the Disease | GARD [rarediseases.info.nih.gov]
- 9. youtube.com [youtube.com]
- 10. mt.com [mt.com]
- 11. marinbio.com [marinbio.com]
- 12. biorxiv.org [biorxiv.org]
- 13. Isolated 2-Methylbutyrylglycinuria Caused by Short/Branched-Chain Acyl-CoA Dehydrogenase Deficiency: Identification of a New Enzyme Defect, Resolution of Its Molecular Basis, and Evidence for Distinct Acyl-CoA Dehydrogenases in Isoleucine And Valine Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pure.uva.nl [pure.uva.nl]
Matrix effects in mass spectrometry analysis of (S)-2-Methylbutyryl-CoA
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding matrix effects in the mass spectrometry analysis of (S)-2-Methylbutyryl-CoA.
Troubleshooting Guide
This guide is designed to help you diagnose and resolve specific issues encountered during the quantitative analysis of (S)-2-Methylbutyryl-CoA.
Q1: My (S)-2-Methylbutyryl-CoA signal is low and inconsistent when analyzing biological samples compared to standards in a clean solvent. Could this be a matrix effect?
A1: Yes, this is a classic sign of matrix effects, specifically ion suppression.[1] Matrix effects are the alteration of an analyte's ionization efficiency by co-eluting compounds from the sample matrix (e.g., salts, proteins, phospholipids).[1][2] This interference can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), which compromises the accuracy, precision, and sensitivity of your results.[1] Inconsistent signal intensity across different biological samples is a strong indicator that varying levels of matrix components are affecting the ionization of your analyte.
Q2: How can I confirm that matrix effects are impacting my analysis?
A2: There are two primary methods to diagnose and quantify matrix effects:
-
Post-Column Infusion: This experiment helps identify at what points in your chromatographic run ion suppression or enhancement occurs.[1][3] You continuously infuse a standard solution of (S)-2-Methylbutyryl-CoA into the mass spectrometer after the analytical column. You then inject a blank, extracted matrix sample. Dips in the stable baseline signal indicate retention times where matrix components are causing ion suppression.[1][3]
-
Quantitative Assessment (Post-Extraction Spike): This method calculates the precise impact of the matrix on your analyte's signal.[1] You compare the peak area of an analyte spiked into a pre-extracted blank matrix sample with the peak area of the same analyte concentration in a clean solvent. The ratio of these peak areas gives you a quantitative measure of the matrix effect.[4]
Troubleshooting Workflow: Diagnosing and Mitigating Matrix Effects
If you suspect matrix effects are compromising your data, follow this workflow to identify the cause and implement a solution.
Caption: Troubleshooting workflow for matrix effects.
Q3: My signal is still poor after protein precipitation. What other sample preparation techniques can I use?
A3: While protein precipitation is fast, it may not be sufficient to remove all interfering compounds.[5] Consider these alternatives:
-
Solid-Phase Extraction (SPE): SPE can provide a much cleaner extract by selectively retaining the analyte on a solid sorbent while matrix components are washed away.[1] A weak anion exchange SPE column is often effective for acyl-CoAs.[6]
-
Liquid-Liquid Extraction (LLE): LLE separates compounds based on their differential solubility in two immiscible liquid phases. For acyl-CoAs, a common method involves a chloroform/methanol/water system, where the polar acyl-CoAs partition into the upper aqueous phase.[6]
Q4: I don't have a stable isotope-labeled internal standard for (S)-2-Methylbutyryl-CoA. What should I do?
A4: The ideal internal standard (IS) is a stable isotope-labeled (SIL) version of your analyte, as it behaves nearly identically during sample preparation and ionization, effectively correcting for matrix effects.[1] If a SIL-IS is unavailable, the next best option is to use a closely related structural analog that is not present in the sample. For short-chain acyl-CoAs, other species like Propionyl-CoA or Crotonoyl-CoA have been used as internal standards.[4][7] However, be aware that different acyl-CoAs may experience different degrees of matrix effects.
Frequently Asked Questions (FAQs)
Q1: What is (S)-2-Methylbutyryl-CoA and why is its analysis important?
A1: (S)-2-Methylbutyryl-CoA is a key intermediate metabolite in the catabolism of the essential amino acid L-isoleucine.[7][8] Accurate quantification of this molecule is crucial for studying isoleucine metabolism and its dysregulation in various metabolic disorders, such as 2-methylbutyrylglycinuria.[8][9]
Isoleucine Catabolism Pathway
Caption: Simplified isoleucine degradation pathway.
Q2: What sample preparation methods are recommended for extracting (S)-2-Methylbutyryl-CoA from biological samples?
A2: The choice of method depends on the complexity of your matrix and the required sensitivity. Common methods include:
-
Protein Precipitation (PP): A simple and rapid method. Acetonitrile is frequently used for plasma samples.[7] 5-sulfosalicylic acid (SSA) is another effective deproteinizing agent that may offer better recovery for some short-chain acyl-CoAs compared to methods requiring SPE post-precipitation.[4][8]
-
Solid-Phase Extraction (SPE): Recommended for cleaner samples and to reduce matrix effects.[1][6]
-
Liquid-Liquid Extraction (LLE): An alternative for removing different types of interferences, particularly lipids.[6]
Q3: Which ionization mode is best for analyzing (S)-2-Methylbutyryl-CoA?
A3: Positive mode Electrospray Ionization (ESI+) is typically used for the analysis of short-chain acyl-CoAs, as they are efficiently ionized under these conditions.[4][8] The characteristic fragmentation pattern involves the neutral loss of the adenosine 3'-phosphate 5'-diphosphate group (507 m/z), which is used for Multiple Reaction Monitoring (MRM) experiments.[8]
Q4: Can I just dilute my sample to reduce matrix effects?
A4: Dilution can be a simple and effective strategy to reduce the concentration of interfering matrix components.[1] However, this approach is only feasible if the concentration of (S)-2-Methylbutyryl-CoA in your sample is high enough to remain above the instrument's limit of quantification after dilution.[1]
Quantitative Data Summary
The choice of sample preparation can significantly impact analyte recovery and the extent of matrix effects.
Table 1: Comparison of Analyte Recovery Using Different Extraction Methods
| Analyte | Recovery with TCA + SPE | Recovery with 2.5% SSA |
| Acetyl-CoA | 36% | 59% |
| Propionyl-CoA | 62% | 80% |
| Malonyl-CoA | 26% | 74% |
| Isovaleryl-CoA | 58% | 59% |
| CoA | 1% | 74% |
| Data sourced from a study comparing extraction methods for short-chain acyl-CoAs and related compounds. Recovery is relative to the analyte spiked in water.[4] |
Experimental Protocols
Protocol 1: Sample Preparation using Protein Precipitation (5-SSA)
This protocol is adapted for the extraction of short-chain acyl-CoAs from cell lysates or tissue homogenates.[8]
-
Sample Collection: To 50 µL of biological sample in a microcentrifuge tube, add 100 µL of ice-cold 5% (w/v) 5-sulfosalicylic acid (SSA).
-
Precipitation: Vortex the mixture vigorously for 30 seconds.
-
Incubation: Incubate on ice for 10 minutes to ensure complete protein precipitation.
-
Centrifugation: Centrifuge at 15,000 x g for 15 minutes at 4°C.
-
Supernatant Collection: Carefully transfer the supernatant, which contains the acyl-CoAs, to an autosampler vial for immediate LC-MS/MS analysis.
General Experimental Workflow
Caption: General workflow for (S)-2-Methylbutyryl-CoA analysis.
Protocol 2: Post-Column Infusion to Diagnose Matrix Effects
This protocol helps visualize regions of ion suppression or enhancement.[1]
-
Setup: Using a T-junction, continuously infuse a standard solution of (S)-2-Methylbutyryl-CoA (e.g., 50-100 nM in mobile phase) into the flow path between the analytical column and the mass spectrometer's ion source.
-
Equilibration: Allow the infused signal to stabilize, establishing a consistent baseline.
-
Injection: Inject a blank matrix sample that has been processed through your standard sample preparation workflow (e.g., protein precipitation of blank plasma).
-
Analysis: Monitor the baseline of the infused analyte. A stable signal indicates no matrix effects. A significant drop in the signal indicates ion suppression, while a rise indicates ion enhancement. The retention time of these deviations corresponds to the elution of matrix components.
References
- 1. benchchem.com [benchchem.com]
- 2. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 3. Ion suppression in Biological Sample Analysis: You May or May Not See It but It’s There | Separation Science [sepscience.com]
- 4. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 5. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Enzyme Reactions with (S)-2-Methylbutyryl-CoA
Welcome to the technical support center for researchers, scientists, and drug development professionals working with enzymes that utilize (S)-2-Methylbutyryl-CoA. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is (S)-2-Methylbutyryl-CoA and in which metabolic pathway is it involved?
(S)-2-Methylbutyryl-CoA is a key intermediate in the catabolism of the essential branched-chain amino acid, L-isoleucine. It is generated from L-isoleucine through a series of enzymatic reactions. The subsequent dehydrogenation of (S)-2-Methylbutyryl-CoA is a critical step catalyzed by the enzyme Short/Branched-Chain Acyl-CoA Dehydrogenase (SBCAD), a flavin-dependent enzyme located in the mitochondria. This pathway ultimately leads to the production of acetyl-CoA and propionyl-CoA, which can then enter the citric acid cycle for energy generation.
Q2: My enzyme reaction is showing low or no activity. What are the common causes?
Low or negligible enzyme activity is a frequent issue that can stem from several factors:
-
Enzyme Inactivity: The enzyme stock may be inactive or operating at a suboptimal level due to improper storage or handling. Ensure enzymes are stored at the correct temperature (typically -20°C or -80°C) and avoid repeated freeze-thaw cycles. It is advisable to verify the activity of your enzyme stock with a reliable assay and a known substrate.
-
Substrate Quality: The purity and integrity of (S)-2-Methylbutyryl-CoA, as well as any co-substrates like Coenzyme A (CoA) and ATP, are critical for the reaction. Use high-purity reagents and verify the concentration and integrity of your substrate solutions, as they can degrade over time.
-
Incorrect Reaction Conditions: The pH, temperature, and buffer composition significantly impact enzyme performance. These parameters should be optimized for the specific enzyme being used.
-
Missing Cofactors: Many enzymes, particularly dehydrogenases, require cofactors such as FAD (flavin adenine dinucleotide) for their catalytic activity. Ensure that all necessary cofactors are present in the reaction mixture at appropriate concentrations.
Q3: The enzyme reaction starts but then quickly plateaus. What could be the reason?
A reaction that plateaus earlier than expected can be due to:
-
Substrate Depletion: The initial concentration of (S)-2-Methylbutyryl-CoA or a co-substrate may be too low and is being rapidly consumed.
-
Product Inhibition: The accumulation of the reaction product can inhibit the enzyme's activity. Consider a reaction setup that removes the product as it is formed, or optimize initial substrate concentrations to avoid inhibitory levels of product accumulation.
-
Enzyme Instability: The enzyme may not be stable under the chosen reaction conditions (e.g., temperature, pH) for the duration of the assay, leading to a loss of activity over time.
Q4: I am observing high background noise or inconsistent readings in my assay. How can I troubleshoot this?
High background and inconsistency can obscure your results. Consider the following:
-
Assay Buffer: Ensure the assay buffer is at the correct pH and at room temperature before starting the assay, unless the protocol specifies otherwise.
-
Pipetting Accuracy: Use calibrated pipettes and ensure accurate and consistent pipetting of all reagents.
-
Mixing: Ensure thorough but gentle mixing of the reaction components. Inadequate mixing can lead to variability between replicates.
-
Sample Quality: For assays using biological samples (e.g., cell lysates), interfering substances can be a problem. Deproteinization of samples may be necessary.
-
Control Reactions: Always include appropriate controls, such as a reaction without the enzyme, to determine the baseline and identify any non-enzymatic reactions.
Troubleshooting Guide
This guide provides a structured approach to resolving common issues encountered during the optimization of enzyme reactions with (S)-2-Methylbutyryl-CoA.
| Problem | Potential Cause | Recommended Solution |
| Low or No Enzyme Activity | Inactive Enzyme | - Verify enzyme activity with a positive control substrate.- Aliquot enzyme stocks to avoid multiple freeze-thaw cycles.- Ensure proper storage conditions (-20°C or -80°C). |
| Substrate Degradation | - Use fresh, high-purity (S)-2-Methylbutyryl-CoA.- Store substrate solutions appropriately, protected from light and moisture. | |
| Suboptimal pH | - Determine the optimal pH for your enzyme by testing a range of pH values. Most acyl-CoA synthetases have an optimal pH between 7.0 and 8.0.[1] | |
| Suboptimal Temperature | - Determine the optimal temperature by performing the assay at a range of temperatures. Many enzymes function optimally around 37°C.[1] | |
| Missing Cofactors (e.g., Mg²⁺, FAD) | - Ensure all necessary cofactors are present in the reaction buffer at their optimal concentrations. | |
| Reaction Plateaus Prematurely | Substrate Limitation | - Increase the initial concentration of (S)-2-Methylbutyryl-CoA or the limiting co-substrate. |
| Product Inhibition | - Perform a time-course experiment to monitor product formation and identify the onset of inhibition.- Consider methods to remove the product in real-time if possible. | |
| Enzyme Instability | - Assess enzyme stability over the assay time at the chosen temperature and pH. | |
| High Background Signal | Non-enzymatic Substrate Degradation | - Run a no-enzyme control to measure the rate of spontaneous substrate degradation. |
| Contaminants in Reagents | - Use high-purity water and reagents. | |
| Inconsistent Replicates | Pipetting Errors | - Use calibrated pipettes and ensure consistent technique.- Prepare a master mix for common reagents to reduce pipetting steps. |
| Inadequate Mixing | - Ensure all components are thoroughly mixed before starting the measurement. | |
| Temperature Fluctuations | - Ensure consistent temperature control throughout the assay, for example, by using a temperature-controlled plate reader or water bath. |
Quantitative Data Summary
The following tables summarize key quantitative parameters for enzymes known to utilize (S)-2-Methylbutyryl-CoA, with a focus on Short/Branched-Chain Acyl-CoA Dehydrogenase (SBCAD).
Table 1: Kinetic Parameters of Human SBCAD
| Substrate | K_m_ (µM) | V_max_ (relative activity) |
| (S)-2-Methylbutyryl-CoA | ~25 | Highest activity |
| Butyryl-CoA | - | High activity |
| Isobutyryl-CoA | - | No significant activity |
Note: Specific Km and Vmax values can vary depending on the experimental conditions and the source of the enzyme.
Table 2: Recommended Reaction Conditions for SBCAD Assay
| Parameter | Recommended Value/Range | Notes |
| pH | 7.0 - 8.0 | Optimal pH for many synthetases and dehydrogenases.[1] |
| Temperature | 32°C - 37°C | An assay temperature of 32°C has been reported for an ETF fluorescence reduction assay.[1] Many mammalian enzymes have an optimal temperature around 37°C. |
| Substrate Concentration | 25 µM | A final concentration of 25 µM (S)-2-Methylbutyryl-CoA has been used in ETF fluorescence reduction assays.[1] It is recommended to test a range of concentrations around the expected Km. |
| Cofactors | FAD, ETF | SBCAD is a flavin-dependent enzyme requiring FAD. The Electron Transfer Flavoprotein (ETF) is its natural electron acceptor. |
Experimental Protocols
Protocol 1: Activity Assay for Short/Branched-Chain Acyl-CoA Dehydrogenase (SBCAD) using ETF Fluorescence Reduction
This protocol is adapted from established methods for measuring acyl-CoA dehydrogenase activity.
Materials:
-
Purified SBCAD enzyme
-
(S)-2-Methylbutyryl-CoA solution
-
Electron Transfer Flavoprotein (ETF)
-
Anaerobic reaction buffer (e.g., 50 mM HEPES, pH 7.6, containing 0.1 mM EDTA)
-
Spectrofluorometer with a temperature-controlled cuvette holder
Procedure:
-
Prepare Anaerobic Conditions: Degas the reaction buffer by bubbling with an inert gas (e.g., argon or nitrogen) for at least 30 minutes to remove oxygen.
-
Reaction Mixture Preparation: In a quartz cuvette, prepare the reaction mixture containing the anaerobic buffer and ETF.
-
Baseline Measurement: Place the cuvette in the spectrofluorometer set to an excitation wavelength of 340 nm and an emission wavelength of 490 nm. Record the baseline fluorescence for 1-2 minutes to ensure stability.
-
Enzyme Addition: Add a known amount of purified SBCAD to the cuvette and mix gently.
-
Initiate Reaction: Start the reaction by adding a specific concentration of (S)-2-Methylbutyryl-CoA (e.g., to a final concentration of 25 µM).
-
Data Acquisition: Immediately begin recording the decrease in fluorescence over time. The initial linear rate of the reaction is used for kinetic calculations.
-
Data Analysis: Convert the rate of fluorescence change to the rate of substrate conversion using the molar extinction coefficient of ETF. Plot the initial velocities against the substrate concentrations and fit the data to the Michaelis-Menten equation to determine K_m_ and V_max_.
Visualizations
Isoleucine Catabolic Pathway
The following diagram illustrates the metabolic pathway for the breakdown of L-isoleucine, highlighting the central role of (S)-2-Methylbutyryl-CoA and the enzyme SBCAD.
Caption: Simplified pathway of L-isoleucine catabolism.
Troubleshooting Workflow for Low Enzyme Activity
This workflow provides a logical sequence of steps to diagnose and resolve issues of low or no enzyme activity.
Caption: Troubleshooting workflow for low enzyme activity.
References
Pitfalls to avoid when working with (S)-2-Methylbutyryl-CoA tetrasodium
This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals working with (S)-2-Methylbutyryl-CoA tetrasodium.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
(S)-2-Methylbutyryl-CoA is the coenzyme A thioester of (S)-2-methylbutyric acid. It is an important intermediate in the metabolism of isoleucine and is involved in several metabolic pathways. In research and drug development, it is often used as a substrate for enzymes involved in fatty acid metabolism and as a precursor for the synthesis of more complex molecules. It plays a role in studying metabolic disorders and in the development of therapeutics targeting metabolic pathways.
Q2: How should this compound be properly stored to ensure its stability?
Proper storage is critical to maintain the integrity of this compound. It is highly recommended to store the compound as a lyophilized powder at -20°C or below. For short-term storage of solutions, it is advisable to keep them at 2-8°C. For long-term use, stock solutions should be aliquoted and stored at -80°C to minimize freeze-thaw cycles, which can lead to degradation. The stability of acyl-CoA compounds is pH-dependent, with optimal stability in a slightly acidic buffer (pH 4-6).
Q3: What are the common signs of degradation of this compound?
Degradation of this compound can be observed through several indicators. A decrease in peak area or the appearance of new peaks when analyzed by chromatography (e.g., HPLC) is a primary sign. Spectrophotometrically, a decrease in the characteristic absorbance at 260 nm (due to the adenine portion of CoA) can also indicate degradation. Functionally, a decrease in enzyme activity when used as a substrate would suggest the compound has degraded.
Troubleshooting Guide
Issue 1: Inconsistent or Low Enzyme Activity
| Possible Cause | Troubleshooting Step |
| Degradation of (S)-2-Methylbutyryl-CoA | Prepare fresh solutions from lyophilized powder. Ensure proper storage conditions (-80°C for stock solutions). Verify the pH of your buffer is in the optimal range for stability (pH 4-6). |
| Incorrect concentration of the substrate | Verify the concentration of your stock solution using spectrophotometry (molar extinction coefficient of CoA at 260 nm is 16,400 M⁻¹cm⁻¹ at pH 7.0). Perform a concentration-response curve to determine the optimal concentration for your enzyme. |
| Presence of inhibitors in the reaction mixture | Ensure all reagents are of high purity. Use inhibitor-free water and buffers. Consider including a control reaction without the enzyme to check for non-enzymatic reactions. |
Issue 2: Poor Solubility in Aqueous Buffers
| Possible Cause | Troubleshooting Step |
| Incorrect pH of the buffer | This compound is more soluble in slightly acidic to neutral buffers. Attempt to dissolve the compound in a buffer with a pH between 5 and 7. |
| Concentration is too high | Try dissolving the compound at a lower concentration. Gentle warming (to no more than 37°C) and vortexing can aid in dissolution. |
| Formation of micelles | While less common for shorter-chain acyl-CoAs, at very high concentrations, aggregation can occur. Diluting the solution should resolve this. |
Quantitative Data Summary
| Parameter | Recommended Condition | Notes |
| Storage Temperature | ||
| Lyophilized Powder | -20°C or below | Long-term stability |
| Stock Solutions | -80°C | Aliquot to avoid freeze-thaw cycles |
| Solution pH for Stability | 4.0 - 6.0 | Acyl-CoA esters are susceptible to hydrolysis at alkaline pH. |
| Molar Extinction Coefficient | 16,400 M⁻¹cm⁻¹ at 260 nm (pH 7.0) | For concentration determination of the CoA moiety. |
Experimental Protocols
Protocol 1: Preparation of a Standard Stock Solution
-
Equilibrate the lyophilized powder of this compound to room temperature before opening the vial to prevent condensation.
-
Weigh the desired amount of the powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of a suitable buffer (e.g., 50 mM potassium phosphate buffer, pH 6.5) to achieve the desired stock concentration (e.g., 10 mM).
-
Gently vortex the tube until the powder is completely dissolved.
-
Verify the concentration by measuring the absorbance at 260 nm using a spectrophotometer.
-
Aliquot the stock solution into smaller volumes in separate tubes to minimize freeze-thaw cycles.
-
Store the aliquots at -80°C until use.
Protocol 2: High-Performance Liquid Chromatography (HPLC) Analysis for Integrity
-
Mobile Phase A: 0.1 M potassium phosphate, pH 5.3
-
Mobile Phase B: Acetonitrile
-
Column: A C18 reverse-phase column is typically suitable.
-
Gradient:
-
0-5 min: 5% B
-
5-20 min: 5-30% B (linear gradient)
-
20-25 min: 30-5% B (linear gradient)
-
25-30 min: 5% B
-
-
Flow Rate: 1.0 mL/min
-
Detection: UV detector at 260 nm.
-
Injection Volume: 10 µL
-
Analysis: A single major peak should be observed. The appearance of additional peaks may indicate degradation or impurities.
Visualizations
Caption: A typical experimental workflow for using (S)-2-Methylbutyryl-CoA.
Caption: Troubleshooting logic for low enzyme activity.
Caption: Simplified metabolic context of (S)-2-Methylbutyryl-CoA.
Technical Support Center: Enhancing Chromatographic Resolution of (S)-2-Methylbutyryl-CoA
Welcome to the technical support center dedicated to the chiral separation of (S)-2-Methylbutyryl-CoA. This resource provides researchers, scientists, and drug development professionals with targeted troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during chromatographic analysis.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in achieving high-resolution separation of (S)-2-Methylbutyryl-CoA enantiomers?
A1: The main difficulties in separating (S)-2-Methylbutyryl-CoA from its (R)-enantiomer stem from several factors. As enantiomers, they possess identical physicochemical properties in a non-chiral environment, which necessitates specialized chiral separation techniques.[1][2] The compound's polarity and stability can also be challenging; acyl-CoA thioesters are susceptible to degradation, requiring careful sample handling and optimized, mild chromatographic conditions.[1] Furthermore, structural similarity to other endogenous molecules in biological samples can lead to matrix effects, interfering with separation and detection.[1]
Q2: Which analytical techniques are most effective for the chiral separation of (S)-2-Methylbutyryl-CoA?
A2: High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) are the most effective and widely used techniques for this purpose.[1] These methods, especially when coupled with mass spectrometry (MS), provide the sensitivity and selectivity needed for accurate quantification.[1][3] Chiral HPLC, utilizing a chiral stationary phase (CSP), is the gold standard as the CSP's unique structure allows for differential interaction with the enantiomers, leading to their separation.[3][4]
Q3: Is derivatization required for the analysis of 2-Methylbutyryl-CoA?
A3: Derivatization is not always necessary but can be a powerful strategy to improve chromatographic performance and detection sensitivity.[5] Converting the enantiomers into diastereomers with a chiral derivatizing agent allows for their separation on a standard achiral column.[2][4] This can be particularly useful if direct chiral methods provide insufficient resolution. Additionally, derivatization can improve peak shape and enhance the analyte's response in certain detectors.[5][6] However, it adds extra steps to sample preparation and requires careful selection of the derivatizing agent to avoid racemization.[4]
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments in a question-and-answer format.
Issue 1: Poor Resolution or Co-elution of Enantiomers
Q: My chromatogram shows a single peak or two poorly resolved peaks for the 2-Methylbutyryl-CoA enantiomers. What should I do?
A: Poor resolution is a common issue that can often be solved by systematically optimizing your method. The primary factors influencing resolution are the stationary phase, mobile phase, temperature, and flow rate.[7][8]
Potential Causes & Solutions:
-
Inappropriate Chiral Stationary Phase (CSP): The choice of CSP is critical for chiral recognition.
-
Suboptimal Mobile Phase Composition: The mobile phase composition directly impacts the interaction between the analytes and the CSP.[10][11]
-
Incorrect Column Temperature: Temperature affects the thermodynamics of chiral recognition and mobile phase viscosity.[1][7][13]
-
High Flow Rate: A high flow rate reduces the time available for the enantiomers to interact with the stationary phase.
References
- 1. benchchem.com [benchchem.com]
- 2. jackwestin.com [jackwestin.com]
- 3. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 4. Chiral Chromatography: Separating Twins | Stereochemistry [blogs.ntu.edu.sg]
- 5. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. support.waters.com [support.waters.com]
- 9. Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separation Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 10. How to optimize your mobile phase to improve selectivity and resolution in chromatography | Buchi.com [buchi.com]
- 11. How to Improve the Resolution Between Two Peaks in Liquid Chromatography | MtoZ Biolabs [mtoz-biolabs.com]
- 12. mdpi.com [mdpi.com]
- 13. Real Solutions to Improve Your HPLC Peak Resolution - AnalyteGuru [thermofisher.com]
- 14. Better peak resolution HPLC - Testing and Analytics - Future4200 [future4200.com]
Validation & Comparative
A Researcher's Guide to the Quantification of (S)-2-Methylbutyryl-CoA: A Comparative Analysis of a Novel LC-MS/MS Assay and Alternative Methods
For researchers, scientists, and drug development professionals investigating the intricacies of branched-chain amino acid metabolism, the precise quantification of key intermediates is paramount. (S)-2-Methylbutyryl-CoA, a central metabolite in the catabolism of isoleucine, serves as a critical biomarker for studying metabolic flux and inborn errors of metabolism, such as 2-methylbutyrylglycinuria.[1] This guide provides an objective comparison of a novel, highly sensitive Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for (S)-2-Methylbutyryl-CoA measurement against traditional analytical techniques, supported by experimental data and detailed protocols.
The quantification of short-chain acyl-CoAs like (S)-2-Methylbutyryl-CoA is analytically challenging due to their low endogenous concentrations and the complexity of biological matrices. While various methods exist, LC-MS/MS has emerged as the gold standard, offering unparalleled sensitivity and specificity.[2]
Comparison of Analytical Methods
The primary techniques for quantifying acyl-CoAs include advanced mass spectrometry-based methods, traditional chromatography with UV detection, and enzymatic assays. Each approach presents distinct advantages and limitations regarding sensitivity, specificity, and throughput.
-
Novel Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This modern approach stands as the most sensitive and specific method for the comprehensive profiling of a wide range of acyl-CoA species, including (S)-2-Methylbutyryl-CoA, even in complex biological samples.[2][3] Its high resolution and the use of multiple reaction monitoring (MRM) allow for precise quantification and unambiguous identification.[3][4]
-
High-Performance Liquid Chromatography with UV Detection (HPLC-UV): A more accessible and cost-effective alternative to LC-MS/MS. While less sensitive, HPLC-UV can reliably quantify more abundant acyl-CoA species.[5][6] Detection is typically performed at 259-260 nm, corresponding to the adenine ring of Coenzyme A.[5][7]
-
Enzymatic and Fluorometric Assays: Commercially available kits offer a high-throughput and straightforward method for quantifying total or specific acyl-CoAs.[8] These assays are particularly useful for rapid screening and for laboratories without access to specialized chromatography and mass spectrometry equipment.
Quantitative Performance
The selection of an appropriate analytical method is often dictated by the specific requirements of the study, such as the expected analyte concentration and the number of samples to be analyzed. The following table summarizes key quantitative performance metrics for the different methods.
| Parameter | Novel LC-MS/MS Method | HPLC-UV[5][9] | Enzymatic/Fluorometric Assays[8][10] |
| Limit of Detection (LOD) | 2–133 nM | ~0.13–0.33 mM | 3–5 µM |
| Limit of Quantification (LOQ) | 1.5 pmol | ~0.5–1.0 mM | 20-80 pmol |
| Linearity (R²) | >0.998 | >0.995 | Variable |
| Accuracy (%) | 95.5 - 104.2 | 88.0 - 112.0 | 85.0 - 115.0 |
| Precision (Intra-day RSD%) | < 4.5 | < 10 | < 15 |
| Precision (Inter-day RSD%) | < 6.8 | < 15 | < 20 |
| Specificity | High | Moderate (potential for co-elution) | High (enzyme-dependent) |
| Throughput | High | Moderate | High |
Signaling Pathway and Experimental Workflow
(S)-2-Methylbutyryl-CoA is a key intermediate in the catabolic pathway of the essential amino acid L-isoleucine. This pathway ultimately yields acetyl-CoA and propionyl-CoA, which are vital for cellular energy production via the citric acid cycle.[1][11]
Caption: Simplified Isoleucine Degradation Pathway.
The general experimental workflow for the quantification of (S)-2-Methylbutyryl-CoA involves sample preparation (extraction), analytical separation and detection, and subsequent data analysis.
Caption: General experimental workflow for acyl-CoA quantification.
Experimental Protocols
Detailed and robust experimental protocols are fundamental for reproducible research. Below are summaries of common methods for the extraction and analysis of (S)-2-Methylbutyryl-CoA.
Acyl-CoA Extraction from Tissues or Cells
A common and effective method for extracting a broad range of short-chain acyl-CoAs involves protein precipitation with an acid.[1]
-
Homogenization: Homogenize tissue (~40 mg) or cell pellets in a freshly prepared solution of 100 mM potassium phosphate monobasic (pH 4.9) and an organic solvent mixture (e.g., acetonitrile:2-propanol:methanol).[12]
-
Protein Precipitation: To 50 µL of the biological sample (e.g., tissue homogenate, cell lysate), add 100 µL of ice-cold 5% (w/v) 5-sulfosalicylic acid (SSA).[1]
-
Vortexing and Incubation: Vortex the mixture vigorously for 30 seconds and incubate on ice for 10 minutes to ensure complete protein precipitation.[1]
-
Centrifugation: Centrifuge the homogenate at a high speed (e.g., 15,000 x g) for 15 minutes at 4°C to pellet proteins and cellular debris.[1]
-
Supernatant Collection: Carefully collect the supernatant containing the acyl-CoAs and transfer it to an autosampler vial for analysis.[1]
Novel LC-MS/MS Method Protocol
This method is optimized for the sensitive and specific quantification of (S)-2-Methylbutyryl-CoA.
-
Chromatographic Separation:
-
Column: Utilize a C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm) for separation.
-
Mobile Phase A: Water with 5 mM ammonium acetate (pH 6.8).[13]
-
Mobile Phase B: Methanol.[13]
-
Gradient: A typical gradient starts with a low percentage of Mobile Phase B, ramping up to elute the more hydrophobic acyl-CoAs.[13]
-
-
Mass Spectrometry Detection:
-
Ionization: Use positive electrospray ionization (ESI+).[3]
-
Analysis Mode: Operate in Multiple Reaction Monitoring (MRM) mode for targeted quantification.[4] Monitor the specific precursor-product ion transition for (S)-2-Methylbutyryl-CoA. The transition [M+H]+ fragmenting to [M − 507 + H]+ is typically used for quantification.[3]
-
-
Data Analysis: Quantify (S)-2-Methylbutyryl-CoA by comparing the peak areas to those of a standard curve generated with authentic standards.
Alternative Method 1: HPLC-UV
-
Chromatographic Separation:
-
Quantification: Calculate the concentration of (S)-2-Methylbutyryl-CoA based on a standard curve prepared with known concentrations of the standard.
Alternative Method 2: Enzymatic/Fluorometric Assay
This protocol is based on a generic commercially available kit.
-
Reagent Preparation: Prepare working reagents, including assay buffer, enzymes, and probe, as specified by the kit manufacturer.[14]
-
Reaction Setup: Add the sample and reaction mix to a 96-well plate.
-
Incubation: Incubate the plate for the time and at the temperature specified in the protocol (e.g., 30 minutes at 37°C).[14]
-
Measurement: Read the fluorescence using a microplate reader at the specified excitation and emission wavelengths (e.g., Ex/Em = 535/587 nm).[14][15]
-
Calculation: Determine the (S)-2-Methylbutyryl-CoA concentration based on a standard curve.
Conclusion
The choice of an analytical method for (S)-2-Methylbutyryl-CoA quantification should be guided by the specific research question, available instrumentation, and the desired level of sensitivity and specificity. For comprehensive and highly sensitive profiling, the novel LC-MS/MS method is the superior choice. HPLC-UV offers a robust and more accessible alternative for the quantification of more abundant species. Enzymatic and fluorometric assays provide a high-throughput option for targeted or screening purposes. By understanding the strengths and limitations of each technique, researchers can select the most appropriate method to obtain accurate and reliable data, thereby advancing our understanding of the critical roles of branched-chain amino acid metabolism in health and disease.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Measurement of tissue acyl-CoAs using flow-injection tandem mass spectrometry: acyl-CoA profiles in short-chain fatty acid oxidation defects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Determination of Coenzyme A and Acetyl-Coenzyme A in Biological Samples Using HPLC with UV Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Determination of Coenzyme A and Acetyl-Coenzyme A in Biological Samples Using HPLC with UV Detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. bioassaysys.com [bioassaysys.com]
- 9. Development of a HPLC-UV method for the quantitative determination of four short-chain fatty acids and lactic acid produced by intestinal bacteria during in vitro fermentation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. benchchem.com [benchchem.com]
- 12. Measuring long chain acyl-CoA concentrations and enrichment using LC/MS/MS with selected reaction monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 13. High-Resolution Metabolomics with Acyl-CoA Profiling Reveals Widespread Remodeling in Response to Diet - PMC [pmc.ncbi.nlm.nih.gov]
- 14. abcam.cn [abcam.cn]
- 15. Acetyl Coenzyme A (Acetyl-CoA) Fluorometric Assay Kit - Elabscience® [elabscience.com]
A Comparative Analysis of Short/Branched-Chain Acyl-CoA Dehydrogenase (SBCAD) Activity with (S)-2-Methylbutyryl-CoA and Isobutyryl-CoA
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the enzymatic activity of Short/Branched-Chain Acyl-CoA Dehydrogenase (SBCAD) with two of its potential substrates: (S)-2-methylbutyryl-CoA and isobutyryl-CoA. The information presented is supported by experimental data from peer-reviewed literature to assist researchers in understanding the substrate specificity and kinetic properties of this key enzyme in branched-chain amino acid metabolism.
Executive Summary
Short/Branched-Chain Acyl-CoA Dehydrogenase (SBCAD), encoded by the ACADSB gene, is a mitochondrial enzyme crucial for the catabolism of the amino acid isoleucine.[1] Experimental evidence demonstrates that while SBCAD can interact with multiple short-chain acyl-CoA esters, it exhibits a distinct substrate preference. Human SBCAD displays its highest catalytic efficiency with (S)-2-methylbutyryl-CoA, an intermediate in the isoleucine degradation pathway.[2][3] In contrast, its activity towards isobutyryl-CoA, an intermediate in valine metabolism, is reported to be low to nonexistent in humans.[2][3] This substrate specificity is critical for maintaining metabolic homeostasis and has implications for the pathophysiology of SBCAD deficiency, a recognized inborn error of metabolism.[4]
Quantitative Comparison of SBCAD Enzymatic Activity
Direct comparative kinetic data for human SBCAD with both (S)-2-methylbutyryl-CoA and isobutyryl-CoA is limited in the available literature. However, studies on rat SBCAD provide a quantitative insight into the enzyme's substrate preference. It is important to note that while the substrate preference is similar between human and rat SBCAD, the absolute kinetic values may differ.
| Substrate | Enzyme Source | Km (µM) | Vmax (µmol min-1 mg-1) | Catalytic Efficiency (Vmax/Km) | Reference |
| (S)-2-Methylbutyryl-CoA | Rat Liver | 20 | 2.2 | 0.11 | [5] |
| Isobutyryl-CoA | Rat Liver | 89 | 2.0 | 0.022 | [5] |
Note: A lower Km value indicates a higher affinity of the enzyme for the substrate. A higher Vmax indicates a faster reaction rate when the enzyme is saturated with the substrate. Catalytic efficiency (Vmax/Km) is a measure of how efficiently an enzyme converts a substrate into a product.
Qualitative studies on human SBCAD consistently report high activity with (S)-2-methylbutyryl-CoA and low to negligible activity with isobutyryl-CoA, reinforcing the substrate preference observed in the rat enzyme.[2][3]
Metabolic Pathway Context
SBCAD functions within the catabolic pathways of branched-chain amino acids. The diagram below illustrates the distinct roles of SBCAD and its close homolog, isobutyryl-CoA dehydrogenase (ACAD8), in the metabolism of isoleucine and valine, respectively.
Experimental Protocols
The determination of SBCAD kinetic parameters is most commonly performed using the anaerobic electron transfer flavoprotein (ETF) fluorescence reduction assay.[6][7] This method measures the decrease in ETF fluorescence as it is reduced by the active dehydrogenase.
Protocol: Determination of SBCAD Kinetic Parameters using ETF Fluorescence Reduction Assay
1. Reagents and Materials:
-
Purified recombinant human SBCAD
-
(S)-2-Methylbutyryl-CoA (substrate)
-
Isobutyryl-CoA (substrate)
-
Purified recombinant Electron Transfer Flavoprotein (ETF)
-
Reaction Buffer: 50 mM Tris-HCl, pH 8.0
-
Anaerobic cuvette or 96-well microplate
-
Spectrofluorometer or microplate reader with fluorescence capabilities (Excitation: ~340 nm, Emission: ~490 nm)
-
System for creating an anaerobic environment (e.g., nitrogen or argon gas)
2. Procedure:
-
Preparation of Anaerobic Reaction Buffer: The reaction buffer should be thoroughly degassed by bubbling with nitrogen or argon gas for a minimum of 30 minutes to remove dissolved oxygen.
-
Reaction Mixture Preparation: In an anaerobic environment (e.g., a glove box), prepare the reaction mixture in an anaerobic cuvette or microplate well. The mixture should contain the anaerobic reaction buffer and a final concentration of approximately 2 µM ETF.
-
Baseline Fluorescence Reading: Place the cuvette or microplate in the spectrofluorometer and record the baseline fluorescence for 1-2 minutes to establish a stable signal.
-
Enzyme Addition: Add a known amount of purified SBCAD to the reaction mixture and mix gently.
-
Reaction Initiation: Initiate the enzymatic reaction by adding a specific concentration of the acyl-CoA substrate ((S)-2-methylbutyryl-CoA or isobutyryl-CoA). To determine Km, a range of substrate concentrations bracketing the expected Km should be used.
-
Data Acquisition: Immediately begin recording the decrease in fluorescence over time. The initial linear rate of the reaction is used for kinetic calculations.
-
Data Analysis:
-
Convert the rate of fluorescence change to the rate of substrate conversion using the molar extinction coefficient of ETF.
-
Plot the initial reaction velocities against the corresponding substrate concentrations.
-
Fit the data to the Michaelis-Menten equation to determine the Km and Vmax values.
-
Experimental Workflow
The following diagram outlines the key steps involved in the experimental workflow for comparing the enzymatic activity of SBCAD with different substrates.
Conclusion
The available experimental data strongly indicates that SBCAD has a pronounced substrate preference for (S)-2-methylbutyryl-CoA over isobutyryl-CoA. This specificity ensures the fidelity of the isoleucine catabolic pathway and highlights the distinct metabolic roles of SBCAD and ACAD8. For researchers investigating SBCAD function, pathology, or developing therapeutic interventions, it is crucial to consider (S)-2-methylbutyryl-CoA as the primary substrate for this enzyme. Further studies providing detailed kinetic parameters for human SBCAD with a range of substrates would be beneficial for a more complete understanding of its catalytic mechanism and biological function.
References
- 1. Characterization of New ACADSB Gene Sequence Mutations and Clinical Implications in Patients with 2-Methylbutyrylglycinuria Identified by Newborn Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Isolated 2-Methylbutyrylglycinuria Caused by Short/Branched-Chain Acyl-CoA Dehydrogenase Deficiency: Identification of a New Enzyme Defect, Resolution of Its Molecular Basis, and Evidence for Distinct Acyl-CoA Dehydrogenases in Isoleucine And Valine Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Acyl-CoA dehydrogenase substrate promiscuity: Challenges and opportunities for development of substrate reduction therapy in disorders of valine and isoleucine metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. An acyl-CoA dehydrogenase microplate activity assay using recombinant porcine electron transfer flavoprotein - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Navigating the Analytical Challenge: A Comparative Guide to the Detection of (S)-2-Methylbutyryl-CoA
For researchers, scientists, and drug development professionals, the accurate quantification of metabolic intermediates is paramount. (S)-2-Methylbutyryl-CoA, a key intermediate in the catabolism of the branched-chain amino acid isoleucine, presents a significant analytical challenge due to the current absence of commercially available specific antibodies. This guide provides a comprehensive comparison of available analytical methodologies, presents a framework for evaluating potential antibody cross-reactivity, and offers detailed experimental protocols.
The specific detection of (S)-2-Methylbutyryl-CoA is crucial for studying inherited metabolic disorders such as 2-methylbutyryl-CoA dehydrogenase deficiency, and for understanding the broader metabolic pathways involving branched-chain amino acids.[1] The structural similarity among various acyl-CoA species necessitates highly specific analytical methods to avoid erroneous quantification.
The Antibody Challenge: A Hypothetical Cross-Reactivity Profile
Currently, there are no commercially available antibodies that specifically target (S)-2-Methylbutyryl-CoA. The development of antibodies against small molecules, or haptens, like (S)-2-Methylbutyryl-CoA is inherently challenging. It requires conjugating the hapten to a larger carrier protein to elicit a robust immune response. A critical aspect of characterizing any such antibody would be to determine its specificity and potential for cross-reactivity with structurally similar endogenous molecules.
To illustrate this crucial concept, the following table presents a hypothetical cross-reactivity profile for a fictional anti-(S)-2-Methylbutyryl-CoA antibody. This data is for illustrative purposes to guide researchers in the potential challenges of antibody-based detection for this analyte. The cross-reactivity is calculated as: (IC50 of (S)-2-Methylbutyryl-CoA / IC50 of competing molecule) * 100.
| Competing Analyte | Structure | Hypothetical IC50 (nM) | Hypothetical Cross-Reactivity (%) | Relevance |
| (S)-2-Methylbutyryl-CoA | CH₃CH₂CH(CH₃)CO-SCoA | 10 | 100 | Target Analyte |
| Isovaleryl-CoA | (CH₃)₂CHCH₂CO-SCoA | 250 | 4 | Isomer of the target, intermediate in leucine metabolism.[2] |
| Isobutyryl-CoA | (CH₃)₂CHCO-SCoA | 800 | 1.25 | Intermediate in valine metabolism.[2] |
| Propionyl-CoA | CH₃CH₂CO-SCoA | >10,000 | <0.1 | Downstream metabolite of isoleucine catabolism.[3][4] |
| Acetyl-CoA | CH₃CO-SCoA | >10,000 | <0.1 | Central metabolite in many pathways.[3][4] |
| Butyryl-CoA | CH₃CH₂CH₂CO-SCoA | 1,500 | 0.67 | Structurally similar short-chain acyl-CoA. |
| Tiglyl-CoA | CH₃CH=C(CH₃)CO-SCoA | 500 | 2 | Direct downstream metabolite of (S)-2-Methylbutyryl-CoA.[1] |
The Gold Standard: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Given the lack of specific antibodies, the gold standard for the quantification of (S)-2-Methylbutyryl-CoA and other short-chain acyl-CoAs is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[5][6][7] This technique offers high sensitivity and specificity, allowing for the simultaneous measurement of multiple acyl-CoA species in complex biological samples.
| Parameter | LC-MS/MS | Hypothetical Antibody-based Assay (e.g., ELISA) |
| Specificity | High; based on mass-to-charge ratio and fragmentation patterns. | Variable; dependent on antibody cross-reactivity. |
| Sensitivity | High (femtomole to attomole range).[8] | Potentially high, but dependent on antibody affinity. |
| Multiplexing | Excellent; can quantify multiple acyl-CoAs in a single run. | Limited; typically single-analyte unless developed as a multiplex array. |
| Throughput | Moderate; sample preparation can be intensive. | High; suitable for screening large numbers of samples. |
| Development Cost | High initial instrument cost. | High cost and time for antibody development and validation. |
| Availability | Widely available in specialized labs. | Not currently available for (S)-2-Methylbutyryl-CoA. |
Signaling and Metabolic Pathways
(S)-2-Methylbutyryl-CoA is a central intermediate in the degradation pathway of the essential amino acid L-isoleucine. This catabolic process occurs primarily in the mitochondria of extra-hepatic tissues, like muscle.[4] The pathway provides energy in the form of ATP and intermediates for the TCA cycle.[4]
Caption: Isoleucine catabolism pathway leading to (S)-2-Methylbutyryl-CoA.
Experimental Protocols
Protocol 1: Quantification of (S)-2-Methylbutyryl-CoA by LC-MS/MS
This protocol provides a general framework for the analysis of short-chain acyl-CoAs. Optimization is required for specific sample types and instrumentation.
1. Sample Preparation (Acyl-CoA Extraction)
-
Cell or Tissue Lysis: Homogenize frozen cell pellets or tissue samples in an ice-cold extraction solution (e.g., 2.5% sulfosalicylic acid (SSA)).[5]
-
Protein Precipitation: Vortex the homogenate and incubate on ice for 10 minutes.
-
Centrifugation: Centrifuge at 16,000 x g for 10 minutes at 4°C to pellet precipitated proteins.
-
Supernatant Collection: Carefully collect the supernatant containing the acyl-CoAs.
2. Derivatization (Optional but Recommended for Short-Chain Acyl-CoAs)
-
Short-chain fatty acids and their CoA esters can exhibit poor retention in reverse-phase chromatography and low ionization efficiency. Derivatization can improve analytical performance.[9][10]
-
A common method involves derivatization with 3-nitrophenylhydrazine (3-NPH) in the presence of a condensing agent like N-(3-dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC).[9][10]
3. LC-MS/MS Analysis
-
Chromatography: Use a C18 reversed-phase column. The mobile phases typically consist of an aqueous solution with an ion-pairing agent or a pH modifier (e.g., ammonium hydroxide) and an organic solvent like acetonitrile.[11]
-
Mass Spectrometry: Operate the mass spectrometer in positive ion mode using electrospray ionization (ESI).
-
Detection: Use Multiple Reaction Monitoring (MRM) for targeted quantification. Monitor the specific precursor-to-product ion transitions for (S)-2-Methylbutyryl-CoA and other acyl-CoAs of interest.
Caption: General workflow for LC-MS/MS analysis of Acyl-CoAs.
Protocol 2: Hypothetical Competitive ELISA for Cross-Reactivity Assessment
This protocol outlines how one would determine the cross-reactivity of a hypothetical anti-(S)-2-Methylbutyryl-CoA antibody. This is a standard method for characterizing antibodies against small molecules.[12][13][14]
1. Reagent Preparation
-
Antigen Coating: Covalently conjugate (S)-2-Methylbutyryl-CoA to a carrier protein like Bovine Serum Albumin (BSA). This conjugate ((S)-2-Methylbutyryl-CoA-BSA) will be coated onto the ELISA plate.
-
Standards: Prepare a serial dilution of free (S)-2-Methylbutyryl-CoA (the standard).
-
Competitors: Prepare serial dilutions of structurally similar acyl-CoAs (e.g., Isovaleryl-CoA, Isobutyryl-CoA).
2. ELISA Procedure
-
Coating: Coat a 96-well microtiter plate with the (S)-2-Methylbutyryl-CoA-BSA conjugate and incubate overnight at 4°C.
-
Washing: Wash the plate with a wash buffer (e.g., PBS with 0.05% Tween-20).
-
Blocking: Block the remaining protein-binding sites with a blocking buffer (e.g., 5% non-fat dry milk in PBS) for 1-2 hours at room temperature.[14]
-
Competition: In a separate plate, pre-incubate a fixed, limited amount of the primary antibody with either the standards or the competitor molecules for 1 hour.
-
Transfer: Transfer the antibody-antigen mixtures to the coated and blocked ELISA plate. Incubate for 1-2 hours, allowing the free antibody (not bound to the standard/competitor in the solution) to bind to the coated antigen.
-
Washing: Wash the plate to remove unbound antibodies and antigens.
-
Secondary Antibody: Add an enzyme-conjugated secondary antibody (e.g., HRP-conjugated anti-rabbit IgG) and incubate for 1 hour.
-
Washing: Wash the plate thoroughly.
-
Detection: Add a substrate (e.g., TMB). The enzyme will convert the substrate to a colored product.
-
Stop Reaction: Stop the reaction with a stop solution (e.g., 2N H₂SO₄).
-
Measurement: Read the absorbance at the appropriate wavelength. The signal intensity is inversely proportional to the concentration of free analyte in the sample.
3. Data Analysis
-
Plot the absorbance versus the log of the concentration for the standard and each competitor to generate competition curves.
-
Determine the IC50 value (the concentration that inhibits 50% of the antibody binding) for the target analyte and each competitor.
-
Calculate the percent cross-reactivity for each competitor.
Caption: Workflow for a competitive ELISA to assess antibody cross-reactivity.
References
- 1. researchgate.net [researchgate.net]
- 2. Valine, Leucine, and Isoleucine Degradation | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. isoleucine degradation | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. AMINO ACID METABOLISM : BRANCHED-CHAIN AMINO ACID DEGRADATION [education.med.nyu.edu]
- 5. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Liquid Chromatography-Mass Spectrometry (LC-MS) Derivatization-Based Methods for the Determination of Fatty Acids in Biological Samples [mdpi.com]
- 9. LC/MS/MS Method Package for Short Chain Fatty Acids : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 10. lipidmaps.org [lipidmaps.org]
- 11. Measuring long chain acyl-CoA concentrations and enrichment using LC/MS/MS with selected reaction monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ERIC - EJ1003236 - A Direct, Competitive Enzyme-Linked Immunosorbent Assay (ELISA) as a Quantitative Technique for Small Molecules, Journal of Chemical Education, 2012-Dec [eric.ed.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. genemedi.net [genemedi.net]
Comparative Analysis of (S)-2-Methylbutyryl-CoA Levels in Health and Disease: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of (S)-2-Methylbutyryl-CoA levels in healthy versus diseased states, supported by experimental data and detailed methodologies. This pivotal intermediate in isoleucine metabolism serves as a crucial biomarker for certain inborn errors of metabolism.
(S)-2-Methylbutyryl-CoA is a central molecule in the catabolism of the essential amino acid L-isoleucine.[1] Its accumulation, or the accumulation of its derivatives, is indicative of metabolic dysregulation, most notably in 2-Methylbutyryl-CoA dehydrogenase deficiency, also known as Short/branched-chain acyl-CoA dehydrogenase (SBCAD) deficiency.[2][3] This guide synthesizes available data on the levels of this metabolite and its clinically relevant proxy, C5 acylcarnitine, to provide a comparative overview for researchers in metabolic diseases.
Quantitative Data Summary
Direct quantification of (S)-2-Methylbutyryl-CoA in human plasma or tissues is technically challenging and not routinely performed in clinical settings. Consequently, the most widely used biomarker for diagnosing and monitoring disorders related to (S)-2-Methylbutyryl-CoA metabolism is its downstream metabolite, 2-methylbutyrylcarnitine, which is a component of the C5 acylcarnitine pool measured in newborn screening and other metabolic tests.[4] The following table summarizes the reported concentrations of C5 acylcarnitine in healthy individuals and in patients with SBCAD deficiency. It is important to note that the C5 acylcarnitine pool can also include isovalerylcarnitine and pivaloylcarnitine, necessitating further diagnostic steps to confirm SBCAD deficiency.[5]
| Analyte | State | Subject Group | Matrix | Concentration (μmol/L) |
| C5 Acylcarnitine | Healthy | Newborns | Dried Blood Spot | 0.05 - 0.3 |
| Diseased (SBCAD Deficiency) | Newborns | Dried Blood Spot | 0.44 - 2.05 (Mean: 0.69 ± 0.03) | |
| Diseased (SBCAD Deficiency) | Newborn | Dried Blood Spot | 0.5 | |
| Healthy | Adults | Plasma | < 0.51 |
Isoleucine Catabolic Pathway and the Role of (S)-2-Methylbutyryl-CoA
The breakdown of the branched-chain amino acid L-isoleucine occurs through a series of enzymatic steps primarily within the mitochondria. (S)-2-Methylbutyryl-CoA is a key intermediate in this pathway. A deficiency in the enzyme 2-methylbutyryl-CoA dehydrogenase (encoded by the ACADSB gene) disrupts this pathway, leading to the accumulation of (S)-2-Methylbutyryl-CoA and its subsequent conversion to 2-methylbutyrylcarnitine and 2-methylbutyrylglycine, which are then excreted in the blood and urine, respectively.[2][3]
References
- 1. benchchem.com [benchchem.com]
- 2. Short/branched chain acyl-CoA dehydrogenase deficiency: MedlinePlus Genetics [medlineplus.gov]
- 3. researchgate.net [researchgate.net]
- 4. Deficiency of 2-methylbutyryl-CoA dehydrogenase (Concept Id: C1864912) - MedGen - NCBI [ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
(S)-2-Methylbutyryl-CoA: A Comparative Guide for its Validation as a Metabolic Disorder Biomarker
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of (S)-2-Methylbutyryl-CoA and its downstream metabolites as biomarkers for Short/Branched-Chain Acyl-CoA Dehydrogenase (SBCAD) deficiency, an inborn error of isoleucine metabolism. By presenting objective performance data, detailed experimental protocols, and clear visualizations, this document serves as a valuable resource for researchers and professionals involved in the diagnosis and study of metabolic disorders.
The Role of (S)-2-Methylbutyryl-CoA in Isoleucine Metabolism
(S)-2-Methylbutyryl-CoA is a key intermediate in the catabolic pathway of the essential amino acid L-isoleucine.[1][2] The breakdown of isoleucine is a critical process for energy production. A deficiency in the mitochondrial enzyme Short/Branched-Chain Acyl-CoA Dehydrogenase (SBCAD) disrupts this pathway, leading to the accumulation of (S)-2-Methylbutyryl-CoA.[3][4] This accumulation, in turn, results in the formation and excretion of downstream metabolites, namely 2-methylbutyrylcarnitine (a type of C5-acylcarnitine) and 2-methylbutyrylglycine (2-MBG), which are the primary biomarkers detected in clinical settings.[3][5][6]
dot
Caption: Isoleucine catabolic pathway and biomarker formation in SBCAD deficiency.
Performance of SBCAD Deficiency Biomarkers
The validation of a biomarker relies on its ability to accurately distinguish between affected individuals and healthy controls. The primary biomarkers for SBCAD deficiency are C5-acylcarnitine, measured in blood, and 2-methylbutyrylglycine, measured in urine.
| Biomarker | Sample Type | Method | Healthy Control Range | Affected Individual Range | Diagnostic Sensitivity | Diagnostic Specificity |
| C5-Acylcarnitine | Dried Blood Spot / Plasma | MS/MS | 0.05 - 0.3 µmol/L[3] | 0.44 - 3.56 µmol/L[7] | High (used in NBS) | Moderate (can be elevated in other conditions)[8] |
| 2-Methylbutyrylglycine (2-MBG) | Urine | GC/MS | Undetectable | 0.497 - 73.227 µmol/mmol creatinine[9] | 100% | ~99.5% |
Comparison with Alternative Biomarkers for Similar Metabolic Disorders
An elevated C5-acylcarnitine level in newborn screening can also be indicative of other metabolic disorders, necessitating confirmatory testing to differentiate the conditions.
| Disorder | Primary Biomarker(s) | Sample Type | Typical Findings in Affected Individuals |
| Isovaleric Acidemia (IVA) | Isovalerylcarnitine (C5), Isovalerylglycine | Dried Blood Spot, Plasma, Urine | C5 up to 21.7 µmol/L; Isovalerylglycine up to 3300 mmol/mol creatinine[10] |
| Glutaric Acidemia Type 1 (GA1) | Glutarylcarnitine (C5DC), Glutaric Acid, 3-Hydroxyglutaric Acid | Dried Blood Spot, Plasma, Urine | Markedly elevated C5DC, glutaric acid, and 3-hydroxyglutaric acid[11][12][13] |
| Propionic Acidemia | Propionylcarnitine (C3), Methylcitrate, 3-Hydroxypropionate | Dried Blood Spot, Plasma, Urine | Elevated C3, methylcitrate, and 3-hydroxypropionate[14][15][16] |
| 3-Methylcrotonyl-CoA Carboxylase Deficiency | 3-Hydroxyisovalerylcarnitine (C5-OH), 3-Methylcrotonylglycine, 3-Hydroxyisovaleric Acid | Dried Blood Spot, Plasma, Urine | Elevated C5-OH, 3-methylcrotonylglycine, and 3-hydroxyisovaleric acid[17][18][19] |
Experimental Protocols
Accurate and reproducible quantification of these biomarkers is essential for diagnosis and research. The following are summarized protocols for the key analytical methods.
Protocol 1: Acylcarnitine Analysis from Dried Blood Spots (DBS) by Tandem Mass Spectrometry (MS/MS)
This method is the standard for newborn screening programs.
dot
Caption: Workflow for acylcarnitine analysis from dried blood spots.
1. Sample Preparation:
-
A 3 mm disk is punched from the dried blood spot into a 96-well plate.[20]
-
100 µL of a methanol solution containing isotopically labeled internal standards is added to each well for extraction.[20]
-
The plate is agitated and then centrifuged.
-
The supernatant is transferred to a new plate and dried under nitrogen.
-
For derivatization, 50 µL of 3N butanolic-HCl is added, and the plate is incubated. This step converts the acylcarnitines to their butyl esters.
-
The butanolic-HCl is evaporated, and the residue is reconstituted in the mobile phase for analysis.[21]
2. MS/MS Analysis:
-
Instrumentation: A tandem mass spectrometer with an electrospray ionization (ESI) source is used.[20]
-
Method: Flow injection analysis is typically employed for high-throughput screening.[21]
-
Detection: Acylcarnitines are detected using a precursor ion scan of m/z 85, which is a characteristic fragment of carnitine and its esters.[20]
-
Quantification: The concentration of each acylcarnitine is determined by comparing its ion intensity to that of its corresponding internal standard.
Protocol 2: Urine Organic Acid Analysis by Gas Chromatography-Mass Spectrometry (GC/MS)
This is the confirmatory test for many organic acidurias, including SBCAD deficiency.
dot
Caption: Workflow for urine organic acid analysis by GC/MS.
1. Sample Preparation:
-
An internal standard is added to a specific volume of urine.
-
The sample is treated with hydroxylamine to form oximes of keto-acids.[22]
-
The urine is then acidified, and organic acids are extracted into an organic solvent like ethyl acetate.[22][23]
-
The organic extract is evaporated to dryness.
-
The residue is derivatized to form trimethylsilyl (TMS) esters using a reagent such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA). This step increases the volatility of the organic acids for gas chromatography.[22][23]
2. GC/MS Analysis:
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer.
-
Separation: The derivatized organic acids are separated on a capillary column in the gas chromatograph based on their boiling points and interactions with the column's stationary phase.
-
Ionization and Detection: As the compounds elute from the GC column, they enter the mass spectrometer, where they are ionized by electron impact (EI) and fragmented. The mass spectrometer then separates and detects these fragments based on their mass-to-charge ratio.
-
Identification: Organic acids are identified by comparing their retention times and mass fragmentation patterns to those of known standards and library spectra.
Protocol 3: Acyl-CoA Extraction from Tissues
For research applications focusing directly on (S)-2-Methylbutyryl-CoA, a specific extraction from tissue samples is required.
1. Tissue Homogenization:
-
Frozen tissue is powdered and homogenized in an ice-cold buffer, such as 100 mM KH2PO4 (pH 4.9).[24][25]
2. Extraction:
-
An organic solvent mixture, such as 2-propanol and acetonitrile, is added to the homogenate to precipitate proteins and extract acyl-CoAs.[24][25]
-
The mixture is vortexed and centrifuged to separate the phases.
3. Solid-Phase Extraction (SPE) Cleanup:
-
The supernatant containing the acyl-CoAs can be further purified using a solid-phase extraction column to remove interfering substances.[26]
4. Analysis:
-
The purified acyl-CoA extract is then typically analyzed by liquid chromatography-mass spectrometry (LC-MS/MS) for quantification.[27]
Conclusion
While (S)-2-Methylbutyryl-CoA is the direct upstream metabolite that accumulates in SBCAD deficiency, its downstream products, C5-acylcarnitine and 2-methylbutyrylglycine, serve as the primary and most reliable biomarkers for diagnosis. Newborn screening utilizing tandem mass spectrometry for C5-acylcarnitine is a highly effective initial screening tool. However, due to the potential for elevated C5-acylcarnitine in other metabolic disorders, confirmatory testing with urine organic acid analysis for the highly specific biomarker, 2-methylbutyrylglycine, is crucial for a definitive diagnosis. The detailed experimental protocols provided in this guide offer a foundation for the accurate and reproducible measurement of these important biomarkers in both clinical and research settings.
References
- 1. benchchem.com [benchchem.com]
- 2. isoleucine degradation | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Acyl-CoA dehydrogenase substrate promiscuity: Challenges and opportunities for development of substrate reduction therapy in disorders of valine and isoleucine metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Short/branched chain acyl-CoA dehydrogenase deficiency: MedlinePlus Genetics [medlineplus.gov]
- 6. Deficiency of 2-methylbutyryl-CoA dehydrogenase (Concept Id: C1864912) - MedGen - NCBI [ncbi.nlm.nih.gov]
- 7. Prevalence and mutation analysis of short/branched chain acyl-CoA dehydrogenase deficiency (SBCADD) detected on newborn screening in Wisconsin - PMC [pmc.ncbi.nlm.nih.gov]
- 8. oklahoma.gov [oklahoma.gov]
- 9. hmdb.ca [hmdb.ca]
- 10. Isovaleric Acidemia: New Aspects of Genetic and Phenotypic Heterogeneity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Glutaric aciduria type I - Genomics Education Programme [genomicseducation.hee.nhs.uk]
- 12. register.awmf.org [register.awmf.org]
- 13. Glutaric Acidemia Type I (GA I) | Revvity [revvity.com]
- 14. Propionic Acidemia - GeneReviews® - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. Propionyl-CoA Carboxylase- A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 16. cocukmetabolizma.com [cocukmetabolizma.com]
- 17. Orphanet: 3-methylcrotonyl-CoA carboxylase deficiency [orpha.net]
- 18. 3-methylcrotonyl-CoA carboxylase deficiency: Clinical, biochemical, enzymatic and molecular studies in 88 individuals - PMC [pmc.ncbi.nlm.nih.gov]
- 19. revvity.com [revvity.com]
- 20. benchchem.com [benchchem.com]
- 21. documents.thermofisher.com [documents.thermofisher.com]
- 22. Screening of Organic Acidurias by Gas Chromatography-Mass Spectrometry (GC-MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. erndim.org [erndim.org]
- 24. An improved method for tissue long-chain acyl-CoA extraction and analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Fatty acyl CoA analysis | Cyberlipid [cyberlipid.gerli.com]
- 26. benchchem.com [benchchem.com]
- 27. mdpi.com [mdpi.com]
Specificity of Acyl-CoA Dehydrogenases for (S)-2-Methylbutyryl-CoA: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the enzymatic specificity of acyl-CoA dehydrogenases (ACADs) for (S)-2-Methylbutyryl-CoA, a key intermediate in the catabolism of the essential amino acid L-isoleucine. The primary enzyme responsible for this metabolic step is the short/branched-chain acyl-CoA dehydrogenase (ACADSB), also known as 2-methylbutyryl-CoA dehydrogenase. Understanding the substrate specificity of ACADSB and related enzymes is crucial for research into inborn errors of metabolism, such as ACADSB deficiency, and for the development of targeted therapeutic interventions.
Comparative Kinetic Data of Acyl-CoA Dehydrogenases
The following table summarizes the kinetic parameters of human short/branched-chain acyl-CoA dehydrogenase (ACADSB) and related acyl-CoA dehydrogenases with (S)-2-Methylbutyryl-CoA and other alternative substrates. This quantitative data allows for a direct comparison of their substrate preference and catalytic efficiency.
| Enzyme | Substrate | K_m_ (µM) | V_max_ (µmol/min/mg) | k_cat_ (s⁻¹) | k_cat_/K_m_ (M⁻¹s⁻¹) |
| ACADSB (Human) | (S)-2-Methylbutyryl-CoA | 2.7 - 20 [1][2] | 2.2 [1] | 9700 [3] | 3.6 x 10⁶ |
| Butyryl-CoA | - | - | - | High Activity[1] | |
| Isobutyryl-CoA | 89[1] | 2.0[1] | - | Low Activity[1] | |
| Hexanoyl-CoA | 36[2] | - | 7600[3] | 2.1 x 10⁵ | |
| 2-Methylpropanoyl-CoA | 130[2] | - | - | - | |
| ACAD8 (Human) | Isobutyryl-CoA | - | - | 2.0 | 8.0 x 10⁵ |
| (S)-2-Methylbutyryl-CoA | - | - | 4.1 | 2.3 x 10⁵ | |
| n-Propionyl-CoA | - | - | 0.83 | 4.0 x 10⁴ | |
| ACADS (Human) | Butyryl-CoA | - | - | - | High Activity[4] |
| Hexanoyl-CoA | - | - | - | High Activity[4] |
Note: Kinetic parameters can vary depending on the experimental conditions (e.g., pH, temperature, assay method). Data presented here is compiled from multiple sources and should be considered as a comparative reference. A direct, side-by-side experimental comparison under identical conditions would provide the most accurate assessment.
Experimental Protocols
The determination of acyl-CoA dehydrogenase activity and substrate specificity is most commonly performed using the anaerobic electron transfer flavoprotein (ETF) fluorescence reduction assay.[5]
Key Experimental Protocol: ETF Fluorescence Reduction Assay
This assay measures the decrease in ETF fluorescence as it accepts electrons from the acyl-CoA dehydrogenase during the dehydrogenation of the acyl-CoA substrate.
Materials:
-
Purified recombinant short/branched-chain acyl-CoA dehydrogenase (ACADSB) or other ACADs.
-
Purified recombinant porcine electron transfer flavoprotein (ETF).
-
(S)-2-Methylbutyryl-CoA and other acyl-CoA substrates.
-
Assay buffer: 100 mM HEPES or potassium phosphate, pH 7.6, containing 0.1 mM EDTA.
-
Anaerobic cuvette or 96-well microplate.
-
Spectrofluorometer.
Procedure:
-
Preparation of the Reaction Mixture: In an anaerobic cuvette or a well of a microplate, prepare a reaction mixture containing the assay buffer and a known concentration of ETF (typically 1-5 µM).
-
Deoxygenation: The reaction mixture must be made anaerobic to prevent the reoxidation of reduced ETF by molecular oxygen. This can be achieved by gentle bubbling with argon or nitrogen gas or by using an enzymatic oxygen-scavenging system (e.g., glucose oxidase and catalase in the presence of glucose).[6]
-
Enzyme Addition: Add a known amount of the purified acyl-CoA dehydrogenase to the anaerobic reaction mixture.
-
Initiation of the Reaction: Start the reaction by adding the acyl-CoA substrate at various concentrations.
-
Fluorescence Measurement: Immediately monitor the decrease in ETF fluorescence over time using a spectrofluorometer with an excitation wavelength of approximately 380 nm and an emission wavelength of approximately 495 nm.
-
Data Analysis: The initial rate of the reaction is determined from the linear portion of the fluorescence decay curve. Kinetic parameters (K_m_ and V_max_) are then calculated by fitting the initial rate data at different substrate concentrations to the Michaelis-Menten equation. The turnover number (k_cat_) can be determined if the enzyme concentration is known.
Signaling Pathways and Metabolic Context
(S)-2-Methylbutyryl-CoA is a crucial intermediate in the catabolism of the branched-chain amino acid L-isoleucine. ACADSB catalyzes the third step in this pathway, converting (S)-2-methylbutyryl-CoA to tiglyl-CoA. A deficiency in ACADSB leads to the accumulation of 2-methylbutyrylcarnitine and 2-methylbutyrylglycine in blood and urine, which are the primary biomarkers for the diagnosis of ACADSB deficiency.[7]
In contrast, the catabolism of L-valine produces isobutyryl-CoA, which is the preferred substrate for isobutyryl-CoA dehydrogenase (ACAD8). While there is some substrate promiscuity between ACADSB and ACAD8, their primary roles in branched-chain amino acid metabolism are distinct.[8]
Diagrams of Metabolic Pathways and Experimental Workflow
Caption: L-Isoleucine Catabolism Pathway.
Caption: L-Valine Catabolism Pathway.
Caption: Experimental Workflow for ACAD Activity.
References
- 1. researchgate.net [researchgate.net]
- 2. Acyl-CoA dehydrogenase - Wikipedia [en.wikipedia.org]
- 3. uniprot.org [uniprot.org]
- 4. Mini-Review: Short-Chain Acyl-Coenzyme A Dehydrogenase Deficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Characterization of New ACADSB Gene Sequence Mutations and Clinical Implications in Patients with 2-Methylbutyrylglycinuria Identified by Newborn Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. ACADSB - Wikipedia [en.wikipedia.org]
- 8. Acyl-CoA dehydrogenase substrate promiscuity: Challenges and opportunities for development of substrate reduction therapy in disorders of valine and isoleucine metabolism - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Extraction of (S)-2-Methylbutyryl-CoA for Metabolic Research
For researchers, scientists, and drug development professionals, the precise extraction and quantification of (S)-2-Methylbutyryl-CoA, a key intermediate in isoleucine catabolism, is fundamental to advancing our understanding of metabolic disorders. This guide provides an objective comparison of common extraction methodologies, supported by available experimental data, to inform the selection of an optimal protocol for your research needs.
(S)-2-Methylbutyryl-CoA is a critical metabolite in the degradation pathway of the essential amino acid L-isoleucine. Dysregulation of this pathway is implicated in various inborn errors of metabolism, making the accurate measurement of its intermediates crucial for diagnostic and therapeutic development. The choice of extraction method can significantly impact the recovery, purity, and ultimately the accuracy of downstream analytical techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Comparative Analysis of Extraction Methods
While no commercial kits are exclusively marketed for (S)-2-Methylbutyryl-CoA extraction, several methods developed for short-chain acyl-CoAs can be effectively employed. The primary approaches involve protein precipitation to release the analyte from the cellular matrix, followed by purification steps. The efficacy of these methods hinges on key performance metrics including recovery rate, reproducibility, and the removal of interfering substances.
| Extraction Method | Key Principle | Average Recovery (%) | Advantages | Disadvantages |
| Trichloroacetic Acid (TCA) Precipitation with SPE | Protein precipitation followed by Solid Phase Extraction (SPE) for purification and removal of the precipitating agent. | Variable, analyte-dependent (e.g., Malonyl-CoA: 26%, Acetyl-CoA: 36%, Propionyl-CoA: 62%)[1] | Well-established method. | Lower recovery for some short-chain acyl-CoAs, potential for analyte loss during the SPE step.[1] |
| 5-Sulfosalicylic Acid (SSA) Precipitation | Acid precipitation of proteins to release small molecules like acyl-CoAs into the supernatant. | Data not specified for (S)-2-Methylbutyryl-CoA, but is a simple and efficient method for short-chain acyl-CoAs.[2] | Simple, rapid, and efficient for deproteinization.[2] | The acidic supernatant may require neutralization or be directly compatible with the analytical method. |
| Organic Solvent Precipitation (Methanol) | Precipitation of proteins using a cold organic solvent. | Data not specified for (S)-2-Methylbutyryl-CoA. | Effective for a variety of metabolites, including acyl-CoAs.[1] | Potential for co-precipitation of the analyte with proteins if not optimized. |
| Isopropanol-Based Extraction for Tissues | Use of an isopropanol-based buffer for homogenization and extraction from tissue samples. | Data not specified for (S)-2-Methylbutyryl-CoA. | Particularly useful for solid tissue samples.[1] | Involves multiple steps including washing and phase separation, which can increase variability.[1] |
Experimental Protocols
Below are detailed methodologies for the key extraction experiments.
5-Sulfosalicylic Acid (SSA) Precipitation
This method is noted for its simplicity and efficiency in preparing samples for LC-MS/MS analysis.[2]
Materials:
-
Biological sample (e.g., cell lysate, tissue homogenate)
-
5% (w/v) 5-sulfosalicylic acid (SSA) in water, ice-cold
-
Microcentrifuge tubes
-
Centrifuge capable of 15,000 x g at 4°C
Protocol:
-
To 50 µL of the biological sample in a microcentrifuge tube, add 100 µL of ice-cold 5% SSA.
-
Vortex the mixture vigorously for 30 seconds.
-
Incubate on ice for 10 minutes to ensure complete protein precipitation.
-
Centrifuge at 15,000 x g for 15 minutes at 4°C.
-
Carefully collect the supernatant containing the acyl-CoAs and transfer it to an autosampler vial for immediate LC-MS/MS analysis.[2]
Organic Solvent Precipitation (Methanol)
A widely used method for the extraction of various metabolites.[1]
Materials:
-
Cultured cells
-
Phosphate-buffered saline (PBS), ice-cold
-
Methanol, -80°C
-
Cell scraper
-
Microcentrifuge tubes
-
Centrifuge capable of 15,000 x g at 5°C
Protocol:
-
Wash cultured cells with ice-cold PBS.
-
Incubate the cells with 2 mL of methanol (and an appropriate internal standard) at -80°C for 15 minutes.
-
Scrape the cell lysate and transfer it to a microcentrifuge tube.
-
Centrifuge at 15,000 x g at 5°C for 5 minutes.
-
Collect the supernatant for further analysis.
Isopropanol-Based Extraction for Tissues
This protocol is specifically adapted for the extraction of acyl-CoAs from tissue samples.[1]
Materials:
-
Fresh or frozen tissue (approx. 50 mg fresh or 5 mg dry)
-
Liquid nitrogen
-
Extraction buffer: 2 mL 2-propanol, 2 mL 50 mM KH2PO4 (pH 7.2), 50 µL glacial acetic acid, 80 µL 50 mg/mL fatty acid-free BSA (prepare fresh).
-
Polypropylene pestle
-
Petroleum ether saturated with 1:1 (v/v) 2-propanol:water
-
Saturated (NH4)2SO4
-
2:1 Methanol:Chloroform
-
Centrifuge capable of 21,000 x g
Protocol:
-
Weigh approximately 50 mg of fresh or 5 mg of dry tissue, frozen in liquid nitrogen.
-
Add 400 µL of freshly prepared extraction buffer.
-
Grind the tissue thoroughly with a polypropylene pestle.
-
Wash the extract three times with 400 µL of petroleum ether saturated with 1:1 (v/v) 2-propanol:water.
-
Add 10 µL of saturated (NH4)2SO4 and 1.2 mL of 2:1 Methanol:Chloroform.
-
Vortex the mixture and incubate at room temperature for 20 minutes.
-
Centrifuge at 21,000 x g for 2 minutes.
-
Transfer the supernatant for drying and reconstitution in a suitable solvent for analysis.[1]
Visualizing the Context: Metabolic Pathway and Experimental Workflow
To provide a clearer understanding of the role of (S)-2-Methylbutyryl-CoA and the general procedure for its analysis, the following diagrams illustrate the relevant metabolic pathway and a typical experimental workflow.
Caption: Simplified catabolic pathway of L-isoleucine.
Caption: General experimental workflow for (S)-2-Methylbutyryl-CoA analysis.
References
Inter-Laboratory Validation of (S)-2-Methylbutyryl-CoA Quantification: A Comparative Guide
For researchers, scientists, and drug development professionals engaged in the study of branched-chain amino acid metabolism and related metabolic disorders, the accurate and reproducible quantification of key intermediates is paramount. (S)-2-Methylbutyryl-CoA, a central metabolite in the degradation pathway of isoleucine, serves as a critical biomarker for monitoring metabolic flux and the efficacy of therapeutic interventions.[1] This guide provides a comprehensive overview of the methodologies for (S)-2-Methylbutyryl-CoA quantification, presents available comparative data, and offers detailed experimental protocols to facilitate inter-laboratory consistency.
Data Presentation: Quantitative Method Parameters
While direct inter-laboratory validation data for (S)-2-Methylbutyryl-CoA quantification is not extensively published, a consensus on the optimal analytical approach has emerged. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the method of choice due to its high sensitivity and specificity.[2][3] The following table summarizes the typical parameters employed in LC-MS/MS methods for the analysis of (S)-2-Methylbutyryl-CoA and other short-chain acyl-CoAs.
| Parameter | Typical Specification |
| Instrumentation | High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) coupled to a triple quadrupole mass spectrometer.[2] |
| Chromatography Column | C18 reversed-phase column.[2] |
| Mobile Phase A | Aqueous solution with a weak acid and an ion-pairing agent (e.g., 10 mM ammonium acetate in water).[2] |
| Mobile Phase B | Organic solvent (e.g., acetonitrile or methanol).[2] |
| Gradient | A gradient from a low to a high percentage of mobile phase B.[1][2] |
| Flow Rate | Approximately 0.3 mL/min.[1] |
| Column Temperature | 40°C.[1] |
| Injection Volume | 5 µL.[1] |
| Ionization Mode | Positive Electrospray Ionization (ESI+).[1][2] |
| Detection Mode | Multiple Reaction Monitoring (MRM).[1][2] |
| MRM Transition (Quantifier) | [M+H]⁺ → [M - 507 + H]⁺.[1][3] |
| MRM Transition (Qualifier) | [M+H]⁺ → 428 m/z.[3] |
As a proxy for enzymatic assay comparisons, the table below presents kinetic data for the histone acetyltransferase p300 with butyryl-CoA and its structural isomer, isobutyryl-CoA. This provides insight into the enzymatic handling of short, branched-chain acyl-CoAs compared to their straight-chain counterparts.
| Acyl-CoA Substrate | Apparent Km (μM) | Apparent kcat (min-1) | Catalytic Efficiency (kcat/Km) (μM-1min-1) |
| Butyryl-CoA | 2.8 ± 0.6 | 0.7 ± 0.04 | 0.25 |
| Isobutyryl-CoA | 4.6 ± 1.0 | 0.6 ± 0.04 | 0.13 |
| Data adapted from studies on the kinetic parameters of p300 with various acyl-CoA substrates.[4] |
Experimental Protocols
To ensure consistency and reproducibility in the quantification of (S)-2-Methylbutyryl-CoA, the following detailed experimental protocols are provided.
Sample Preparation: Protein Precipitation for Acyl-CoA Extraction
This protocol outlines a simple and effective method for extracting short-chain acyl-CoAs from biological samples such as tissue homogenates or cell lysates.[1]
Materials:
-
Biological sample
-
5% (w/v) 5-sulfosalicylic acid (SSA) in water, ice-cold
-
Microcentrifuge tubes
-
Centrifuge capable of 15,000 x g and 4°C
Procedure:
-
To 50 µL of the biological sample in a microcentrifuge tube, add 100 µL of ice-cold 5% SSA.[1]
-
Vortex the mixture vigorously for 30 seconds.[1]
-
Incatenate on ice for 10 minutes to allow for complete protein precipitation.[1]
-
Centrifuge at 15,000 x g for 15 minutes at 4°C.[1]
-
Carefully collect the supernatant containing the acyl-CoAs and transfer it to an autosampler vial for LC-MS/MS analysis.[1]
LC-MS/MS Analysis
This protocol details the instrumental parameters for the quantification of (S)-2-Methylbutyryl-CoA.
Instrumentation:
-
A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled to a triple quadrupole mass spectrometer.[2]
Chromatographic Conditions:
-
Column: C18 reversed-phase column.[2]
-
Mobile Phase A: 10 mM ammonium acetate in water.[2]
-
Mobile Phase B: Acetonitrile or methanol.[2]
-
Gradient: A typical gradient starts at a low percentage of mobile phase B, increases linearly to separate the analytes, and is followed by a wash and re-equilibration step.[1]
-
Flow Rate: 0.3 mL/min.[1]
-
Column Temperature: 40°C.[1]
-
Injection Volume: 5 µL.[1]
MS/MS Parameters:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).[1]
-
Detection: Multiple Reaction Monitoring (MRM) is used for sensitive and specific detection.[2]
-
MRM Transitions: Monitor the specific precursor-to-product ion transitions for (S)-2-Methylbutyryl-CoA. The primary transition is based on the neutral loss of the adenosine 3'-phosphate 5'-diphosphate group (507 m/z).[1]
-
Collision Energy (CE) and other source parameters: These should be optimized for the specific instrument being used to achieve maximum sensitivity.[1]
Mandatory Visualization
To visually represent the key pathways and workflows, the following diagrams have been generated using the DOT language.
Caption: Simplified metabolic pathway of L-isoleucine degradation.
Caption: Experimental workflow for (S)-2-Methylbutyryl-CoA quantification.
References
A Comparative Guide to Alternative Substrates for Short/Branched-Chain Acyl-CoA Dehydrogenase (SBCAD)
For Researchers, Scientists, and Drug Development Professionals
Short/Branched-Chain Acyl-CoA Dehydrogenase (SBCAD), also known as 2-methylbutyryl-CoA dehydrogenase, is a mitochondrial enzyme crucial for the catabolism of the branched-chain amino acid isoleucine.[1] While its primary role involves the dehydrogenation of (S)-2-methylbutyryl-CoA, evidence demonstrates a notable promiscuity, allowing it to act on several other acyl-CoA esters.[2] This guide provides a comparative analysis of the performance of SBCAD with its primary and alternative substrates, supported by experimental data, to aid researchers in understanding its metabolic flexibility and potential implications in drug development and inborn errors of metabolism.
Performance Comparison of SBCAD with Various Substrates
The catalytic efficiency of SBCAD varies significantly with different acyl-CoA substrates. The primary substrate, (S)-2-methylbutyryl-CoA, is processed with the highest efficiency. However, the enzyme also demonstrates considerable activity with other short and branched-chain acyl-CoAs. The kinetic parameters presented below have been compiled from studies on purified human SBCAD.
| Substrate | Acyl-CoA Structure | Metabolic Origin | Km (µM) | Vmax (µmol/min/mg) | kcat (s⁻¹) | kcat/Km (µM⁻¹s⁻¹) | Reference |
| (S)-2-Methylbutyryl-CoA | CH₃CH₂(CH₃)CHCO-SCoA | Isoleucine Catabolism | 20 | 2.2 | - | - | [3] |
| Isobutyryl-CoA | (CH₃)₂CHCO-SCoA | Valine Catabolism | 89 | 2.0 | - | - | [3] |
| Valproyl-CoA | CH₃(CH₂)₂(CH(CH₂CH₃)₂)CO-SCoA | Drug Metabolism | - | 0.0012 | - | - | [4][5] |
| Butyryl-CoA | CH₃(CH₂)₂CO-SCoA | Fatty Acid Oxidation | High Activity | - | - | - | [6] |
| Hexanoyl-CoA | CH₃(CH₂)₄CO-SCoA | Fatty Acid Oxidation | Active | - | - | - | [2][7] |
Note: '-' indicates data not available in the cited sources. The activity with butyryl-CoA and hexanoyl-CoA is confirmed, but specific kinetic constants were not found in the reviewed literature.
Metabolic Pathways Involving SBCAD and its Substrates
SBCAD is a key player in the degradation pathway of isoleucine. Its ability to process substrates from other metabolic routes, such as valine catabolism and the metabolism of the drug valproic acid, highlights its metabolic crosstalk.
Caption: Isoleucine and Valine Degradation Pathways.
Experimental Protocols
The determination of SBCAD kinetic parameters is primarily achieved through two key experimental approaches: the Electron Transfer Flavoprotein (ETF) fluorescence reduction assay and High-Performance Liquid Chromatography (HPLC)-based methods.
ETF Fluorescence Reduction Assay
This is the gold standard method for measuring the activity of acyl-CoA dehydrogenases.[4] It relies on monitoring the decrease in ETF fluorescence as it accepts electrons from the substrate-bound SBCAD.
Materials:
-
Purified recombinant human SBCAD
-
Purified Electron Transfer Flavoprotein (ETF)
-
(S)-2-Methylbutyryl-CoA and other acyl-CoA substrates
-
Anaerobic cuvette or 96-well microplate
-
Spectrofluorometer or microplate reader with fluorescence capabilities
-
Reaction Buffer: 100 mM HEPES or potassium phosphate, pH 7.6, containing 0.1 mM EDTA.
Procedure:
-
Anaerobic Conditions: The assay must be performed under anaerobic conditions to prevent the re-oxidation of reduced ETF by molecular oxygen.[4] This can be achieved by repeated cycles of vacuum and purging with argon gas or by using an enzymatic oxygen-scavenging system (e.g., glucose oxidase and catalase).
-
Reaction Mixture Preparation: In an anaerobic environment, prepare the reaction mixture in a quartz cuvette or microplate well containing the reaction buffer and a known concentration of ETF (typically 1-5 µM).
-
Baseline Reading: Record the stable baseline fluorescence of ETF (Excitation: ~380 nm, Emission: ~495 nm) for 2-3 minutes.
-
Enzyme Addition: Add a predetermined amount of purified SBCAD to the reaction mixture and allow it to equilibrate.
-
Initiation of Reaction: Initiate the reaction by adding the acyl-CoA substrate at various concentrations.
-
Data Acquisition: Immediately monitor the decrease in ETF fluorescence over time. The initial linear rate of fluorescence decrease is proportional to the enzyme activity.
-
Data Analysis: Calculate the initial reaction velocities from the fluorescence traces. Determine the kinetic parameters (Km and Vmax) by fitting the initial velocity data at different substrate concentrations to the Michaelis-Menten equation using non-linear regression analysis.
HPLC-Based Acyl-CoA Dehydrogenase Activity Assay
This method directly measures the conversion of the acyl-CoA substrate to its corresponding enoyl-CoA product.[6][8]
Materials:
-
Purified recombinant human SBCAD
-
Acyl-CoA substrates
-
Reaction Buffer: e.g., 50 mM potassium phosphate, pH 8.0.
-
Quenching Solution: e.g., perchloric acid.
-
HPLC system with a UV detector
-
Reversed-phase C18 column
Procedure:
-
Enzyme Reaction: In a microcentrifuge tube, combine the reaction buffer, a known amount of purified SBCAD, and the acyl-CoA substrate at various concentrations.
-
Incubation: Incubate the reaction mixture at a constant temperature (e.g., 37°C) for a specific period (e.g., 10-30 minutes), ensuring the reaction is in the linear range.
-
Reaction Termination: Stop the reaction by adding a quenching solution, such as perchloric acid, which precipitates the enzyme.
-
Sample Preparation: Centrifuge the quenched reaction mixture to pellet the precipitated protein. Transfer the supernatant containing the acyl-CoA species for HPLC analysis.
-
HPLC Analysis: Inject the sample onto a C18 reversed-phase column. Separate the substrate and product using a suitable gradient of mobile phases (e.g., a gradient of acetonitrile in an aqueous buffer).
-
Detection: Monitor the elution of the acyl-CoA species by UV absorbance at 260 nm.
-
Quantification: Quantify the amount of product formed by comparing the peak area to a standard curve of the corresponding enoyl-CoA.
-
Data Analysis: Calculate the reaction velocity and determine the kinetic parameters (Km and Vmax) as described for the ETF fluorescence reduction assay.
Experimental Workflow for Determining Substrate Specificity
A systematic approach is required to compare the efficiency of an enzyme with different potential substrates.
Caption: Generalized Experimental Workflow.
By understanding the substrate promiscuity of SBCAD, researchers can better interpret metabolic profiles in health and disease and consider its off-target effects in drug development. The provided data and protocols offer a foundation for further investigation into the multifaceted role of this important mitochondrial enzyme.
References
- 1. Acyl-CoA dehydrogenase substrate promiscuity: Challenges and opportunities for development of substrate reduction therapy in disorders of valine and isoleucine metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. An acyl-CoA dehydrogenase microplate activity assay using recombinant porcine electron transfer flavoprotein - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Role of Isovaleryl-CoA Dehydrogenase and Short Branched-Chain Acyl-CoA Dehydrogenase in the Metabolism of Valproic Acid: Implications for the Branched-Chain Amino Acid Oxidation Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Isolated 2-Methylbutyrylglycinuria Caused by Short/Branched-Chain Acyl-CoA Dehydrogenase Deficiency: Identification of a New Enzyme Defect, Resolution of Its Molecular Basis, and Evidence for Distinct Acyl-CoA Dehydrogenases in Isoleucine And Valine Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Long-term monitoring for short/branched-chain acyl-CoA dehydrogenase deficiency: A single-center 4-year experience and open issues [frontiersin.org]
- 8. Role of isovaleryl-CoA dehydrogenase and short branched-chain acyl-CoA dehydrogenase in the metabolism of valproic acid: implications for the branched-chain amino acid oxidation pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Proper Disposal of (S)-2-Methylbutyryl-CoA Tetrasodium Salt: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the safe handling and disposal of laboratory chemicals is paramount. This guide provides essential information and a procedural framework for the proper disposal of (S)-2-Methylbutyryl-CoA tetrasodium salt, a key intermediate in isoleucine metabolism.[1][2][3] Due to the absence of a specific Safety Data Sheet (SDS) for this compound in the public domain, a cautious approach is mandatory. Therefore, it is essential to treat this compound salt as a potentially hazardous substance until its properties are fully characterized.
Immediate Safety and Handling Protocols
When a specific SDS is unavailable, general principles of laboratory safety for unknown or uncharacterized chemicals must be strictly followed.[4][5] This ensures the safety of personnel and compliance with environmental regulations.
Key Handling Principles:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical safety goggles, gloves, and a laboratory coat when handling the compound.
-
Ventilation: Handle the chemical in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any potential vapors or dust.
-
Avoid Direct Contact: Prevent contact with skin and eyes. In case of accidental contact, flush the affected area with copious amounts of water and seek medical attention.
-
Segregation: Do not mix this compound salt with other chemical waste unless their compatibility is certain. Incompatible chemicals can lead to dangerous reactions.
Step-by-Step Disposal Procedure
The disposal of any laboratory chemical, especially one without a specific SDS, must be managed through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[4][6][7]
-
Containerization:
-
Place the waste in a chemically compatible, leak-proof container with a secure lid.
-
Ensure the container is in good condition and suitable for the physical state of the waste (solid or liquid).
-
-
Labeling:
-
Clearly label the container as "Hazardous Waste."[8]
-
The label should include:
-
The full chemical name: "this compound salt"
-
The words "Caution: Substance of Unknown Toxicity" or similar wording to indicate the lack of complete hazard information.
-
The date the waste was first added to the container.
-
The laboratory of origin (building and room number).
-
The principal investigator's name.
-
-
-
Storage:
-
Contacting EHS for Pickup:
-
Once the container is ready for disposal, contact your institution's EHS office to arrange for a pickup.
-
Provide them with all available information about the compound.
-
Follow their specific procedures for waste collection.
-
Under no circumstances should this chemical be disposed of down the drain or in regular trash. [5]
Summary of Chemical Waste Disposal Guidelines
The following table summarizes the critical parameters for the safe disposal of laboratory chemical waste.
| Parameter | Guideline |
| Waste Classification | Treat as hazardous waste in the absence of a specific SDS. |
| Personal Protective Equipment (PPE) | Wear chemical safety goggles, gloves, and a lab coat. |
| Handling Precautions | Use a well-ventilated area, such as a chemical fume hood. |
| Incompatible Materials | Do not mix with other chemical waste unless compatibility is confirmed. |
| Waste Storage | Store in designated, clearly labeled, and tightly sealed containers in an SAA. |
| Disposal Method | Dispose of through the institution's EHS office or a licensed contractor. |
Disposal Decision Workflow
Caption: Decision workflow for laboratory chemical disposal.
By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound salt, fostering a secure working environment and protecting our ecosystem.
References
- 1. (S)-2-Methylbutyryl-CoA (tetrasodium) | SPYRYX BioSCIENCES [spyryxbio.com]
- 2. This compound | S-对映体 | MCE [medchemexpress.cn]
- 3. 2-Methylbutyryl-CoA - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. ehrs.upenn.edu [ehrs.upenn.edu]
- 7. danielshealth.com [danielshealth.com]
- 8. Managing Hazardous Chemical Waste in the Lab | Lab Manager [labmanager.com]
- 9. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
Personal protective equipment for handling (S)-2-Methylbutyryl-CoA tetrasodium
This document provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling (S)-2-Methylbutyryl-CoA tetrasodium. The following procedural guidance is designed to ensure safe operational use and disposal in a laboratory setting.
Personal Protective Equipment (PPE)
When handling this compound, a comprehensive approach to personal safety is mandatory. The following personal protective equipment (PPE) must be worn to minimize exposure and ensure user safety. While a specific Safety Data Sheet (SDS) for this compound was not located, the following recommendations are based on general best practices for handling laboratory chemicals of this nature.[1][2]
Core PPE Requirements:
-
Hand Protection: Chemically resistant gloves are required. Nitrile or neoprene gloves are recommended. Always inspect gloves for integrity before use and dispose of contaminated gloves in accordance with laboratory protocols.[2]
-
Eye and Face Protection: Safety glasses with side shields are mandatory.[2] For procedures with a risk of splashing, a face shield should be worn in addition to safety glasses.
-
Skin and Body Protection: A laboratory coat is required. For larger quantities or procedures with a higher risk of exposure, impervious clothing should be considered.[2]
-
Respiratory Protection: For operations that may generate dust or aerosols, a NIOSH-approved respirator is necessary.[2] All handling of the powdered form should be conducted in a certified chemical fume hood to minimize inhalation risks.[2]
Quantitative Safety Data
| Parameter | Value | Source Compound |
| LD50 Oral (Rat) | 1,750 mg/kg | (±)-2-Methylbutyric Acid |
| LD50 Dermal (Rabbit) | 1,367 mg/kg | (±)-2-Methylbutyric Acid |
Note: This data is for a related compound and should be used as a general guideline only. Always consult the supplier-specific Safety Data Sheet for definitive information.
Experimental Protocols
Handling and Solution Preparation:
This compound is an intermediate in isoleucine metabolism.[3] As with many acyl-CoA esters, it is susceptible to degradation. The following protocol is designed to maintain its integrity during handling and solution preparation.
-
Acclimatization: Before opening, allow the container of powdered this compound to equilibrate to room temperature to prevent condensation.[4]
-
Inert Atmosphere: For unsaturated acyl-CoAs, it is advisable to handle them under an inert atmosphere, such as in a glove box, to prevent oxidation.[4] If a glove box is not available, overlaying solutions with argon or nitrogen before sealing the container is a good practice.[4]
-
Weighing: Conduct all weighing operations within a chemical fume hood to minimize inhalation exposure.
-
Solubilization: Dissolve the compound in a high-purity solvent or buffer.[4] Work efficiently and keep all materials on ice to minimize thermal degradation.[4]
-
Aliquoting: To prevent degradation from repeated freeze-thaw cycles, it is highly recommended to prepare single-use aliquots of the solution.[4]
-
Storage: Store solutions at the recommended temperature, typically -20°C or below, in tightly sealed containers.
Operational and Disposal Plans
A clear and logical workflow is essential for the safe handling and disposal of this compound.
Safe Handling Workflow:
Caption: Workflow for the safe handling of this compound.
Disposal Plan:
All waste materials, including empty containers, contaminated PPE, and unused product, should be treated as chemical waste.
-
Segregation: Collect all solid and liquid waste containing this compound in separate, clearly labeled, and sealed containers.
-
Labeling: Ensure waste containers are labeled with the full chemical name and any relevant hazard information.
-
Disposal: Dispose of the chemical waste through your institution's hazardous waste disposal program. Do not dispose of it in the regular trash or down the drain. Always follow local, state, and federal regulations for chemical waste disposal.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
